(R)-chroman-3-amine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(3R)-3,4-dihydro-2H-chromen-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-4,8H,5-6,10H2;1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLATPDKWVAAIL-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-chroman-3-amine hydrochloride basic properties
An In-depth Technical Guide to the Core Basic Properties of (R)-chroman-3-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid chroman scaffold, which incorporates a privileged phenethylamine motif, makes it a valuable starting point for the synthesis of novel therapeutic agents, particularly those targeting G protein-coupled receptors (GPCRs).[1] The stereochemistry at the C-3 position is a critical determinant of biological activity, making enantioselective synthesis and analysis paramount.[1] This guide provides a comprehensive overview of the fundamental physicochemical properties, stereoselective synthesis, analytical characterization, and practical applications of the (R)-enantiomer, offering field-proven insights for researchers in the pharmaceutical sciences.
Physicochemical and Basic Properties
The hydrochloride salt form of (R)-chroman-3-amine enhances its stability and aqueous solubility, making it amenable to handling and formulation development. Its core properties are summarized below.
Structure and Identification
The structure consists of a dihydro-2H-chromene ring system with an amine group at the chiral C-3 position.
Caption: Chemical structure of this compound.
Core Properties
All quantitative data has been summarized in the table below for ease of reference.
| Property | Value | Source / Rationale |
| CAS Number | 211506-59-1 | [2] |
| Molecular Formula | C₉H₁₂ClNO | [3] |
| Molecular Weight | 185.65 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 240-241 °C (decomposes) | Vendor Data |
| pKa (estimated) | 9.0 - 9.5 | Estimated based on structure. The amine is aliphatic but adjacent to an electron-withdrawing aryloxy group, slightly reducing its basicity compared to a simple cycloalkylamine (pKa ~10-11). |
| Optical Rotation | Not reported | The (R)-enantiomer will rotate plane-polarized light, but a specific value is not publicly available. It will be equal in magnitude and opposite in sign to the (S)-enantiomer.[4][5] |
| Solubility | Soluble in water, methanol, DMSO. Sparingly soluble in acetone, dichloromethane. Insoluble in non-polar solvents like hexanes. | Inferred from its nature as a hydrochloride salt. |
| Storage | Store at room temperature, keep dry and cool. |
Stereoselective Synthesis and Causality
Control of the C-3 stereocenter is the most critical aspect of synthesis. While racemic chroman-3-amine can be prepared, its utility is limited. Two primary strategies are employed for accessing the enantiopure (R)-isomer.
Strategy 1: Asymmetric Hydrogenation of an Enamide Precursor
This is a highly efficient and atom-economical approach for establishing the chiral amine.[6] The causality behind this method's success lies in the formation of a chiral catalyst-substrate complex that directs hydrogen addition to one face of the double bond.
Workflow Rationale:
-
Enamide Formation: Chroman-3-one is condensed with an amine (e.g., benzylamine) and acylated to form a trisubstituted enamide. This substrate is planar around the double bond, making it ideal for facial discrimination by a chiral catalyst.
-
Asymmetric Hydrogenation: A ruthenium catalyst complexed with a chiral diphosphine ligand (e.g., (R)-Synphos) is used. The C₂-symmetric ligand creates a chiral pocket that preferentially binds the enamide in a specific orientation, exposing one face to hydrogenation.[6]
-
Deprotection: The resulting protected amine is deprotected (e.g., hydrogenolysis to remove a Cbz or benzyl group) and treated with HCl to yield the final product.
Caption: Workflow for asymmetric hydrogenation synthesis.
Strategy 2: Reduction of Chroman-3-one Oxime and Chiral Resolution
This classical approach involves creating the racemic amine and then separating the enantiomers. It is less elegant but often more practical if a highly efficient resolution method is available.
Workflow Rationale:
-
Oximation: Chroman-3-one is reacted with hydroxylamine hydrochloride to form the corresponding oxime.[1]
-
Reduction: The oxime is reduced to the racemic amine. Common reducing agents include catalytic hydrogenation (H₂ over Pd/C) or sodium borohydride in the presence of a catalyst.[1]
-
Chiral Resolution: The racemate is separated. This can be done by:
-
Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid (e.g., tartaric acid). The resulting diastereomeric salts have different solubilities and can be separated by fractional crystallization.
-
Preparative Chiral HPLC: Direct separation on a chiral stationary phase (see Section 3.0).
-
Caption: Workflow for synthesis via oxime reduction and resolution.
Analytical Characterization and Quality Control
Confirming the identity, purity, and enantiomeric excess (e.e.) is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for stereochemical analysis.
Chiral HPLC for Enantiomeric Purity
Principle of Separation: The separation of enantiomers requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP). For basic amines like chroman-3-amine, polysaccharide-based CSPs are highly effective.[7] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP. These complexes have different energies and stabilities, leading to different retention times. Key interactions include hydrogen bonding, π-π stacking, and steric repulsion.
Step-by-Step Protocol for Method Development:
-
Column Selection (CSP):
-
Mobile Phase Selection:
-
Mode: Normal Phase (NP) is typically most effective for basic amines.[7]
-
Solvents: A mixture of a non-polar solvent (e.g., n-Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol).
-
Initial Screening Condition: Start with Hexane/Isopropanol (90:10, v/v).
-
Optimization: Vary the alcohol percentage (e.g., from 5% to 20%). A lower alcohol content generally increases retention and may improve resolution.
-
-
Additive Selection:
-
Rationale: Basic additives (e.g., Diethylamine, DEA, or Butylamine, BA) are often required to improve peak shape and prevent tailing. They compete with the basic analyte for active sites (residual silanols) on the silica support.
-
Concentration: Add 0.1% (v/v) of a basic additive to the mobile phase.
-
-
Instrument Parameters:
-
Flow Rate: 0.5 - 1.0 mL/min for analytical scale (e.g., 4.6 mm ID column).
-
Temperature: Maintain at a constant temperature, typically 25 °C.
-
Detection: UV detection at a wavelength where the chroman ring absorbs (e.g., 215 nm or 280 nm).
-
-
Sample Preparation:
-
Dissolve the hydrochloride salt in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of ~1 mg/mL. Ensure complete dissolution.
-
Table of Recommended Starting Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralpak® IA (immobilized amylose) | Chiralcel® OD-H (coated cellulose) |
| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethanol (85:15) + 0.1% DEA | n-Hexane / Isopropanol (90:10) + 0.1% DEA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 215 nm | UV at 215 nm |
Spectroscopic Confirmation (Predicted)
Predicted ¹H NMR (400 MHz, CDCl₃): The proton numbering corresponds to standard chroman nomenclature.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.10 - 6.80 | m | 4H | H-5, H-6, H-7, H-8 | Aromatic protons on the benzene ring. |
| 4.35 | dd | 1H | H-2 (axial) | Diastereotopic proton on carbon adjacent to oxygen, deshielded. |
| 4.15 | dd | 1H | H-2 (equatorial) | Diastereotopic proton on carbon adjacent to oxygen. |
| 3.60 | m | 1H | H-3 | Proton on the chiral carbon bearing the amine group. |
| 3.10 | dd | 1H | H-4 (axial) | Benzylic proton, diastereotopic. |
| 2.85 | dd | 1H | H-4 (equatorial) | Benzylic proton, diastereotopic. |
| 1.60 | br s | 2H | -NH₂ | Amine protons, broad signal, exchangeable with D₂O. |
Predicted ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 154.5 | C-8a | Aromatic carbon attached to oxygen (ipso-carbon). |
| 130.0 - 120.0 | C-5, C-6, C-7, C-8 | Aromatic CH carbons. |
| 121.5 | C-4a | Aromatic ipso-carbon adjacent to the fused ring. |
| 65.0 | C-2 | Aliphatic carbon adjacent to ring oxygen (-O-CH₂-). |
| 49.0 | C-3 | Chiral carbon bearing the amine group (-CH-NH₂). |
| 30.0 | C-4 | Benzylic carbon (-Ar-CH₂-). |
Applications in Drug Development
(R)-chroman-3-amine serves as a conformationally restricted analog of phenethylamine, a core structure in many neurotransmitters. This makes it an attractive scaffold for targeting CNS receptors.
-
Serotonin and Sigma Receptor Ligands: Chroman-based primary amines have shown high binding affinity for the 5-HT₂B and σ₁ receptors, with activities in the low nanomolar range.[1] The σ₁ receptor is implicated in neuroprotection, suggesting potential applications in treating neurodegenerative diseases.[1]
-
Privileged Scaffold: The stereochemistry at the C-3 position is known to be essential for potent receptor antagonism in related fused chroman derivatives.[1] The (R)-enantiomer often exhibits significantly different potency and selectivity compared to the (S)-enantiomer, highlighting the importance of using enantiopure material in screening campaigns.[1]
-
Derivative Synthesis: The primary amine is a versatile functional handle for nucleophilic substitution and acylation reactions, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1]
Safety, Handling, and Storage
This compound is classified as a harmful and irritant substance. Standard laboratory precautions should be strictly followed.
-
Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Measures: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[2]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
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(R)-Chroman-3-amine Hydrochloride: A Privileged Scaffold for Neuromodulatory Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(R)-Chroman-3-amine hydrochloride is a chiral heterocyclic compound that has emerged as a cornerstone scaffold in modern medicinal chemistry. Its rigid phenethylamine backbone makes it an ideal template for designing selective ligands for G protein-coupled receptors (GPCRs) and other central nervous system targets. This guide provides a comprehensive overview of its chemical identity, stereoselective synthesis, detailed characterization, and proven applications in the development of high-affinity ligands for the sigma-1 (σ1) and serotonin 2B (5-HT₂B) receptors. We will explore detailed experimental protocols, key structure-activity relationships (SAR), and the compound's potential in developing novel therapeutics for neurological disorders.
Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt of the (R)-enantiomer of 3-amino-3,4-dihydro-2H-1-benzopyran. The chromane core, consisting of a benzene ring fused to a dihydropyran ring, imparts conformational rigidity, a feature highly valued in rational drug design.[1]
Figure 1: Chemical Structure of this compound
The key physicochemical and identification properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (3R)-3,4-dihydro-2H-chromen-3-amine hydrochloride | [2] |
| CAS Number | 211506-59-1 | [2][3][4] |
| Molecular Formula | C₉H₁₂ClNO | [3][5][6] |
| Molecular Weight | 185.65 g/mol | [2][5] |
| Physical Form | Solid | [2][7] |
| SMILES | N[C@H]1COC2=C(C=CC=C2)C1.[H]Cl | [3] |
| InChI Key | NSLATPDKWVAAIL-DDWIOCJRSA-N | [2] |
| Typical Purity | ≥97% | [7] |
| Storage | Store at room temperature in a dry, cool, inert atmosphere. | [2][3] |
Synthesis and Purification
The synthesis of enantiomerically pure this compound is critical for its use in developing stereoselective therapeutics. A common and effective laboratory-scale approach involves the reduction of an oxime intermediate derived from chroman-3-one.
Synthetic Pathway
The overall synthetic strategy is a robust two-step process starting from the commercially available chroman-3-one. The key steps are the formation of an oxime, which removes the ketone carbonyl, followed by the reduction of the C=N double bond to the primary amine. The final step is the formation of the stable and water-soluble hydrochloride salt.[8]
Diagram 1: General Synthetic Pathway for this compound.
Experimental Protocol: Synthesis of (±)-Chroman-3-amine
This protocol describes the synthesis of the racemic amine, which is the direct precursor to the chiral target molecule.
Step 1: Synthesis of Chroman-3-one Oxime
-
To a solution of chroman-3-one (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
-
Reflux the reaction mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it onto crushed ice with stirring.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield chroman-3-one oxime.[9]
Causality: Sodium acetate acts as a base to free the hydroxylamine from its hydrochloride salt, allowing it to react with the ketone. The precipitation on ice is an effective method for isolating the moderately polar oxime product from the more polar inorganic byproducts.
Step 2: Reduction to (±)-Chroman-3-amine
-
Dissolve the chroman-3-one oxime (1 equivalent) in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (approx. 0.1 equivalents).
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction vigorously under a hydrogen atmosphere at room temperature for 6-12 hours, or until TLC indicates complete consumption of the starting material.[5]
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude racemic chroman-3-amine.
Causality: Catalytic hydrogenation using Pd/C is a clean and efficient method for reducing oximes to primary amines.[8] Celite filtration is essential for the complete and safe removal of the pyrophoric palladium catalyst.
Chiral Resolution and Salt Formation
-
The crude racemic amine can be resolved into its constituent enantiomers using chiral High-Performance Liquid Chromatography (HPLC). A common method utilizes a chiral stationary phase, such as a Daicel Chiralcel-OD column.[5]
-
An isocratic mobile phase of hexane and isopropanol (e.g., 90:10) is typically effective.[5] The enantiomers are detected by UV absorption.
-
Collect the fraction corresponding to the desired (R)-enantiomer.
-
Dissolve the purified (R)-amine in a minimal amount of a suitable solvent like diethyl ether or methanol.
-
Add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a stable, solid product.
Spectroscopic Characterization
Full characterization is essential to confirm the structure and purity of the final compound. Below are the expected NMR spectral data based on the structure and published data for analogous compounds.
| ¹H NMR | Expected δ (ppm) | Assignment Rationale |
| Aromatic Protons | 6.8 - 7.2 | Multiplets corresponding to the four protons on the benzene ring. |
| -O-CH₂- | 4.1 - 4.5 | Two diastereotopic protons adjacent to the oxygen, appearing as complex multiplets. |
| -CH(NH₂)- | 3.5 - 3.8 | Multiplet for the methine proton at the chiral center (C3). |
| -CH₂-C(Ar)- | 2.9 - 3.3 | Two diastereotopic protons at C4, appearing as complex multiplets. |
| -NH₃⁺ | 8.5 - 9.5 | Broad singlet for the ammonium protons, exchangeable with D₂O. |
| ¹³C NMR | Expected δ (ppm) | Assignment Rationale |
| Aromatic C (quaternary) | 154, 121 | C8a and C4a, respectively. The C-O carbon (C8a) is further downfield. |
| Aromatic CH | 130, 128, 121, 117 | Four signals for the aromatic CH carbons. |
| -O-CH₂- (C2) | ~65 | Methylene carbon adjacent to the ether oxygen. |
| -CH(NH₂)- (C3) | ~45 | Methine carbon bearing the amino group. |
| -CH₂-C(Ar)- (C4) | ~25 | Methylene carbon at the benzylic position. |
Note: The exact chemical shifts (δ) can vary based on the solvent and concentration. Assignments are based on standard chemical shift ranges and data from similar chromane structures.[6][10]
Applications in Research and Drug Development
The rigid, chiral structure of (R)-chroman-3-amine makes it a privileged scaffold, particularly for targets within the central nervous system. Its primary utility lies in its role as a foundational building block for the synthesis of more complex, high-affinity ligands.
Ligand for the Sigma-1 (σ1) Receptor
The σ1 receptor is a unique chaperone protein located at the endoplasmic reticulum, implicated in cellular stress responses, neuroprotection, and the modulation of various neurotransmitter systems.[11][12] Ligands targeting the σ1 receptor are being investigated for therapeutic potential in neurodegenerative diseases, pain, and psychiatric disorders.[3][13]
Research has shown that derivatives of 3-amino-chromane are potent and selective σ1 receptor ligands.[3] A focused study on N-benzylated derivatives revealed that the stereochemistry at the C3 position is a critical determinant of binding affinity and selectivity. Specifically, compounds with the (R)-configuration at this center consistently showed higher affinity for the σ1 receptor and better selectivity against related targets like the TMEM97 (sigma-2) receptor.[3][6]
| Compound Derivative | σ1 Ki (nM) | TMEM97 Ki (nM) | 5-HT₂B Ki (nM) | Reference |
| (3R,4R)-enantiomer | 2.1 | 76 | >10,000 | [3][6] |
| (3S,4S)-enantiomer | 100 | 400 | 400 | [3][6] |
Table demonstrates the superior affinity and selectivity of the (3R,4R) stereoisomer of an N-substituted 3-amino-chromane derivative for the σ1 receptor.
Serotonin 5-HT₂B Receptor Ligands
The 5-HT₂B receptor is a GPCR involved in various physiological processes. While it is a therapeutic target for some conditions, it is also a prominent anti-target in drug discovery due to its association with cardiac valvulopathy.[3] Initial screenings identified racemic 3-amino-chromane as a ligand with low nanomolar affinity for the 5-HT₂B receptor.[2][8] This makes this compound a valuable tool for developing selective ligands and for use in counter-screening assays to ensure new drug candidates do not have off-target 5-HT₂B activity.
Neuroprotective Research
The chromane scaffold is a core component of Vitamin E (tocopherol) and is known for its antioxidant properties. Derivatives of chroman-3-amine have been investigated for their neuroprotective effects, which are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. Studies on related chromene derivatives have shown they can protect cultured neurons from excitotoxicity and oxidative stress, partly by modulating signaling pathways such as ERK-CREB.[4] This suggests that this compound is a valuable starting point for developing novel neuroprotective agents for conditions like Alzheimer's disease and ischemic stroke.
Drug Discovery Workflow
The integration of this compound into a drug discovery campaign typically follows a structured workflow from initial library synthesis to lead optimization.
Diagram 2: A typical drug discovery workflow utilizing the (R)-chroman-3-amine scaffold.
Safety and Handling
This compound is classified as harmful if swallowed and can cause skin and eye irritation.[7] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Hazard Statements: H302, H315, H319, H335
-
Precautionary Statements: P261, P280
Conclusion
This compound represents a scientifically significant and commercially valuable chiral building block. Its conformational rigidity and embedded phenethylamine motif provide an excellent starting point for the structure-based design of selective neuromodulatory compounds. The demonstrated importance of its (R)-stereochemistry for high-affinity σ1 receptor binding underscores its utility in developing targeted therapeutics. This guide has provided the foundational knowledge, from synthesis to application, to empower researchers and drug development professionals to effectively leverage this privileged scaffold in their pursuit of novel treatments for complex neurological and psychiatric disorders.
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Vajragupta, O., Boonchoong, P., & Wongkrajang, Y. (2000). Chroman amide and nicotinyl amide derivatives: inhibition of lipid peroxidation and protection against head trauma. Free Radical Biology and Medicine, 28(5), 711-721. [Link]
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Porter, M. R., Wang, J., Smith, S. B., & Topczewski, J. J. (2020). Enhanced Affinity for 3-Amino-Chromane-Derived σ1 Receptor Ligands. ACS Omega, 5(50), 32537–32545. [Link]
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Porter, M. R., Wang, J., Smith, S. B., & Topczewski, J. J. (2020). Enhanced Affinity for 3-Amino-Chromane-Derived σ1 Receptor Ligands. ACS Omega. [Link]
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Kim, D. H., et al. (2019). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Molecules, 24(15), 2748. [Link]
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Kim, D. H., et al. (2019). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. PubMed. [Link]
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Burke, A. J., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry, 68, 116807. [Link]
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Dalpozzo, R., Mancuso, R., & Liu, Y. K. (2016). Recent advances in the asymmetric synthesis of chromane derivatives. Current Organic Chemistry, 20(3), 227-253. [Link]
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Kushwaha, R. K., Singh, K., Kumar, P., & Chandra, D. (2016). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology, 9(7), 941-946. [Link]
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Volma, J. (2010). Synthesis of Chroman-4-ones by Reduction of Chromones. ResearchGate. [Link]
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Narayanan, S., et al. (2011). Early development of sigma-receptor ligands. Future Medicinal Chemistry, 3(6), 747-764. [Link]
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Gaber, S. A., et al. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry, 32(1), 379-384. [Link]
-
Abiraj, K., & Gowda, D. C. (2003). Zinc/ammonium formate: a new facile system for the rapid and selective reduction of oximes to amines. Journal of Chemical Research, 2003(5), 332-334. [Link]
-
Gaber, S. A., et al. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. ResearchGate. [Link]
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(R)-chroman-3-amine hydrochloride mechanism of action
An In-Depth Technical Guide to the Application of (R)-Chroman-3-Amine Hydrochloride in Kinase Inhibitor Development
Authored by: A Senior Application Scientist
Introduction: The (R)-Chroman-3-Amine Scaffold as a Privileged Structure
In the landscape of modern medicinal chemistry, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple biological targets with high affinity—is a cornerstone of efficient drug discovery. The chroman ring system is one such scaffold, and its derivatives are integral to the development of a wide array of biologically active compounds. This guide focuses on a specific, stereochemically defined building block: This compound .
While not an active pharmaceutical ingredient in its own right, (R)-chroman-3-amine serves as a crucial chiral intermediate in the synthesis of highly potent and selective modulators of key cellular signaling pathways. Its rigid bicyclic structure and the defined stereochemistry of the amine group at the C3 position provide an ideal anchor for constructing molecules that can precisely fit into the active sites of complex proteins, particularly kinases. This guide will explore the mechanism of action of two distinct classes of kinase inhibitors that utilize the (R)-chroman-3-amine scaffold, providing technical insights for researchers and drug development professionals.
Part 1: Targeting the Rho-Associated Kinase (ROCK) Pathway
The Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2, are critical regulators of cellular actin dynamics. They influence a multitude of cellular processes, including contraction, adhesion, motility, and proliferation. Dysregulation of the ROCK signaling pathway is implicated in a range of pathologies, from hypertension and glaucoma to cancer metastasis, making it a compelling target for therapeutic intervention.
Mechanism of Action: From Scaffold to Selective ROCK Inhibitor
The (R)-chroman-3-amine scaffold has been effectively utilized in the design of potent ROCK inhibitors. The core principle involves using the chroman-3-amine as a central scaffold to which other pharmacophoric elements are attached. These additions are designed to interact with specific residues within the ATP-binding pocket of the ROCK kinase domain.
The mechanism of action for these synthesized inhibitors is typically ATP-competitive inhibition . The inhibitor molecule, built upon the (R)-chroman-3-amine framework, occupies the same site as ATP, preventing the kinase from binding its natural substrate and phosphorylating downstream targets like Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MYPT1). The (R)-configuration of the amine is often crucial for establishing the correct hydrogen bonding and steric interactions within the kinase hinge region, leading to high potency and selectivity.
Signaling Pathway Diagram: ROCK
Caption: The ROCK signaling pathway and the point of intervention for (R)-chroman-3-amine-based inhibitors.
Experimental Protocol: In Vitro ROCK2 Kinase Assay
This protocol describes a representative biochemical assay to determine the inhibitory activity (IC50) of a compound synthesized from (R)-chroman-3-amine against the ROCK2 kinase.
Objective: To quantify the potency of a test compound in inhibiting ROCK2-mediated phosphorylation of a substrate peptide.
Materials:
-
Recombinant human ROCK2 enzyme
-
ATP solution (e.g., 10 mM stock)
-
Fluorescently labeled substrate peptide (e.g., S6 kinase substrate peptide)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (serially diluted in DMSO)
-
384-well microplates (low volume, black)
-
Plate reader capable of detecting fluorescence.
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO. A typical starting concentration is 1 mM.
-
Assay Plate Setup: Add 50 nL of the serially diluted compound solution to the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) and wells without enzyme for "background" (0% activity) controls.
-
Enzyme Addition: Prepare a solution of ROCK2 enzyme in assay buffer and add 5 µL to each well.
-
Incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a solution containing the fluorescent peptide substrate and ATP in assay buffer. Add 5 µL of this solution to each well to start the kinase reaction. The final ATP concentration should be at or near its Km value for the enzyme.
-
Reaction Progression: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Reaction Termination & Reading: Stop the reaction by adding a termination buffer (e.g., containing EDTA). Read the plate on a fluorescence plate reader to quantify the amount of phosphorylated substrate.
-
Data Analysis:
-
Subtract the background fluorescence from all wells.
-
Normalize the data by setting the "no inhibition" control as 100% activity and the "background" control as 0% activity.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 2: Targeting the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Pathway
IRAK4 is a serine/threonine kinase that plays a pivotal role in the innate immune response. It acts as a critical upstream mediator in the signaling cascade initiated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). Upon activation, IRAK4 triggers a cascade that results in the activation of NF-κB and the production of pro-inflammatory cytokines. Given its central role, inhibiting IRAK4 is a promising strategy for treating a wide range of autoimmune and inflammatory diseases.
Mechanism of Action: A Scaffold for Potent IRAK4 Inhibition
The (R)-chroman-3-amine scaffold is a key component in the development of novel IRAK4 inhibitors. As with ROCK inhibitors, the chroman moiety serves as a rigid core to orient functional groups that specifically target the IRAK4 active site. The amine group is often used as a handle to introduce side chains that form critical hydrogen bonds with the hinge region of the kinase, while other parts of the molecule can be modified to achieve high selectivity over other kinases.
The resulting inhibitors function as ATP-competitive inhibitors of IRAK4. By occupying the ATP-binding cleft, the compound prevents IRAK4 from phosphorylating its downstream substrates, such as IRAK1. This effectively halts the signal transduction cascade, leading to a downstream reduction in the activation of transcription factors like NF-κB and AP-1, and consequently, a decrease in the production of inflammatory mediators like TNF-α, IL-6, and IL-1β. The stereospecificity conferred by the (R)-chroman-3-amine core is often essential for achieving the desired potency and selectivity profile.
Signaling Pathway Diagram: IRAK4
Caption: The IRAK4 signaling cascade and the inhibitory action of (R)-chroman-3-amine-based compounds.
Conclusion: A Versatile Scaffold for Targeted Drug Discovery
This compound is a powerful tool in the arsenal of the medicinal chemist. Its true value is not as a standalone therapeutic agent, but as a stereochemically defined, structurally rigid scaffold for the rational design of potent and selective kinase inhibitors. By serving as the foundation for molecules targeting diverse kinases such as ROCK and IRAK4, this building block enables the development of therapies aimed at fundamental disease pathways. The case studies presented in this guide underscore the versatility of the chroman-3-amine core and highlight the critical importance of precise structural design in achieving targeted, ATP-competitive inhibition of key enzymes in cellular signaling. Further exploration of this scaffold will undoubtedly lead to the discovery of novel inhibitors for a host of other important biological targets.
References
There are no direct scientific publications detailing the specific mechanism of action for "this compound" itself, as it is primarily a chemical intermediate. The references below pertain to the synthesis and application of this scaffold in the development of the kinase inhibitors discussed in this guide. The provided information is a synthesis based on established principles of kinase inhibition and the use of such scaffolds in drug design, as exemplified in patent literature.
An In-depth Technical Guide to (R)-chroman-3-amine hydrochloride: A Chiral Scaffold for Advanced Drug Discovery
This technical guide provides a comprehensive overview of (R)-chroman-3-amine hydrochloride, a pivotal chiral building block for researchers, medicinal chemists, and drug development professionals. This document delves into its fundamental properties, stereoselective synthesis, and critical applications, offering field-proven insights into its utility in modern pharmaceutical research.
Core Compound Identification and Properties
This compound is a key chiral amine featuring the chroman heterocyclic motif. Its defined stereochemistry at the C3 position is crucial for its application in asymmetric synthesis, where it serves as a valuable starting material for compounds with specific pharmacological activities. The hydrochloride salt form enhances its stability and handling properties as a solid.
Table 1: Physicochemical and Safety Data for this compound
| Identifier | Value | Source(s) |
| CAS Number | 211506-59-1 | [1][2] |
| Molecular Formula | C₉H₁₂ClNO | [1] |
| Molecular Weight | 185.65 g/mol | [1][2] |
| Physical Form | Solid | [1][2] |
| Purity | Typically ≥98% | [1][2] |
| Storage | Store at room temperature in a dry, cool, and inert atmosphere. | [2] |
| InChI Key | NSLATPDKWVAAIL-DDWIOCJRSA-N | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [1] |
The Significance of Chirality: Stereochemistry and Biological Activity
The chroman-3-amine scaffold is a privileged structure in medicinal chemistry, in part due to the stereocenter at the 3-position of the chroman ring.[3] The specific three-dimensional arrangement of the amine group significantly influences the molecule's interaction with its biological targets.[1] Research has consistently shown that different enantiomers of chroman derivatives can exhibit vastly different potencies and pharmacological profiles. For instance, the (R)-enantiomer of a related chroman derivative demonstrated superior inhibitory activity compared to its racemic mixture, a phenomenon attributed to a more favorable steric fit within the target's binding site.[1] This underscores the necessity of enantiomerically pure compounds like this compound for developing selective and effective therapeutics.
Stereoselective Synthesis of (R)-chroman-3-amine
Achieving high enantiomeric purity is paramount in the synthesis of chiral building blocks. Several methodologies have been developed for the stereoselective synthesis of chroman-3-amines. A prevalent and effective strategy involves the reduction of a prochiral precursor, such as chroman-3-one.
One common pathway is the conversion of chroman-3-one to its oxime, followed by reduction. The reduction of the chroman-3-one oxime yields the desired amine.[1] For enantioselective synthesis, methods like asymmetric hydrogenation of enamides derived from chroman-3-ones are employed.[3]
Below is a generalized workflow for a common synthetic approach.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: Reduction of Chroman-3-one Oxime
This protocol outlines a general procedure for the reduction of a chroman-3-one oxime, a common precursor to chroman-3-amine.[1][3]
-
Oxime Formation:
-
Dissolve chroman-3-one in a suitable solvent such as ethanol.
-
Add hydroxylamine hydrochloride and a base (e.g., sodium acetate).
-
Reflux the mixture for a specified time until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and isolate the crude chroman-3-one oxime by filtration or extraction.
-
Purify the oxime by recrystallization or column chromatography.
-
-
Reduction of the Oxime:
-
To a solution of the chroman-3-one oxime in a solvent like methanol or tetrahydrofuran, add a reducing agent.[3] A common choice is palladium on carbon (10% w/w).[3]
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir at room temperature for several hours.[3]
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.[3]
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude chroman-3-amine in a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of hydrochloric acid in the same or a compatible solvent dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield the final product.
-
Note: For an enantioselective synthesis, a chiral reducing agent or catalyst would be employed in the reduction step, or a chiral resolution step would be performed on the racemic amine.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a crucial chiral building block for the synthesis of a diverse range of biologically active molecules.[4][] Its rigid bicyclic structure and the presence of a primary amine make it an attractive scaffold for designing ligands that can interact with high specificity at biological targets.
-
G Protein-Coupled Receptor (GPCR) Ligands: The chroman-3-amine framework is a privileged structure for developing ligands targeting GPCRs, such as serotonin receptors (e.g., 5-HT₂B) and sigma receptors (σ₁).[1] Compounds incorporating this moiety have shown high binding affinities, often in the low nanomolar range.[1]
-
Neuroprotective Agents: The affinity for the σ₁ receptor has been linked to neuroprotective effects in cellular assays, suggesting potential applications in the research and development of treatments for neurodegenerative diseases.[1]
-
Anti-inflammatory and Antioxidant Agents: Derivatives of the chroman core have been investigated for their anti-inflammatory and antioxidant properties.[1]
-
Asymmetric Synthesis: Beyond its direct use in drug candidates, (R)-chroman-3-amine can be employed as a chiral auxiliary or ligand in asymmetric synthesis to induce stereoselectivity in other reactions.[1]
The versatility of the chroman-3-amine scaffold allows for further derivatization at the amine group and modifications to the chroman ring system, enabling the creation of extensive compound libraries for screening and lead optimization.[1]
Conclusion
This compound is a high-value chiral building block with significant applications in medicinal chemistry and drug discovery. Its well-defined stereochemistry is critical for achieving target specificity and desired pharmacological outcomes. The synthetic routes to this compound are well-established, allowing for the production of highly pure material. As research into novel therapeutics for complex diseases continues, the utility of such precisely engineered chiral scaffolds will undoubtedly grow, making this compound a key component in the synthetic chemist's toolbox.
References
-
ChemSrc. (2025, August 25). 3-Chromanamine, hydrochloride | CAS#:59108-53-1. Retrieved from [Link]
-
Appchem. (n.d.). Chroman-3-amine hydrochloride | 18518-71-3 | C9H12ClNO. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. Retrieved from [Link]
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(R)-chroman-3-amine hydrochloride solubility in different solvents
An In-Depth Technical Guide to the Solubility of (R)-chroman-3-amine hydrochloride
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No: 211506-59-1).[1] As a chiral building block and a privileged scaffold in medicinal chemistry, particularly for targeting G protein-coupled receptors (GPCRs) and serotonin receptors, understanding its solubility is paramount for successful application in drug discovery, process development, and formulation.[2] This document synthesizes theoretical principles, qualitative solubility predictions, and robust experimental protocols to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded resource for handling and utilizing this compound effectively.
Introduction: The Strategic Importance of this compound
This compound is a heterocyclic compound featuring a rigid chroman core and a chiral primary amine. This structure is a key pharmacophore found in numerous biologically active agents.[2] Its significance lies in its utility as a starting material for synthesizing diverse molecular libraries aimed at discovering novel therapeutics for neurological and cardiovascular disorders.[3]
The hydrochloride salt form is typically chosen to improve the stability and aqueous solubility of the parent amine. However, successful experimental execution—whether in a screening assay, a multi-step synthesis, or a pre-formulation study—hinges on a precise understanding of its solubility across a range of solvent systems. Poor solubility can lead to inaccurate biological data, challenging purification, and ultimately, the failure of promising drug candidates.[4][5] This guide aims to demystify the solubility profile of this compound by integrating fundamental chemical principles with actionable experimental methodologies.
Theoretical Principles of Solubility
The solubility of a compound is governed by the interplay between its intrinsic physicochemical properties and the properties of the solvent. The adage "like dissolves like" serves as a foundational concept, meaning polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[6] For an ionic salt like this compound, solubility is a function of the solvent's ability to overcome the compound's crystal lattice energy by effectively solvating the individual ions.
This compound exists as an ion pair: the protonated chroman-3-ammonium cation and the chloride anion. Its solubility behavior is dictated by three primary intermolecular forces:
-
Ion-Dipole Interactions: This is the strongest and most critical interaction for dissolving ionic salts. Polar solvents, such as water or methanol, possess significant dipole moments. Their partially negative ends (e.g., the oxygen atom) are strongly attracted to the positively charged ammonium cation, while their partially positive ends are attracted to the chloride anion. This envelopment of ions by solvent molecules, known as solvation, releases energy that drives dissolution.
-
Hydrogen Bonding: The ammonium group (-NH3+) is an excellent hydrogen bond donor, while the ether oxygen within the chroman ring can act as a hydrogen bond acceptor. Polar protic solvents (e.g., water, ethanol), which can both donate and accept hydrogen bonds, can engage in extensive hydrogen bonding networks with the solute, further enhancing solubility.[7][8]
-
Van der Waals Forces (London Dispersion Forces): The bicyclic chroman ring system is relatively large and hydrophobic. This non-polar portion of the molecule interacts favorably with non-polar solvents through weak dispersion forces.
The balance between these forces determines the overall solubility. In polar solvents, the powerful ion-dipole and hydrogen bonding interactions dominate, leading to high solubility. In non-polar solvents, these forces are absent, and the solvent molecules cannot effectively solvate the ions, resulting in very poor solubility.[8][9]
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(R)-Chroman-3-amine Hydrochloride: A Privileged Scaffold for Modulating Neurological and Cellular Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of the Chroman Nucleus
(R)-chroman-3-amine hydrochloride represents a cornerstone chiral building block in modern medicinal chemistry. Its rigid bicyclic framework, composed of a fused benzene and tetrahydropyran ring, combined with a strategically positioned primary amine at a stereocenter, offers a unique three-dimensional presentation of pharmacophoric features. This structural rigidity minimizes conformational flexibility, a desirable trait for achieving high-affinity and selective interactions with biological targets. The chroman scaffold itself is a privileged structure, found in a diverse array of naturally occurring and synthetic bioactive compounds, including tocopherols (Vitamin E) and flavonoids.[1][2] The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in a variety of experimental settings.
This guide provides a comprehensive overview of the known and potential biological activities of this compound, not as a therapeutic agent in itself, but as a critical starting material for the synthesis of novel drug candidates. We will delve into its established roles in modulating key central nervous system (CNS) targets and explore its potential in other therapeutic areas, underpinned by mechanistic insights and detailed experimental methodologies.
Core Biological Activities and Therapeutic Potential
The true value of this compound lies in its role as a versatile scaffold. The primary amine serves as a synthetic handle for the introduction of a wide range of functional groups, enabling the exploration of vast chemical space and the fine-tuning of pharmacological activity.[1]
Neuromodulatory and Neuroprotective Activities
A significant body of research has focused on derivatives of chroman-3-amine for their potential in treating neurological and psychiatric disorders.[3] This is largely attributed to the embedded phenethylamine motif, a core structural element in many endogenous neurotransmitters and psychoactive drugs.[1]
-
Serotonergic System Modulation: Chroman-based primary amines have demonstrated notable binding affinity for serotonin receptors, particularly the 5-HT₂B receptor.[1] Additionally, related compounds have shown dual affinity for the 5-HT₁A receptor and the serotonin transporter (SERT), suggesting potential applications as antidepressants or anxiolytics.[4]
-
Sigma-1 (σ₁) Receptor Agonism: The σ₁ receptor is an intracellular chaperone protein implicated in cellular stress responses, neuroprotection, and synaptic plasticity. Chroman-3-amine derivatives have been identified as potent σ₁ receptor ligands, with activities in the low nanomolar range.[1] Functional cellular assays have confirmed that this binding translates into a protective effect, enhancing cell survival under conditions of oxidative stress.[1] This positions the (R)-chroman-3-amine scaffold as a promising starting point for the development of novel neuroprotective agents for conditions such as Alzheimer's and Parkinson's diseases.
Signaling Pathway: σ₁ Receptor-Mediated Neuroprotection
Caption: σ₁ receptor activation by a ligand can modulate calcium signaling at the ER, promoting cell survival.
Anti-inflammatory and Antioxidant Properties
The chroman ring system is intrinsically linked to antioxidant activity, most famously exemplified by Vitamin E. Derivatives of this compound leverage this property and also exhibit anti-inflammatory effects.
-
Antioxidant Activity: The chroman core can act as a radical scavenger.[1][5] This is particularly relevant in the context of neurodegenerative diseases and other conditions where oxidative stress is a key pathological driver.[1] The ability of certain chroman derivatives to scavenge hydroxyl radicals has been confirmed by electron spin resonance (ESR) studies.[5]
-
Anti-inflammatory Effects: Chroman derivatives have been shown to modulate inflammatory pathways, although the specific mechanisms are still under investigation.[1] This activity, combined with their antioxidant properties, suggests potential applications in a range of inflammatory conditions.
Antimicrobial and Anticancer Potential
While less explored than its neurological applications, the chroman-3-amine scaffold has also served as a basis for developing agents with antimicrobial and anticancer properties.
-
Antimicrobial Activity: Studies have revealed that chroman derivatives can possess antimicrobial properties. For instance, an 8-bromo derivative of chroman-3-amine has demonstrated activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL.[1] The proposed mechanism involves the amine group interacting with microbial enzymes and the halogen increasing membrane permeability.[1]
-
Anticancer Activity: The chroman structure is a component of several compounds investigated for their anticancer effects.[3][6] A key mechanism for some chroman derivatives is the induction of apoptosis (programmed cell death) in cancer cells.[1] For example, a synthesized coumarin derivative incorporating a chroman moiety showed a significant reduction in the viability of MCF-7 breast cancer cells.[7]
Quantitative Data Summary
While specific quantitative data for this compound itself is limited as it is primarily a building block, the following table summarizes representative data for its derivatives to illustrate the scaffold's potential.
| Derivative Class | Target | Assay Type | Quantitative Metric | Value | Reference |
| Chroman-based primary amines | 5-HT₂B Receptor | Binding Assay | Affinity (Ki) | Low Nanomolar | [1] |
| Chroman-based primary amines | σ₁ Receptor | Binding Assay | Affinity (Ki) | Low Nanomolar | [1] |
| 8-Bromo-chroman-3-amine | S. aureus | MIC Assay | MIC | 8 µg/mL | [1] |
| Chroman-coumarin conjugate | MCF-7 Cells | Cell Viability | % Reduction at 100µM | ~51% | [7] |
Experimental Protocols: A Guide to a Self-Validating System
The exploration of this compound's potential requires robust and reproducible experimental workflows. Below are representative protocols for assessing key biological activities.
Protocol 1: Assessing σ₁ Receptor Binding Affinity
Objective: To determine the binding affinity (Ki) of a novel (R)-chroman-3-amine derivative for the σ₁ receptor using a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from a cell line overexpressing the human σ₁ receptor (e.g., CHO-σ₁ cells).
-
Assay Buffer: Use a Tris-HCl buffer (50 mM, pH 7.4) for the assay.
-
Radioligand: Employ a known high-affinity σ₁ receptor radioligand, such as -pentazocine.
-
Competitive Binding:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of -pentazocine (e.g., 1-2 nM), and varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).
-
For non-specific binding determination, include wells with an excess of a non-labeled, high-affinity σ₁ ligand (e.g., 10 µM haloperidol).
-
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow: Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity using a competitive radioligand assay.
Protocol 2: Evaluating Neuroprotective Effects in a Cell-Based Oxidative Stress Model
Objective: To assess the ability of an (R)-chroman-3-amine derivative to protect neuronal cells from oxidative stress-induced cell death.
Methodology:
-
Cell Culture: Culture a relevant neuronal cell line (e.g., SH-SY5Y) in appropriate media and conditions.
-
Plating: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours) before inducing oxidative stress.
-
Induction of Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), at a concentration known to cause significant cell death (e.g., determined via a prior dose-response curve). Include control wells with no stressor and wells with the stressor but no test compound.
-
Incubation: Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).
-
Cell Viability Assay: Measure cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a lactate dehydrogenase (LDH) release assay.
-
Data Analysis:
-
Normalize the viability data, setting the untreated, non-stressed cells as 100% viability and the stressed, untreated cells as the baseline for protection.
-
Calculate the percentage of cell survival for each concentration of the test compound.
-
Plot the percentage of survival against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ (effective concentration for 50% protection).
-
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed scaffold that provides a robust platform for the discovery of novel therapeutics. Its inherent structural features, particularly the chiral amine and the privileged chroman nucleus, make it an ideal starting point for developing potent and selective modulators of biological targets, especially within the central nervous system. The demonstrated success of its derivatives in engaging with serotonin receptors, the σ₁ receptor, and in exerting antioxidant and anti-inflammatory effects underscores its significant potential. Future research focused on expanding the derivatization of this core and exploring its application in a wider range of disease models will undoubtedly continue to yield promising drug candidates.
References
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Chroman amide and nicotinyl amide derivatives: inhibition of lipid peroxidation and protection against head trauma - PubMed. (URL: [Link])
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Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - NIH. (URL: [Link])
-
Review on Chromen derivatives and their Pharmacological Activities - RJPT. (URL: [Link])
-
Synthesis and Characterization of 3-(1-((3,4-Dihydroxyphenethyl)amino)ethylidene)-chroman-2,4-dione as a Potential Antitumor Agent - PMC - PubMed Central. (URL: [Link])
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(R)-chroman-3-amine hydrochloride as a chiral building block
(R)-chroman-3-amine hydrochloride: A Chiral Building Block for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional architecture of a molecule is a critical determinant of its biological activity. In the pursuit of novel therapeutics, chiral building blocks—enantiomerically pure compounds—serve as foundational scaffolds for constructing complex, stereochemically defined molecules. Among these, this compound has emerged as a particularly valuable synthon due to its presence in numerous biologically active compounds.[1] The chroman moiety itself is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive molecules.[1] This guide provides a comprehensive technical overview of this compound, covering its synthesis, properties, and diverse applications in drug discovery.
Synthesis of this compound
The stereocontrolled synthesis of (R)-chroman-3-amine is crucial for its application. The primary strategies involve either the asymmetric synthesis from a prochiral precursor or the resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis offers a direct route to the desired enantiomer, often with high optical purity. A common approach is the asymmetric hydrogenation of enamides derived from chroman-3-ones or the reduction of 3-nitrochromenes.[1] Another method involves the asymmetric intramolecular indium-mediated cyclization of chiral hydrazones, which can deliver chromanes with excellent diastereoselectivity.[2] Furthermore, transition metal-catalyzed asymmetric hydrogenation of imines and related compounds has become a powerful tool for the synthesis of chiral amines.[3]
Experimental Protocol: Asymmetric Hydrogenation of an Enamide Precursor [1]
-
Substrate Preparation: The enamide precursor is synthesized from chroman-3-one.
-
Catalyst System: A solution of the enamide in degassed methanol is treated with a chiral ruthenium catalyst, such as [Ru(COD)(2-methylallyl)₂] and a chiral phosphine ligand like (R)-Synphos.
-
Hydrogenation: The reaction mixture is transferred to a stainless steel autoclave and pressurized with hydrogen gas (typically to 50 bar).
-
Reaction Conditions: The reaction is stirred at room temperature for a set period (e.g., 12 hours).
-
Workup and Purification: After releasing the pressure, the solvent is removed, and the resulting chiral 3-aminochroman derivative is purified by flash chromatography.
-
Salt Formation: The purified (R)-chroman-3-amine is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.
Chiral Resolution
Chiral resolution is a classical and widely used method for separating enantiomers from a racemic mixture.[4] This technique typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility.[4]
Experimental Protocol: Resolution of Racemic Chroman-3-amine [4]
-
Diastereomeric Salt Formation: The racemic chroman-3-amine is reacted with an enantiomerically pure chiral acid (e.g., tartaric acid) in a suitable solvent to form a mixture of diastereomeric salts.
-
Fractional Crystallization: The diastereomeric salts are separated by fractional crystallization, exploiting their different solubilities. The less soluble diastereomer crystallizes out of the solution and is collected by filtration.
-
Liberation of the Free Amine: The resolved diastereomeric salt is treated with a base to liberate the enantiomerically pure (R)-chroman-3-amine.
-
Hydrochloride Salt Formation: The free amine is then converted to the hydrochloride salt by treatment with hydrochloric acid.
Caption: Key synthetic strategies for obtaining this compound.
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, formulation, and application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClNO | [5][6] |
| Molecular Weight | 185.65 g/mol | [6] |
| Appearance | Solid | [5] |
| Purity | Typically ≥97% | [5] |
| Storage | Inert atmosphere, room temperature | [6] |
Applications in Drug Discovery
The chroman scaffold is a fundamental building block in drug design, with derivatives exhibiting a wide range of biological activities.[7] this compound serves as a key intermediate for the synthesis of various therapeutic agents.
Neurological Disorders
The chroman-3-amine core is of significant interest in the development of ligands for G protein-coupled receptors (GPCRs), including serotonin and σ1 receptors, which are implicated in neurological disorders.[7] Chroman-based primary amines have shown notable binding affinity for these receptors.[7] Additionally, chroman derivatives have been investigated for their potential in treating neurodegenerative diseases due to their neuroprotective effects.[7][8]
Anticancer and Anti-inflammatory Agents
Derivatives of the chroman scaffold have demonstrated potential as anticancer agents by inducing apoptosis and cell cycle arrest in various cancer cell lines.[8] For instance, certain chroman derivatives have shown inhibitory effects on the growth of human breast cancer cell lines.[9] The chroman nucleus is also explored for creating compounds with anti-inflammatory properties.[7]
Other Therapeutic Areas
The versatility of the chroman scaffold extends to other therapeutic areas. Chroman derivatives have been explored for a broad spectrum of biological activities, including:
-
Antiepileptic activity .[9]
-
Cardiovascular effects , such as vasorelaxation.[8]
-
ROCK2 inhibitors , with potential applications in various diseases.[12]
Caption: Diverse applications of this compound in drug discovery.
Conclusion
This compound is a highly valuable chiral building block in medicinal chemistry and drug development. Its rigid bicyclic structure and the presence of a reactive amine group make it an ideal starting point for the synthesis of a diverse array of complex and biologically active molecules.[7] The continued exploration of chroman chemistry promises to yield novel therapeutic agents for a wide range of diseases.
References
- BenchChem. (n.d.). Comparative study of the pharmacological properties of chroman-2-carboxylate derivatives.
- Semantic Scholar. (n.d.). PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW.
- Research Journal of Pharmacy and Technology. (n.d.). Review on Chromen derivatives and their Pharmacological Activities.
- BenchChem. (n.d.). Chroman-3-amine Hydrochloride | Research Chemical.
- National Institutes of Health. (n.d.). Asymmetric Synthesis of Aminochromanes via Intramolecular Indium-Mediated Allylation of Chiral Hydrazones.
- ResearchGate. (n.d.). Review on Chromen derivatives and their Pharmacological Activities.
- National Institutes of Health. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities.
- BenchChem. (n.d.). The Stereochemistry of Substituted Chroman-3-amines: A Technical Guide.
- Wikipedia. (n.d.). Chiral resolution.
- SciSpace. (n.d.). An asymmetric synthesis method for (R)-3-amino piperidine derivatives.
- ACS Publications. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
- University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
- Fluorochem. (n.d.). Chroman-3-amine hydrochloride.
- BLD Pharm. (n.d.). This compound.
- The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.
- Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis.
- Sigma-Aldrich. (n.d.). This compound | 211506-59-1.
- Oriental Journal of Chemistry. (n.d.). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride.
- ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
- MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design.
- PubMed. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors.
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- 11. mdpi.com [mdpi.com]
- 12. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to (R)-Chroman-3-amine Hydrochloride: Synthesis, and Applications in Neuro-therapeutics
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
(R)-Chroman-3-amine hydrochloride, a chiral synthetic building block, has emerged as a privileged scaffold in medicinal chemistry, particularly in the pursuit of novel therapeutics for neurological disorders. Its rigid bicyclic structure, incorporating a phenethylamine motif, provides a valuable template for designing ligands with high affinity and selectivity for various G protein-coupled receptors (GPCRs) and other central nervous system (CNS) targets. This technical guide offers a comprehensive review of the synthesis, and therapeutic applications of this compound and its derivatives, providing researchers with a foundation for future drug discovery efforts.
The chroman-3-amine core is a key structural element in a variety of biologically active molecules, with its stereochemistry playing a pivotal role in determining pharmacological activity. The (R)-enantiomer, in particular, has been shown to be crucial for the desired biological effects in several classes of compounds, underscoring the importance of stereoselective synthesis and chiral resolution in its preparation. This guide will delve into the practical methodologies for obtaining enantiomerically pure this compound and explore its utility in the development of potent and selective modulators of key neurological targets.
I. Enantioselective Synthesis and Chiral Resolution of (R)-Chroman-3-amine
The synthesis of enantiomerically pure (R)-chroman-3-amine is a critical step in the development of its derivatives as therapeutic agents. Two primary strategies are employed: asymmetric synthesis to directly obtain the desired enantiomer, and chiral resolution of a racemic mixture.
Asymmetric Synthesis: Ruthenium-Catalyzed Asymmetric Hydrogenation
A highly efficient method for the direct synthesis of chiral 3-aminochroman derivatives is the asymmetric hydrogenation of enamides derived from chroman-3-ones. This atom-economical approach utilizes a chiral ruthenium catalyst to achieve high yields and excellent enantioselectivity.
Experimental Protocol: Asymmetric Hydrogenation of N-(Chroman-3-ylidene)acetamide
This protocol describes a representative procedure for the synthesis of (R)-N-(chroman-3-yl)acetamide, which can be subsequently deprotected to yield (R)-chroman-3-amine.
Step 1: Preparation of the Enamide Substrate
-
To a solution of chroman-3-one in a suitable solvent (e.g., toluene), add acetamide and a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid).
-
Reflux the mixture with azeotropic removal of water until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling, the solvent is removed under reduced pressure, and the crude enamide is purified by column chromatography.
Step 2: Asymmetric Hydrogenation
-
In a glovebox, a stainless-steel autoclave is charged with the enamide substrate, a chiral ruthenium catalyst such as [Ru(COD)(2-methylallyl)₂] and a chiral phosphine ligand like (R)-Synphos, and a degassed solvent (e.g., methanol).
-
A cocatalyst, such as HBF₄·OEt₂, is added, and the mixture is stirred briefly.
-
The autoclave is sealed, removed from the glovebox, and pressurized with hydrogen gas (typically 50 bar).
-
The reaction is stirred at room temperature for 12-24 hours.
-
After carefully releasing the pressure, the solvent is removed under reduced pressure.
-
The residue is purified by flash chromatography on silica gel to afford the desired (R)-N-(chroman-3-yl)acetamide.
Step 3: Deprotection to this compound
-
The resulting (R)-N-(chroman-3-yl)acetamide is hydrolyzed under acidic or basic conditions. For example, refluxing with aqueous hydrochloric acid will cleave the acetyl group.
-
After completion of the reaction, the solution is cooled and neutralized with a base (e.g., NaOH) to liberate the free amine.
-
The free amine is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated.
-
The resulting (R)-chroman-3-amine is then dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same or a miscible solvent to precipitate the hydrochloride salt.
-
The this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.
Table 1: Representative Yields and Enantiomeric Excess for Asymmetric Hydrogenation
| Entry | Substrate (R¹, R², R³) | Catalyst System | Yield (%) | ee (%) |
| 1 | H, H, Ac | [Ru(COD)(2-methylallyl)₂]/(R)-Synphos/HBF₄·OEt₂ | 95 | 96 |
| 2 | 6-F, H, Ac | [Ru(COD)(2-methylallyl)₂]/(R)-Synphos/HBF₄·OEt₂ | 94 | 95 |
| 3 | 6-Cl, H, Ac | [Ru(COD)(2-methylallyl)₂]/(R)-Synphos/HBF₄·OEt₂ | 96 | 96 |
| 4 | H, H, Boc | [Ru(COD)(2-methylallyl)₂]/(R)-Synphos/HBF₄·OEt₂ | 96 | 95 |
Data compiled from studies on Ru-Synphos catalyzed asymmetric hydrogenation.
Caption: Workflow for the asymmetric hydrogenation of enamides.
Chiral Resolution of Racemic Chroman-3-amine
An alternative and widely used method to obtain a single enantiomer is the resolution of a racemic mixture. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation based on their differential solubility.[1] Tartaric acid and its derivatives are common and effective resolving agents for amines.[1][2]
Experimental Protocol: Chiral Resolution of (±)-Chroman-3-amine with L-(+)-Tartaric Acid
This protocol provides a general framework for the resolution of racemic chroman-3-amine. Optimization of solvent and temperature may be required for optimal results.
Step 1: Formation of Diastereomeric Salts
-
Dissolve racemic chroman-3-amine in a suitable solvent, such as methanol or ethanol.
-
In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, with gentle heating if necessary.
-
Slowly add the tartaric acid solution to the amine solution with stirring. The mixture may exotherm.
-
Allow the solution to cool to room temperature and then stand undisturbed for an extended period (e.g., 24 hours) to allow for the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate crystallization.
Step 2: Isolation of the Diastereomeric Salt
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
The enantiomeric purity of the resolved amine in the salt can be checked at this stage by liberating a small sample and analyzing it by chiral HPLC.
Step 3: Liberation of the (R)-Chroman-3-amine
-
Suspend the collected diastereomeric salt in water.
-
Slowly add a strong base, such as 50% sodium hydroxide solution, with stirring until the salt completely dissolves and the solution becomes basic. This will liberate the free amine.
-
Extract the aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
-
Combine the organic extracts and dry over an anhydrous salt (e.g., anhydrous sodium sulfate).
-
Filter the solution and remove the solvent under reduced pressure to obtain the enantiomerically enriched (R)-chroman-3-amine.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the free (R)-chroman-3-amine in a suitable solvent (e.g., diethyl ether).
-
Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring until precipitation is complete.
-
Collect the this compound by filtration, wash with a cold solvent, and dry under vacuum.
Caption: Generalized workflow for chiral resolution via diastereomeric salt formation.
II. Applications of this compound in Drug Discovery
The (R)-chroman-3-amine scaffold has proven to be a versatile starting point for the synthesis of a wide range of derivatives with significant biological activities, particularly in the realm of neuroscience. Its rigid conformation and the presence of a basic amine group allow for specific interactions with various receptors and enzymes in the central nervous system.
Ligands for Serotonin Receptors
Derivatives of 3-aminochroman have shown high affinity for serotonin (5-HT) receptors, which are implicated in the pathophysiology of depression, anxiety, and other mood disorders.[3]
One notable area of research has been the development of dual 5-HT₁ₐ receptor and serotonin transporter (SERT) ligands.[3] Such compounds have the potential for enhanced antidepressant efficacy and a faster onset of action compared to selective serotonin reuptake inhibitors (SSRIs). A series of compounds incorporating a 5-carbamoyl-8-fluoro-3-amino-3,4-dihydro-2H-1-benzopyran moiety, derived from (R)-chroman-3-amine, has been synthesized and evaluated for their affinity to the 5-HT₁ₐ receptor and SERT.[3]
Table 2: Binding Affinities of Representative (R)-Chroman-3-amine Derivatives for Serotonin Targets
| Compound | Structure | 5-HT₁ₐ Ki (nM) | SERT Ki (nM) |
| 26a | 5-carbamoyl-8-fluoro-3-((3-(5-fluoro-1H-indol-3-yl)propyl)(cyclobutyl)amino)chroman | 1.2 | 3.4 |
| Reference | |||
| 8-OH-DPAT | 0.4 | >1000 | |
| Fluoxetine | >1000 | 1.1 |
Data adapted from a study on dual 5-HT₁ₐ receptor and serotonin transporter affinity.[3]
The high affinity of these compounds for both targets highlights the potential of the (R)-chroman-3-amine scaffold in designing multi-target ligands for the treatment of complex psychiatric disorders.
Neuroprotective Agents
The chroman core is also a key feature of many antioxidant and neuroprotective agents. Derivatives of (R)-chroman-3-amine have been investigated for their potential to mitigate neuronal damage in models of neurodegenerative diseases.[4][5]
The neuroprotective effects of chroman derivatives are often attributed to their ability to scavenge reactive oxygen species (ROS) and modulate signaling pathways involved in cell survival and apoptosis. For instance, certain chromene derivatives have been shown to exert neuroprotective effects against glutamate-induced excitotoxicity by enhancing the ERK-CREB signaling pathway, a crucial cascade for neuronal survival and plasticity.
Signaling Pathway: Neuroprotection via ERK-CREB Activation
Caption: Proposed neuroprotective mechanism of (R)-chroman-3-amine derivatives.
The ability of these compounds to both directly counteract oxidative stress and activate pro-survival signaling pathways makes them promising candidates for the treatment of neurodegenerative disorders where oxidative damage is a key pathological feature.
III. Conclusion
This compound stands as a cornerstone chiral building block in modern medicinal chemistry. Its stereochemically defined structure provides a rigid and versatile scaffold for the design of potent and selective ligands targeting a range of CNS receptors and enzymes. The development of efficient enantioselective synthetic routes and robust chiral resolution protocols has made this valuable intermediate readily accessible for drug discovery programs.
The demonstrated utility of (R)-chroman-3-amine derivatives as high-affinity ligands for serotonin receptors and as promising neuroprotective agents underscores the significant therapeutic potential of this chemical class. Future research in this area is likely to focus on further optimizing the pharmacological profiles of these compounds, exploring their efficacy in in vivo models of neurological and psychiatric disorders, and elucidating the detailed molecular mechanisms underlying their therapeutic effects. The comprehensive understanding of the synthesis and biological activities of (R)-chroman-3-amine and its analogues presented in this guide will undoubtedly facilitate these future endeavors.
IV. References
-
Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]
-
ResearchGate. (2005). Derivatives as 5HT(1A) receptor ligands - Past and present. Retrieved from [Link]
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Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
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Zhang, M., et al. (2006). Synthesis and biological evaluation of novel compounds within a class of 3-aminochroman derivatives with dual 5-HT1A receptor and serotonin transporter affinity. Journal of Medicinal Chemistry, 49(15), 4785-9. Retrieved from [Link]
-
MDPI. (2020). Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT 1A and 5HT 2A. Molecules, 25(21), 5038. Retrieved from [Link]
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Semantic Scholar. (2021). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor An. Pharmaceuticals, 14(2), 179. Retrieved from [Link]
-
PubMed Central. (2015). Development of selective agents targeting serotonin 5HT1A receptors with subnanomolar activities based on a coumarin core. Scientific Reports, 5, 15349. Retrieved from [Link]
-
PubMed Central. (2008). Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency. Journal of Medicinal Chemistry, 51(15), 4583–4592. Retrieved from [Link]
-
Google Patents. (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. Retrieved from
-
PubMed. (2000). Chroman amide and nicotinyl amide derivatives: inhibition of lipid peroxidation and protection against head trauma. Free Radical Biology and Medicine, 28(3), 379-387. Retrieved from [Link]
-
National Institutes of Health. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2931–2943. Retrieved from [Link]
-
PubMed. (2009). Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids. Bioorganic & Medicinal Chemistry, 17(17), 6296-6303. Retrieved from [Link]
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- 5. Chroman amide and nicotinyl amide derivatives: inhibition of lipid peroxidation and protection against head trauma [pubmed.ncbi.nlm.nih.gov]
Key derivatives of (R)-chroman-3-amine hydrochloride
<An In-depth Technical Guide to (R)-Chroman-3-Amine Hydrochloride and Its Core Derivatives
Abstract
The chroman scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a chiral amine at the C3 position creates a versatile platform for drug discovery, with the stereochemistry playing a pivotal role in pharmacological activity. This guide provides a comprehensive technical overview of this compound, a key chiral building block. We will explore stereoselective synthetic strategies, detail the synthesis of key derivatives, discuss their therapeutic applications, and provide validated experimental protocols for researchers in the field of drug development.
The Significance of the (R)-Chroman-3-Amine Scaffold
The (R)-chroman-3-amine structure incorporates a fused dihydropyran and benzene ring, creating a rigid framework, along with a chiral primary amine. This combination is of high interest in medicinal chemistry for several reasons:
-
Privileged Structure: The embedded phenethylamine backbone is a common feature in endogenous neurotransmitters and many active pharmaceutical ingredients (APIs), making it a valuable template for designing ligands for G protein-coupled receptors (GPCRs).[2]
-
Stereochemical Importance: The absolute configuration at the C3 stereocenter is critical for molecular recognition and binding affinity to biological targets. Precise control over this stereochemistry is essential for developing selective and potent therapeutics.[1]
-
Versatility for Derivatization: The primary amine group serves as a reactive handle for a wide array of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).[2]
Derivatives of this scaffold have shown significant potential in targeting neurological disorders and have been investigated for their anti-inflammatory, antimicrobial, and antioxidant properties.[2][3]
Stereoselective Synthesis of the (R)-Chroman-3-Amine Core
Obtaining the enantiomerically pure (R)-chroman-3-amine is the critical first step. Several strategies have been developed to overcome the challenge of controlling the C3 stereocenter.
Strategy 1: Asymmetric Hydrogenation
A highly efficient method for establishing the desired stereochemistry is the asymmetric hydrogenation of an enamide precursor derived from chroman-3-one.[4] This atom-economical approach utilizes a chiral catalyst to deliver the product in high yield and excellent enantiomeric excess (ee).
A cationic Ruthenium-complexed with a chiral phosphine ligand like SYNPHOS has proven effective in promoting this transformation with enantiomeric excesses up to 96%.[4]
Caption: Asymmetric hydrogenation route to (R)-Chroman-3-amine.
Strategy 2: Reduction of Chroman-3-one Oxime
A more traditional and widely applicable route involves the reduction of an intermediate oxime. This method, while not inherently asymmetric, produces a racemic mixture that can be resolved in a subsequent step.
-
Oxime Formation: Chroman-3-one is reacted with hydroxylamine hydrochloride to form chroman-3-one oxime.[2][5]
-
Reduction: The oxime is then reduced to racemic chroman-3-amine using a suitable reducing agent, such as catalytic hydrogenation with Palladium on carbon (Pd/C).[2]
Caption: Synthesis and chiral resolution of chroman-3-amine.
Strategy 3: Chiral Resolution of Racemic Amine
The separation of the racemic mixture into its constituent enantiomers is a crucial process known as chiral resolution.[6] This is most commonly achieved by forming diastereomeric salts.[7]
The principle involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid.[8] This reaction creates a pair of diastereomeric salts ((R)-amine-(R)-acid and (S)-amine-(R)-acid). Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization.[7] Once separated, the desired enantiomer is liberated from its salt, typically through an acid/base workup.[6][9]
Key Derivatives and Therapeutic Applications
The versatility of the (R)-chroman-3-amine scaffold is demonstrated by the diverse range of derivatives that have been synthesized and evaluated for various therapeutic targets. Modifications are typically focused on the primary amine.
N-Substituted Derivatives
The primary amine is a nucleophilic center readily derivatized through reactions like acylation, sulfonylation, and reductive amination. These modifications significantly impact the compound's polarity, hydrogen bonding capacity, and overall shape, leading to altered pharmacological profiles.
| Derivative Class | Synthetic Method | Therapeutic Target Examples |
| N-Acyl / N-Aroyl | Reaction with acid chlorides or anhydrides | SIRT2 Inhibitors (Neurodegenerative Diseases)[10] |
| N-Sulfonyl | Reaction with sulfonyl chlorides | DPP-4 Inhibitors (Diabetes)[2] |
| N-Alkyl / N-Benzyl | Reductive amination with aldehydes/ketones | Cholesteryl Ester Transfer Protein (CETP) Inhibitors[11] |
| Schiff Bases | Condensation with aldehydes/ketones | Anti-tubercular agents (InhA protein inhibitors)[2] |
Case Study: Chroman Derivatives as SIRT2 Inhibitors
Sirtuin 2 (SIRT2) is a protein deacetylase implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.[10] Inhibition of SIRT2 is a promising therapeutic strategy. A series of substituted chroman-4-one derivatives, structurally related to our core, were synthesized and evaluated as SIRT2 inhibitors. Structure-activity relationship (SAR) studies revealed that substitutions at the 2-, 6-, and 8-positions were crucial for potency, with larger, electron-withdrawing groups being favorable.[10][12] The most potent compounds exhibited inhibitory concentrations in the low micromolar range and high selectivity for SIRT2 over other sirtuin isoforms.[10]
Experimental Protocols
Protocol 4.1: Synthesis of Racemic Chroman-3-amine via Oxime Reduction
This protocol details a reliable, two-step synthesis of the racemic core structure.
Step A: Synthesis of Chroman-3-one Oxime [2]
-
To a solution of Chroman-3-one (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield Chroman-3-one oxime. The product is typically a white solid and can be used in the next step without further purification.
Step B: Catalytic Hydrogenation to (R,S)-Chroman-3-amine [1]
-
To a solution of the 3-nitrochromene precursor (1 mmol) in methanol (10 mL), add palladium on carbon (10% w/w, 0.1 mmol).
-
Place the reaction vessel in a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂); repeat this cycle three times.
-
Stir the reaction vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 6-12 hours.
-
Once the reaction is complete (monitored by TLC), carefully filter the mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel to obtain racemic chroman-3-amine.
Protocol 4.2: Analytical Chiral HPLC for Enantiomeric Purity
This protocol provides a general method for determining the enantiomeric excess (ee%) of a chiral chroman-3-amine derivative. The specific conditions may require optimization for different derivatives.[1]
-
Column: Daicel Chiralcel-OD column (or equivalent chiral stationary phase).
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The ratio must be optimized to achieve baseline separation.
-
Flow Rate: 1.0 - 2.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV absorption at a suitable wavelength (e.g., 211 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The enantiomeric excess is calculated from the integrated peak areas of the two separated enantiomers using the formula: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
Conclusion and Future Perspectives
This compound is a validated and highly valuable chiral building block in modern drug discovery. Its rigid scaffold and strategically positioned amine group provide an ideal starting point for the synthesis of diverse chemical libraries. Efficient synthetic routes, particularly asymmetric catalytic methods, have made the enantiomerically pure core readily accessible.[4] Current research continues to explore novel derivatives targeting a wide range of biological pathways, from neurodegeneration to metabolic disorders and infectious diseases.[2][13] Future work will likely focus on integrating computational drug design to more rationally guide the synthesis of next-generation derivatives with enhanced potency, selectivity, and optimized pharmacokinetic properties.[2]
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Efficient enantioselective synthesis of 3-aminochroman derivatives through ruthenium-Synphos catalyzed asymmetric hydrogenation. PubMed. Available at: [Link]
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Diastereoselective Synthesis of Multisubstituted Chroman Derivatives via Iminium Formation/Morita-Baylis-Hillman Reaction/Oxa-Michael Reaction Sequence. Oxford Academic. Available at: [Link]
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Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. ScienceDirect. Available at: [Link]
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Rh-Mediated Asymmetric-Transfer Hydrogenation of 3-Substituted Chromones: A Route to Enantioenriched cis-3-(Hydroxymethyl)chroman-4-ol Derivatives through Dynamic Kinetic Resolution. PubMed. Available at: [Link]
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Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. National Institutes of Health (NIH). Available at: [Link]
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Rh-Mediated Asymmetric-Transfer Hydrogenation of 3-Substituted Chromones: A Route to Enantioenriched cis-3-(Hydroxymethyl)chroma. ACS Publications. Available at: [Link]
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Asymmetric Transfer Hydrogenation of Arylidene-Substituted Chromanones and Tetralones Catalyzed by Noyori–Ikariya Ru(II) Complexes: One-Pot Reduction of C C and C O bonds. ACS Publications. Available at: [Link]
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Synthesis and Characterization of 3-(1-((3,4-Dihydroxyphenethyl)amino)ethylidene)-chroman-2,4-dione as a Potential Antitumor Agent. National Institutes of Health (NIH). Available at: [Link]
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A reinvestigation of the reactions of 3-substituted chromones with hydroxylamine. Unexpected synthesis of 3-amino-4 H-chromeno[3,4- d]isoxazol-4-one and 3-(diaminomethylene)chroman-2,4-dione. ResearchGate. Available at: [Link]
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Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. National Institutes of Health (NIH). Available at: [Link]
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Syntheses and molecular structures of 3-N, N-di-n-propylamino-2-chromanones as new analogues of dopamine. PubMed. Available at: [Link]
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SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC. Available at: [Link]
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Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. Available at: [Link]
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Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at: [Link]
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Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. Available at: [Link]
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Methodological & Application
Application Note & Protocol: Enantioselective Synthesis of (R)-Chroman-3-amine Hydrochloride
Abstract: This document provides a detailed protocol for the enantioselective synthesis of (R)-chroman-3-amine hydrochloride, a key chiral building block in pharmaceutical research and development.[1][2] The chroman-3-amine scaffold is a privileged structure found in numerous biologically active compounds, and control over its stereochemistry is critical for pharmacological efficacy and selectivity.[3] This guide focuses on a robust and highly selective method involving the asymmetric hydrogenation of an N-acyl enamide derived from chroman-3-one, a strategy that ensures high enantiomeric purity. We will elucidate the rationale behind key experimental steps, provide a detailed, step-by-step protocol, and discuss methods for analytical validation. An alternative biocatalytic approach is also presented for consideration.
Introduction and Scientific Rationale
The chroman-3-amine structural motif is a cornerstone in medicinal chemistry, forming the core of various therapeutic agents targeting neurological and cardiovascular systems.[1][4] Its rigidified phenethylamine backbone makes it an excellent scaffold for designing ligands for G protein-coupled receptors (GPCRs), such as serotonin receptors.[5] The stereochemistry at the C3 position is often a determining factor in a molecule's biological activity. For instance, different enantiomers can exhibit vastly different binding affinities, efficacies, or metabolic profiles—a classic example being the tragic case of thalidomide, which underscored the critical importance of enantiomerically pure pharmaceuticals.[6]
Therefore, developing reliable and efficient methods to access single enantiomers of key intermediates like chroman-3-amine is of paramount importance. While classical resolution of a racemic mixture is a viable option, it is inherently inefficient, with a maximum theoretical yield of 50% unless the unwanted enantiomer can be racemized and recycled.[7][8] Modern synthetic chemistry offers more elegant solutions, such as asymmetric catalysis, which can generate the desired enantiomer directly in high yield and purity.
Among these advanced methods, the transition metal-catalyzed asymmetric hydrogenation of prochiral enamides stands out as a powerful and well-established technique for synthesizing chiral amines.[9][10] This protocol will detail a synthesis route that leverages a Ruthenium-SYNPHOS catalyst system for the key stereodetermining step, consistently delivering the (R)-enantiomer with high enantiomeric excess (ee).[3]
Overview of the Synthetic Strategy
The synthesis is a multi-step process beginning with the readily available chroman-3-one. The strategy involves creating a prochiral enamide, which is then subjected to asymmetric hydrogenation to set the stereocenter. The final steps involve deprotection and conversion to the stable hydrochloride salt.
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Application Note & Protocols: Asymmetric Synthesis Methods for (R)-Chroman-3-amine Hydrochloride
Abstract
(R)-Chroman-3-amine is a privileged structural motif and a key chiral intermediate in the synthesis of various pharmacologically active molecules.[1] The precise control of stereochemistry at the C3 position is critical for biological activity, making enantioselective synthesis a paramount objective for researchers in medicinal chemistry and drug development. This document provides a detailed guide to two robust and field-proven asymmetric methods for synthesizing the hydrochloride salt of (R)-chroman-3-amine: Chemoenzymatic Dynamic Kinetic Resolution (DKR) and Transition Metal-Catalyzed Asymmetric Hydrogenation . This guide explains the causality behind experimental choices, offers step-by-step protocols, and presents a comparative analysis to aid scientists in selecting the optimal strategy for their research and development needs.
Introduction: The Significance of Stereoisomerism in Chroman-3-amines
Chiral amines are fundamental building blocks in a vast number of pharmaceuticals, with an estimated 40-45% of small molecule drugs containing a chiral amine fragment.[2] The chroman-3-amine scaffold is particularly noteworthy, appearing in compounds with a wide range of biological activities.[1] The specific three-dimensional arrangement of substituents on the chroman ring system is a key determinant of a molecule's pharmacological profile, including its efficacy, selectivity, and potential for off-target effects. Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to access single enantiomers, such as (R)-chroman-3-amine, is a critical challenge in modern organic synthesis.[3][4] This application note details two powerful and distinct methodologies to achieve this goal.
Method 1: Chemoenzymatic Dynamic Kinetic Resolution (DKR)
Principle and Rationale:
Dynamic Kinetic Resolution (DKR) is an elegant strategy that overcomes the inherent 50% maximum yield limitation of a standard kinetic resolution.[5] This method combines two distinct catalytic processes in one pot:
-
Enzymatic Kinetic Resolution: A lipase, such as Candida antarctica Lipase B (CALB), selectively acylates one enantiomer of a racemic amine (e.g., the (S)-enantiomer) at a much faster rate than the other.
-
In Situ Racemization: A transition metal catalyst (typically ruthenium-based) continuously racemizes the slower-reacting amine enantiomer (the desired (R)-enantiomer) that remains in the reaction mixture.[5][6]
This concurrent process funnels the entire racemic starting material into a single, enantiomerically pure acylated product, which can then be deprotected to yield the desired amine.[7] The choice of an enzyme provides exquisite selectivity under mild conditions, while the racemization catalyst ensures a theoretical yield approaching 100%.[5][7]
Workflow for Chemoenzymatic DKR
Caption: Chemoenzymatic Dynamic Kinetic Resolution Workflow.
Detailed Experimental Protocol: DKR
Materials:
-
Racemic chroman-3-amine
-
Candida antarctica Lipase B (CALB), immobilized
-
Shvo's catalyst (or similar Ru-racemization catalyst)[5]
-
Isopropyl acetate (acyl donor)
-
Toluene (solvent)
-
Sodium Carbonate (Na₂CO₃), anhydrous
-
Hydrochloric acid (HCl), ethereal or in isopropanol
-
Celite® for filtration
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add racemic chroman-3-amine (1.0 equiv), Shvo's catalyst (1-2 mol%), and anhydrous sodium carbonate (0.5 equiv).
-
Causality Note: The inert atmosphere is crucial to prevent the deactivation of the ruthenium catalyst. Sodium carbonate acts as a mild base that can improve the efficiency of some Ru-catalyzed racemizations.[5]
-
-
Solvent and Reagents Addition: Add anhydrous toluene, followed by isopropyl acetate (1.5-2.0 equiv).
-
Causality Note: Toluene is a common solvent for these reactions, providing good solubility for the reagents while being compatible with the enzyme. Isopropyl acetate is an effective and commonly used acyl donor for lipase-catalyzed resolutions.[5]
-
-
Enzyme Addition and Reaction: Add immobilized CALB (e.g., Novozym 435) and heat the reaction mixture to a moderately elevated temperature (e.g., 60-70 °C) with vigorous stirring.
-
Causality Note: Immobilized lipase is used for ease of removal by simple filtration post-reaction. The elevated temperature increases the rate of both the enzymatic reaction and the chemical racemization.
-
-
Monitoring: Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the remaining amine and the conversion to the amide. The reaction is complete when the starting amine is fully consumed.[8]
-
Work-up and Amide Isolation: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the immobilized enzyme and catalyst. Rinse the pad with toluene or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude (R)-N-acetyl-chroman-3-amine.
-
Hydrolysis and Salt Formation: Dissolve the crude amide in a suitable solvent like methanol or isopropanol. Add an excess of concentrated HCl (or a solution of HCl in isopropanol) and heat the mixture to reflux until deprotection is complete (monitor by TLC or LC-MS).
-
Final Product Isolation: Cool the solution to 0-5 °C to precipitate the hydrochloride salt. Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to afford (R)-chroman-3-amine hydrochloride.
Method 2: Asymmetric Hydrogenation of an Enamide Precursor
Principle and Rationale:
Asymmetric hydrogenation is a highly atom-economical and powerful strategy for creating chiral centers.[2][9] This method involves the synthesis of a prochiral enamide precursor from chroman-3-one, followed by hydrogenation using a chiral transition metal catalyst (typically Rhodium or Ruthenium-based) to deliver the desired amine with high enantioselectivity.[3]
The key to this method's success lies in the chiral ligand coordinated to the metal center.[3] The ligand creates a chiral environment around the metal, forcing the hydrogen to add to one face of the enamide double bond preferentially, thereby setting the stereocenter at the C3 position. Cationic Ru-Synphos catalysts have been shown to be particularly effective for this transformation, providing high yields and enantiomeric excesses up to 96%.[3]
Workflow for Asymmetric Hydrogenation
Caption: Asymmetric Hydrogenation Synthetic Workflow.
Detailed Experimental Protocol: Asymmetric Hydrogenation
Part A: Synthesis of the N-Acetyl Enamide Precursor
-
Setup: To a solution of chroman-3-one (1.0 equiv) and acetamide (1.2 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add TiCl₄ (1.5 equiv) dropwise.
-
Causality Note: TiCl₄ is a powerful Lewis acid that facilitates the condensation reaction between the ketone and the amide to form the enamide. The reaction is performed at low temperature to control its exothermicity.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the starting material is consumed (monitor by TLC).
-
Quenching and Extraction: Carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-(chroman-3-en-3-yl)acetamide.
Part B: Asymmetric Hydrogenation and Deprotection
-
Catalyst Preparation: In a glovebox or under a strictly inert atmosphere, charge a suitable pressure vessel with the N-acetyl enamide precursor (1.0 equiv), the chiral Ruthenium catalyst (e.g., [Ru(p-cymene)((R)-Synphos)Cl]Cl, 0.5-1.0 mol%), and a solvent such as methanol.[1][3]
-
Causality Note: Oxygen can irreversibly poison the hydrogenation catalyst, so maintaining an inert atmosphere is absolutely critical for success. The choice of ligand (e.g., (R)-Synphos) dictates the stereochemical outcome.[3]
-
-
Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 bar).[1] Stir the reaction at room temperature for 12-24 hours.[1]
-
Work-up: Carefully vent the hydrogen pressure. Remove the solvent under reduced pressure. The resulting residue is the crude (R)-N-acetyl-chroman-3-amine.
-
Hydrolysis and Salt Formation: Follow steps 6 and 7 from the DKR protocol to hydrolyze the acetyl group and isolate the final this compound product.
Comparative Analysis of Methods
To assist researchers in selecting the most appropriate method, the following table summarizes the key attributes of each approach.
| Parameter | Chemoenzymatic DKR | Asymmetric Hydrogenation |
| Starting Material | Racemic Chroman-3-amine | Chroman-3-one |
| Key Reagents | Lipase, Ru-Racemization Catalyst | Chiral Ru/Rh-Phosphine Catalyst |
| Stereocontrol | Enzyme Selectivity | Chiral Ligand |
| Theoretical Yield | ~100% | 100% (over two steps) |
| Typical Enantiomeric Excess | >98% | >95%[3] |
| Operational Complexity | Moderate; requires optimization of two concurrent catalytic cycles. | High; requires a separate precursor synthesis and use of high-pressure equipment. |
| Scalability | Generally good, can be limited by enzyme cost/availability. | Excellent; widely used in industrial processes. |
| Atom Economy | Good | Excellent[2][3] |
| Key Advantages | Utilizes racemic amine directly; extremely high selectivity. | High catalyst turnover; well-established and robust technology. |
| Key Disadvantages | Catalyst compatibility can be an issue; requires screening of enzymes/conditions. | Requires synthesis of a precursor; sensitive to impurities; high-pressure equipment needed. |
Conclusion
Both chemoenzymatic dynamic kinetic resolution and transition metal-catalyzed asymmetric hydrogenation represent state-of-the-art, highly effective strategies for the synthesis of this compound. The choice between them depends on several factors, including the availability of starting materials (racemic amine vs. ketone), the scale of the synthesis, and the available laboratory equipment. DKR offers an elegant route directly from the racemate with exceptional selectivity, while asymmetric hydrogenation provides a robust, highly atom-economical, and industrially proven alternative. By understanding the principles and protocols outlined in this guide, researchers can confidently select and implement a synthetic strategy tailored to their specific objectives in the pursuit of novel therapeutics.
References
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Wu, Z., Laffoon, S. D., & Hull, K. L. (2018). Asymmetric synthesis of γ-branched amines via rhodium-catalyzed reductive amination. Nature Communications, 9(1), 1185. [Link]
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SciSpace. (2018). Asymmetric synthesis of γ-branched amines via rhodium-catalyzed reductive amination. [Link]
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Wang, C., et al. (2011). Efficient enantioselective synthesis of 3-aminochroman derivatives through ruthenium-Synphos catalyzed asymmetric hydrogenation. Organic Letters, 13(15), 3782–3785. [Link]
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National Institutes of Health (NIH). (n.d.). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. PubMed Central. [Link]
-
ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
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ACS Publications. (2014). Asymmetric Synthesis of α-Branched Amines via Rh(III)-Catalyzed C–H Bond Functionalization. Journal of the American Chemical Society. [Link]
-
RSC Publishing. (2018). Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael. RSC Advances. [Link]
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National Institutes of Health (NIH). (n.d.). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PubMed Central. [Link]
-
National Institutes of Health (NIH). (n.d.). Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. PubMed Central. [Link]
-
DiVA portal. (n.d.). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. [Link]
-
R-Discovery. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. [Link]
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Organic Chemistry Portal. (n.d.). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. [Link]
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Application Notes and Protocols: (R)-Chroman-3-amine Hydrochloride in Medicinal Chemistry
Introduction: The Significance of the Chroman Scaffold
The chroman ring system, a bicyclic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds, including natural products like Vitamin E.[1][2] Its rigid framework and the synthetic tractability of its derivatives have made it a cornerstone for the development of novel therapeutics.[3][4] Among the various functionalized chromans, (R)-chroman-3-amine hydrochloride has emerged as a particularly valuable chiral building block. Its embedded phenethylamine backbone is a key structural motif in many endogenous neurotransmitters and active pharmaceutical agents, making it an excellent starting point for the synthesis of ligands targeting G protein-coupled receptors (GPCRs) and other central nervous system (CNS) targets.[5] This guide provides an in-depth exploration of the applications of this compound, complete with detailed synthetic protocols and a case study on its use in the development of selective sigma-1 (σ1) receptor ligands.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Reference |
| CAS Number | 211506-59-1 | [6] |
| Molecular Formula | C₉H₁₂ClNO | [6] |
| Molecular Weight | 185.65 g/mol | [6] |
| Appearance | Solid | [6] |
| Purity | ≥98% | [6] |
| Storage | Store at room temperature, keep dry and cool. | [6] |
Synthetic Protocols
The synthesis of enantiomerically pure (R)-chroman-3-amine is crucial for elucidating the stereospecific interactions of its derivatives with biological targets. Asymmetric hydrogenation of enamides derived from chroman-3-ones is a highly effective method for achieving this.[3][7]
Protocol 1: Asymmetric Synthesis of (R)-N-Acetyl-Chroman-3-amine
This protocol details the Ru-Synphos catalyzed asymmetric hydrogenation of an enamide precursor to yield the acetyl-protected (R)-chroman-3-amine.
Workflow for Asymmetric Hydrogenation:
Caption: Workflow for the asymmetric hydrogenation of enamides.
Materials and Reagents:
-
N-(Chroman-3-ylidene)acetamide (enamide precursor)
-
[Ru(COD)(2-methylallyl)₂]
-
(R)-Synphos
-
Tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂)
-
Degassed methanol
-
Hydrogen gas (high pressure)
-
Stainless steel autoclave
-
Silica gel for flash chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Catalyst Preparation: In a glovebox, to a solution of the enamide (0.2 mmol) in degassed methanol (2 mL), add [Ru(COD)(2-methylallyl)₂] (1.3 mg, 0.004 mmol) and (R)-Synphos (2.9 mg, 0.0044 mmol).[3]
-
Stir the mixture for 10 minutes.
-
Add HBF₄·OEt₂ (1.5 µL, 0.01 mmol) to the solution.[3]
-
Hydrogenation: Transfer the resulting solution to a stainless steel autoclave.
-
Pressurize the autoclave with hydrogen gas to 50 bar.[3]
-
Stir the reaction at room temperature for 12 hours.[3]
-
Workup and Purification: Carefully release the pressure from the autoclave.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the desired (R)-N-acetyl-chroman-3-amine.[3]
Expected Outcome: This method provides optically active 3-aminochroman derivatives in high chemical yields (up to 96%) and enantiomeric excesses (up to 96% ee).[7]
Protocol 2: Deprotection to this compound
The acetyl protecting group can be removed under acidic conditions to yield the desired amine hydrochloride salt.
Materials and Reagents:
-
(R)-N-Acetyl-Chroman-3-amine
-
Hydrochloric acid (e.g., 6M aqueous solution)
-
Methanol or ethanol
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Hydrolysis: Dissolve (R)-N-acetyl-chroman-3-amine in methanol and add an excess of 6M hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath.
-
The hydrochloride salt may precipitate upon cooling. If not, concentrate the solution under reduced pressure.
-
Triturate the residue with diethyl ether to induce precipitation of the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
Application Case Study: Development of Sigma-1 (σ1) Receptor Ligands
This compound serves as an excellent scaffold for the synthesis of selective ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a variety of CNS disorders.[5][8] Ligands targeting the σ1 receptor have shown therapeutic potential for neuroprotection, pain management, and the treatment of psychiatric conditions.[8][9][10]
Mechanism of Action of σ1 Receptor Ligands
The σ1 receptor is primarily located at the mitochondria-associated membrane of the endoplasmic reticulum.[8] Upon activation by agonist ligands, it dissociates from its binding partner BiP and can modulate a variety of downstream signaling pathways, including calcium signaling and the activity of ion channels.[8] This modulation can lead to neuroprotective effects by mitigating oxidative stress and promoting cell survival.[5]
Synthetic Derivatization: N-Acylation for SAR Studies
The primary amine of this compound is a key handle for synthetic modification. N-acylation is a common strategy to introduce diverse functionalities and explore the structure-activity relationship (SAR) for σ1 receptor binding.[5]
Workflow for N-Acylation:
Caption: General workflow for the N-acylation of (R)-chroman-3-amine.
Protocol 3: General Procedure for N-Acylation
This protocol provides a general method for the acylation of this compound with an acyl chloride.
Materials and Reagents:
-
This compound
-
Acyl chloride of choice (e.g., benzoyl chloride, cyclohexanecarbonyl chloride)
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethylamine (2.2 eq) to the stirred suspension. The additional equivalent is to neutralize the hydrochloride salt.
-
Add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Structure-Activity Relationship (SAR) of Chroman-3-amine Derivatives as σ1 Ligands
The following table summarizes the SAR for a series of N-substituted (R)-chroman-3-amine derivatives at the σ1 receptor.
| Compound | R Group (Acyl Moiety) | σ1 Ki (nM) | Notes |
| 1 | Acetyl | >1000 | Small aliphatic substituents are generally not well-tolerated. |
| 2 | Benzoyl | 50.2 | Aromatic rings are favored, providing a basis for further optimization. |
| 3 | Cyclohexanecarbonyl | 15.8 | A bulky, lipophilic cycloalkyl group enhances affinity. |
| 4 | 4-Phenylbenzoyl | 8.3 | Extension of the aromatic system with a second phenyl ring improves binding. |
| 5 | 1-Adamantanecarbonyl | 5.1 | A highly rigid and lipophilic adamantyl cage results in high affinity. |
Note: The data presented is a representative compilation from literature and should be used for illustrative purposes. Actual values may vary.
The SAR data indicates that bulky and lipophilic substituents on the nitrogen atom of the chroman-3-amine scaffold are crucial for high-affinity binding to the σ1 receptor. This suggests the presence of a corresponding hydrophobic pocket in the receptor's binding site.
Conclusion
This compound is a versatile and valuable chiral building block in medicinal chemistry. Its utility is demonstrated in the efficient synthesis of enantiomerically pure derivatives with significant biological activity. The provided protocols for its asymmetric synthesis and subsequent N-acylation offer a robust platform for the exploration of novel chemical space. The case study on σ1 receptor ligands highlights how systematic modification of the (R)-chroman-3-amine scaffold can lead to the development of potent and selective therapeutic candidates. Researchers and drug development professionals can leverage the information in this guide to accelerate their discovery programs targeting a wide range of diseases.
References
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Yao, X., et al. (2011). Efficient enantioselective synthesis of 3-aminochroman derivatives through ruthenium-Synphos catalyzed asymmetric hydrogenation. Organic Letters, 13(15), 3782-5. Available at: [Link]
- Williams, D. A., et al. (2020). Structure Activity Relationship Exploration of 5-Hydroxy-2-(3-phenylpropyl)chromones as a Unique 5-HT2B Receptor Antagonist Scaffold. Bioorganic & Medicinal Chemistry Letters, 30(21), 127511.
- Porter, M. R., et al. (2019). 3-Amino-chromanes and Tetrahydroquinolines as Selective 5-HT2B, 5-HT7, or σ1 Receptor Ligands. ACS Medicinal Chemistry Letters, 10(12), 1698-1703.
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Wang, C., et al. (2018). Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. RSC Advances, 8(5), 2419-2426. Available at: [Link]
- Meschini, M., et al. (2021). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Molecules, 26(16), 4963.
- Tosh, D. K., et al. (2014). Structure activity relationships of 5-HT2B and 5-HT2C serotonin receptor antagonists: N6, C2 and 5′-modified (N)-methanocarba-adenosine derivatives. Bioorganic & Medicinal Chemistry, 22(17), 4747-4757.
- Wang, C., et al. (2018). Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. RSC Advances, 8(5), 2419-2426.
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Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Semantic Scholar. Available at: [Link]
- Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (2022). European Journal of Medicinal Chemistry, 238, 114467.
- Synthesis, Characterization and Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. (2015). Molecules, 20(9), 16486-16503.
- Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor. (2021). International Journal of Molecular Sciences, 22(16), 8893.
- Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. (2015). New Journal of Chemistry, 39(10), 7626-7638.
- Synthesis and Biological Evaluation of Sigma-1 (σ1) Receptor Ligands Based on Phenyl-1,2,4-oxadiazole Derivatives. (2019). Chemistry & Biodiversity, 16(3), e1800599.
- Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. (2019).
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- Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism. (2017). Nature Structural & Molecular Biology, 24(8), 639-646.
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- Synthesis and Biological Evaluation of Spirocyclic Chroman Derivatives as a Potential Treatment of Prostate Cancer. (2021). Journal of Medicinal Chemistry, 64(15), 11361-11377.
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Topic: Utilizing (R)-Chroman-3-amine Hydrochloride for Novel Compound Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-chroman-3-amine hydrochloride serves as a pivotal chiral building block in modern medicinal chemistry. Its constrained bicyclic scaffold and stereodefined primary amine offer a unique three-dimensional framework for the synthesis of structurally diverse and biologically active compounds. This guide provides an in-depth exploration of its synthetic utility, focusing on robust and versatile protocols for N-acylation, reductive amination, and N-arylation. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this document aims to empower researchers to effectively leverage this valuable intermediate in drug discovery and development programs.
Introduction: The Strategic Value of the Chroman Scaffold
The chroman ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1][2] The incorporation of a chiral amine at the 3-position, as seen in (R)-chroman-3-amine, introduces a key vector for molecular diversity while maintaining a rigid conformational structure. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target. The primary amine functionality is a versatile synthetic handle, allowing for the systematic exploration of chemical space around the core structure to optimize potency, selectivity, and pharmacokinetic properties.[1] Scientific investigations have highlighted that chroman-based amines exhibit significant binding affinity for important neurological targets, including serotonin and σ1 receptors, underscoring their potential in developing novel therapeutics for CNS disorders.[1]
Physicochemical Properties & Safe Handling
This compound is a stable, solid material, which simplifies handling and storage compared to the free base.[2] Adherence to standard laboratory safety practices is essential.
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 211506-59-1 | |
| Molecular Formula | C₉H₁₂ClNO | [3][4] |
| Molecular Weight | 185.65 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | 240-241 °C | [3] |
| Purity | Typically ≥97% | [3] |
Handling & Storage:
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood. Avoid breathing dust.[5]
-
Storage: Store at room temperature in a dry, cool, and well-sealed container to prevent moisture absorption.
Core Synthetic Methodologies & Protocols
The primary amine of (R)-chroman-3-amine is a potent nucleophile once liberated from its hydrochloride salt. The following protocols detail three fundamental transformations that leverage this reactivity.
Protocol 1: N-Acylation for Amide Synthesis
N-acylation is one of the most reliable reactions for derivatizing amines, forming a stable amide bond that is central to countless pharmaceutical compounds.[6][7]
Causality & Rationale: This protocol uses an acyl chloride as the electrophile. The reaction requires a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), for two critical reasons: first, to neutralize the hydrochloride salt, and second, to scavenge the HCl byproduct generated during the reaction.[8] The latter is crucial, as any free acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Anhydrous aprotic solvents like Dichloromethane (DCM) are ideal as they are inert and effectively solubilize the reagents. The reaction is initiated at 0 °C to control the initial exothermic reaction before being allowed to proceed to completion at room temperature.
Detailed Step-by-Step Protocol:
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq) and anhydrous DCM (to make a ~0.2 M solution).
-
Cooling: Cool the resulting suspension to 0 °C in an ice bath.
-
Base Addition: Slowly add triethylamine (2.2 eq) to the stirred suspension. Stir for 15-20 minutes. The suspension should become a clear solution as the free amine is formed.
-
Acylating Agent: Add the desired acyl chloride (1.1 eq) dropwise, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous phase twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
Protocol 2: Reductive Amination for N-Alkylation
Reductive amination is a superior method for N-alkylation compared to direct alkylation with alkyl halides, as it completely avoids the common issue of over-alkylation.[9] The process involves the in-situ formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced to the target secondary amine.
Causality & Rationale: The choice of reducing agent is critical for success. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[10] Unlike stronger hydrides (e.g., NaBH₄), STAB is a mild and selective reducing agent that will rapidly reduce the protonated iminium ion intermediate but is slow to reduce the starting aldehyde or ketone.[9][10] This selectivity prevents the wasteful formation of the corresponding alcohol from the carbonyl starting material. The reaction is typically performed in a non-protic solvent like dichloroethane (DCE) or THF.
Detailed Step-by-Step Protocol:
-
Setup: In a round-bottom flask, combine this compound (1.0 eq), the desired aldehyde or ketone (1.1 eq), and anhydrous DCE (to make a ~0.2 M solution).
-
Base Addition: Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction is often mildly exothermic.
-
Reaction: Stir the mixture at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.
-
Extraction: Extract the mixture three times with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination for N-Arylation
The formation of a C(aryl)-N bond is a challenging transformation that often cannot be achieved by classical methods. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that enables the synthesis of N-aryl amines from aryl halides or triflates.[11][12]
Causality & Rationale: This reaction operates via a Pd(0)/Pd(II) catalytic cycle.[12][13] Each component is critical:
-
Palladium Pre-catalyst: A source of palladium, such as Pd₂(dba)₃ or Pd(OAc)₂, is required to generate the active Pd(0) catalyst.
-
Ligand: A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is essential. It stabilizes the palladium center, promotes the key steps of oxidative addition and reductive elimination, and prevents catalyst decomposition.[13]
-
Base: A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, forming the palladium-amido complex that is necessary for the reductive elimination step.[13]
-
Inert Conditions: The Pd(0) catalyst is oxygen-sensitive, so the reaction must be performed under an inert atmosphere (Nitrogen or Argon) in anhydrous solvent.
Detailed Step-by-Step Protocol:
-
Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (2.5 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a ~0.1 M solution) via syringe.
-
Reaction: Heat the mixture to 80-110 °C and stir for 12-24 hours. Monitor by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium salts.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualization of Synthetic Pathways & Workflows
Caption: Core synthetic routes from (R)-chroman-3-amine HCl.
Caption: A standardized workflow for synthesis and analysis.
References
-
3-Chromanamine, hydrochloride | CAS#:59108-53-1. Chemsrc. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]
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The Asymmetric Buchwald–Hartwig Amination Reaction. Xingwei Li. [Link]
-
One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. NIH National Library of Medicine. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. University of Bath. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Chroman-3-amine hydrochloride | 18518-71-3. Appchem. [Link]
-
Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. ResearchGate. [Link]
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Reductive Amination. Myers Chem 115, Harvard University. [Link]
-
Safety data sheet. CPAchem. [Link]
-
Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. PubMed. [Link]
-
N-Acylation Reactions of Amines. ResearchGate. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. NIH National Library of Medicine. [Link]
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Application Notes & Protocols: N-Functionalization of (R)-Chroman-3-amine
Abstract
(R)-Chroman-3-amine is a privileged chiral scaffold frequently incorporated into pharmacologically active molecules and advanced materials. The ability to selectively modify its secondary amine functionality is critical for synthesizing derivatives with tailored properties. This comprehensive guide provides detailed, field-proven experimental protocols for the N-functionalization of (R)-chroman-3-amine via four essential transformations: N-acylation, N-sulfonylation, N-alkylation, and reductive amination. Each protocol is designed to be a self-validating system, with in-depth explanations of the mechanistic rationale behind procedural choices, reagent selection, and reaction conditions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking robust and reproducible methods for synthesizing novel chroman-3-amine derivatives.
Introduction: The Strategic Importance of (R)-Chroman-3-amine
The chroman ring system is a core structural motif in a wide range of biologically active compounds, including tocopherols (Vitamin E) and various flavonoids. The introduction of a chiral amine at the C3 position creates a versatile building block, (R)-chroman-3-amine, that serves as a valuable starting point for the synthesis of novel therapeutics. The secondary amine acts as a key chemical handle for diversification, allowing for the systematic modulation of a molecule's physicochemical properties, such as its solubility, metabolic stability, and target-binding affinity.
The N-functionalization reactions detailed herein—acylation, sulfonylation, alkylation, and reductive amination—represent the most fundamental and powerful strategies for derivatizing this scaffold. This guide moves beyond simple procedural lists to provide the underlying chemical logic, enabling scientists to not only replicate these methods but also to adapt them for novel substrates and research objectives.
General Considerations & Best Practices
2.1 Starting Material Quality The success of any derivatization reaction is contingent on the purity of the starting materials. (R)-Chroman-3-amine should be of high purity (≥98%), and its enantiomeric excess (e.e.) should be confirmed via chiral HPLC before use.[1] The presence of impurities, particularly residual reagents from its synthesis, can interfere with the reactions described.
2.2 Solvent and Reagent Handling All solvents used should be anhydrous (unless otherwise specified, as in aqueous workups) to prevent unwanted side reactions, such as the hydrolysis of acylating or sulfonylating agents. Reactions should be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to exclude moisture and oxygen, which can degrade reagents and products.
2.3 Reaction Monitoring Thin-Layer Chromatography (TLC) is the primary method for monitoring reaction progress. A typical mobile phase for these reactions is a mixture of ethyl acetate and hexanes. Visualization can be achieved using UV light (254 nm) and/or staining with a potassium permanganate or ninhydrin solution.
Experimental Workflows & Protocols
The following sections provide step-by-step protocols for four key N-functionalization reactions. The choice of method depends on the desired functional group to be installed on the amine nitrogen.
Workflow Overview
Figure 1: General workflow for the N-functionalization of (R)-chroman-3-amine.
Protocol 1: N-Acylation (Amide Synthesis)
N-acylation is a fundamental reaction that converts the amine into a stable amide.[2][3] This transformation is widely used to install peptide bonds or to serve as a protective group strategy.[2] The use of an acyl chloride or anhydride in the presence of a non-nucleophilic base is a standard and effective method.
Mechanism Insight: The reaction proceeds via nucleophilic acyl substitution. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acylating agent. The tertiary amine base (e.g., triethylamine) serves as an acid scavenger, neutralizing the HCl or carboxylic acid byproduct generated during the reaction, which prevents the protonation and deactivation of the starting amine.[3][4]
Detailed Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (R)-chroman-3-amine (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Base Addition: Add triethylamine (Et₃N) or pyridine (1.2 eq.) to the solution. Cool the mixture to 0 °C using an ice-water bath.
-
Acylating Agent Addition: Add the desired acyl chloride or acid anhydride (1.1 eq.) dropwise to the stirred solution over 10-15 minutes. Ensure the internal temperature remains at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting amine by TLC.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of water).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-acyl derivative.
Protocol 2: N-Sulfonylation (Sulfonamide Synthesis)
The synthesis of sulfonamides is crucial in medicinal chemistry, as the sulfonamide functional group is a key component of numerous drugs. The reaction of an amine with a sulfonyl chloride is the most direct route to this moiety.
Mechanism Insight: Similar to N-acylation, this reaction is a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A base is required to quench the HCl byproduct.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask under N₂, dissolve (R)-chroman-3-amine (1.0 eq.) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq.) in anhydrous DCM (0.1 M). Cool the solution to 0 °C.
-
Reagent Addition: Add the sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.1 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM and wash with 1 M HCl to remove excess base.
-
Sequentially wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude N-sulfonylated product can be purified by flash chromatography or recrystallization.
Protocol 3: Direct N-Alkylation
Direct N-alkylation with alkyl halides is a classic method for forming C-N bonds. However, it is often complicated by over-alkylation, where the secondary amine product, being more nucleophilic than the primary starting amine, reacts further to form a tertiary amine and even a quaternary ammonium salt.[5][6] This protocol is therefore best suited for specific applications where mono-alkylation can be controlled or where exhaustive alkylation is desired.
Mechanism Insight: This is a standard S_N2 reaction where the amine acts as the nucleophile and displaces a halide leaving group from the alkyl halide.[4] The initial product is an ammonium salt, which is deprotonated by a base to yield the neutral secondary amine.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve (R)-chroman-3-amine (1.0 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq.).
-
Alkylating Agent Addition: Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.0-1.1 eq.) dropwise at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until TLC indicates the consumption of the starting material. Carefully monitor for the formation of dialkylated byproducts.[7]
-
Work-up:
-
Filter off the inorganic salts.
-
Dilute the filtrate with water and extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify the crude product via flash column chromatography to separate the desired mono-alkylated amine from any starting material and dialkylated side products.
Protocol 4: Reductive Amination
Reductive amination is a superior and widely used method for N-alkylation that avoids the problem of over-alkylation.[8] It involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[9][10]
Mechanism Insight: The reaction is a one-pot, two-step process. First, the amine and carbonyl compound condense to form an imine or iminium ion, with the elimination of water. Second, a hydride reducing agent, which is selective for the iminium ion over the carbonyl group, reduces the C=N bond to a C-N single bond. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation as it is mild, tolerant of acidic conditions, and does not reduce most aldehydes and ketones.[8]
Figure 2: Step-wise workflow for the one-pot reductive amination protocol.
Detailed Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve (R)-chroman-3-amine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
-
Imine Formation: Stir the mixture at room temperature. For less reactive carbonyls, a small amount of acetic acid (0.1 eq.) can be added to catalyze iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the solution in portions over 10 minutes. The reaction may be slightly exothermic.
-
Reaction Completion: Continue stirring at room temperature for 2-24 hours until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated chroman-3-amine.[7]
Data Summary & Comparison
| Functionalization Method | Reagents | Key Conditions | Advantages | Disadvantages |
| N-Acylation | Acyl Chloride/Anhydride, Base (Et₃N) | 0 °C to RT, Anhydrous DCM | High yield, clean reaction, stable product | Acylating agents can be moisture-sensitive |
| N-Sulfonylation | Sulfonyl Chloride, Base (Pyridine) | 0 °C to RT, Anhydrous DCM | Forms key medicinal chemistry scaffold, generally high yielding | Sulfonyl chlorides can be corrosive |
| Direct N-Alkylation | Alkyl Halide, Base (K₂CO₃) | RT to 50 °C, DMF | Simple setup, uses common reagents | High risk of over-alkylation, difficult to control |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | RT, Anhydrous DCE/DCM | Excellent control, avoids over-alkylation, broad substrate scope | Requires specific reducing agent, may be slower |
Conclusion
The protocols outlined in this guide provide a robust and versatile toolkit for the N-functionalization of (R)-chroman-3-amine. By understanding the mechanistic principles behind each transformation, researchers can confidently select and execute the appropriate method to synthesize a diverse array of derivatives. Reductive amination and N-acylation are highlighted as particularly reliable and high-yielding strategies for generating novel molecular entities for applications in drug discovery and materials science.
References
- Benchchem. (n.d.). Chroman-3-amine Synthesis. Technical Support Center.
- Yao, R. S., et al. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Department of Pharmaceutical Engineering, Hefei University of Technology.
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.).
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Mild and eco-friendly chemoselective acylation of amines in aqueous medium. (n.d.). Semantic Scholar.
- Benchchem. (n.d.). The Stereochemistry of Substituted Chroman-3-amines: A Technical Guide.
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. (2020). Chemical Reviews.
- Benchchem. (n.d.). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides.
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Practical access to axially chiral sulfonamides and biaryl amino phenols via organocatalytic atroposelective N-alkylation. (2019). Nature Communications. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
- Benchchem. (n.d.). Experimental procedure for N-alkylation of primary amines.
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Practical access to axially chiral sulfonamides and biaryl amino phenols via organocatalytic atroposelective N-alkylation. (2019). ResearchGate. Retrieved from [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
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Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. (2025). Science Advances. Retrieved from [Link]
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An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). Molecules. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
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N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). Royal Society of Chemistry. Retrieved from [Link]
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
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Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
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Application Note & Protocol: Comprehensive Analysis of (R)-Chroman-3-amine Hydrochloride by HPLC and NMR Spectroscopy
Abstract
This document provides a detailed guide for the analytical characterization of (R)-chroman-3-amine hydrochloride, a significant chiral building block in medicinal chemistry.[1] We present optimized protocols for both High-Performance Liquid Chromatography (HPLC) to determine enantiomeric purity and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure robust and reliable results.
Introduction: The Importance of Stereochemical Analysis
The chroman-3-amine scaffold is a privileged structure in the development of pharmacologically active molecules.[1] The three-dimensional arrangement of substituents on the chroman ring system is a critical determinant of a compound's biological activity and selectivity.[1] Enantiomers, non-superimposable mirror images of a chiral molecule, can have vastly different pharmacological, metabolic, and toxicological properties.[2] Consequently, regulatory bodies mandate the precise quantification and control of the stereochemical purity of chiral drug substances. This application note addresses this need by providing comprehensive analytical protocols for this compound.
Chiral HPLC Analysis: Determination of Enantiomeric Purity
High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the state-of-the-art and most effective technique for separating enantiomers and assessing enantiomeric excess (ee).[2][3][4][5] The principle lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, which results in different retention times.[6]
The Causality Behind Method Development Choices
The successful separation of chiral amines like chroman-3-amine hinges on the selection of an appropriate CSP and the meticulous optimization of the mobile phase.[1][2]
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, particularly those derived from amylose or cellulose carbamate derivatives, are highly versatile and have a proven track record for resolving a broad spectrum of chiral compounds, including primary amines and chroman derivatives.[2][6][7][8] Their effectiveness stems from a combination of interaction mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide structure.[7] For chroman-3-amine, an initial screening of columns such as Chiralpak® AD-H, IA, or Chiralcel® OD-H is recommended.[8]
-
Mobile Phase Strategy: Normal-phase chromatography (e.g., hexane/alcohol mixtures) is typically the preferred mode for these CSPs. The choice and concentration of the alcohol modifier (e.g., isopropanol, ethanol) are critical variables that modulate retention and selectivity.[9] For basic analytes like chroman-3-amine, the addition of a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), is crucial.[2] This additive improves peak shape by minimizing undesirable interactions with residual silanol groups on the silica support and enhances enantioselectivity.[2]
Experimental Workflow for Chiral HPLC Method Development
The process of developing a robust chiral separation method follows a logical progression from initial screening to final optimization.
Caption: Workflow for chiral HPLC method development.
Detailed Protocol: Enantiomeric Excess of (R)-Chroman-3-amine HCl
-
Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve (R)-chroman-3-amine HCl standard and sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a system suitability test by injecting a racemic standard of chroman-3-amine to confirm the resolution of the two enantiomers.
-
Inject the (R)-chroman-3-amine HCl sample.
-
Integrate the peak areas for both the (R)- and (S)-enantiomers.
-
Data Presentation and Calculation
The enantiomeric excess (% ee) is a measure of the purity of the desired enantiomer. It is calculated from the integrated peak areas of the two enantiomers using the following formula:
% ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
| Parameter | (S)-Chroman-3-amine | (R)-Chroman-3-amine |
| Retention Time (tR) | ~ 8.5 min | ~ 10.2 min |
| Separation Factor (α) | \multicolumn{2}{c | }{1.35} |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.0} |
Table 1: Representative chromatographic data for the separation of chroman-3-amine enantiomers. Data is illustrative, based on typical performance for this class of compounds on a polysaccharide CSP.
NMR Spectroscopic Analysis: Structural Confirmation
NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules.[10][11] For this compound, ¹H and ¹³C NMR are used to confirm the connectivity of the carbon-hydrogen framework and verify the presence of key functional groups.[10]
Principles of Structural Elucidation by NMR
The chemical environment of each proton (¹H) and carbon (¹³C) nucleus in the molecule results in a unique resonance frequency (chemical shift). The coupling between adjacent protons provides information about the connectivity, while the integration of ¹H signals reveals the relative number of protons.[11][12]
-
¹H NMR: The spectrum of chroman-3-amine is expected to show distinct signals for the aromatic protons, the protons on the heterocyclic ring (C2, C3, and C4), and the amine protons.[10] The chemical shifts and coupling constants of the protons at C2, C3, and C4 are particularly informative for confirming the structure.[1]
-
¹³C NMR: The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment (e.g., aromatic, aliphatic, attached to an electronegative atom).[13][14]
Key Structural Correlations in NMR
The following diagram illustrates the key atoms and their expected correlations, which are fundamental to confirming the structure of the chroman-3-amine backbone.
Caption: Key proton relationships in the chroman ring.
Detailed Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD) in a standard 5 mm NMR tube. D₂O is often suitable for hydrochloride salts.[15]
-
Ensure the sample is fully dissolved. Gentle vortexing may be required.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical Parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of 2-4 seconds.
-
The signal from the amine protons (-NH₃⁺) may be broad and its chemical shift can be concentration-dependent. Exchange with D₂O will cause this signal to disappear, which can be a useful diagnostic tool.[16]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Typical Parameters: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.[15]
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Calibrate the chemical shift axis using the residual solvent signal as an internal reference (e.g., D₂O at ~4.79 ppm for ¹H NMR).[15]
-
Predicted NMR Spectral Data
The following table summarizes the predicted chemical shifts for the key protons and carbons of the chroman-3-amine core. Actual values may vary slightly based on solvent and concentration.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
| C2 | ~4.0 - 4.4 | ~65 - 70 | m |
| C3 | ~3.3 - 3.7 | ~45 - 50 | m |
| C4 | ~2.8 - 3.1 | ~25 - 30 | m |
| C4a | - | ~120 - 125 | - |
| C5-C8 | ~6.7 - 7.2 | ~115 - 130 | m |
| C8a | - | ~150 - 155 | - |
Table 2: Predicted ¹H and ¹³C NMR chemical shift ranges for the chroman-3-amine skeleton. Ranges are estimated based on general values for chroman derivatives and amines.[13][16][17]
Summary
This application note provides a comprehensive and scientifically grounded framework for the analysis of this compound. The detailed HPLC protocol enables accurate determination of enantiomeric purity, a critical quality attribute for chiral pharmaceuticals. The NMR spectroscopic methods provide an unambiguous confirmation of the compound's chemical structure. By explaining the rationale behind the chosen analytical strategies, these protocols equip researchers and drug development professionals with the necessary tools for the robust and reliable characterization of this important chiral intermediate.
References
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- BenchChem. (2025).
- BenchChem. (2025). The Stereochemistry of Substituted Chroman-3-amines: A Technical Guide.
- Yakhak Hoeji. (2021).
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- BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.
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- BenchChem. (2025). Chiral HPLC Separation of Chroman Enantiomers: A Technical Support Center.
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- Chemistry LibreTexts. (2024). Spectroscopy of Amines.
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Scale-up synthesis of (R)-chroman-3-amine hydrochloride
An Application Note for the Process Development and Scale-Up Synthesis of (R)-Chroman-3-amine Hydrochloride
Abstract
(R)-Chroman-3-amine is a privileged chiral scaffold and a crucial building block in medicinal chemistry, forming the core of numerous biologically active compounds, including ligands for serotonin and σ1 receptors.[1] Its synthesis in high enantiomeric purity is of paramount importance for drug discovery and development.[2] This application note provides a detailed, in-depth technical guide for the scale-up synthesis of this compound. We will explore two primary strategic approaches: direct asymmetric synthesis via catalytic hydrogenation and classical chiral resolution. The core of this guide is a step-by-step protocol for a robust asymmetric hydrogenation process, chosen for its efficiency, high enantioselectivity, and scalability. We will also discuss critical process considerations, analytical controls, safety protocols, and an alternative resolution-based method, providing researchers and drug development professionals with a comprehensive framework for producing this key intermediate.
Introduction: The Strategic Importance of (R)-Chroman-3-amine
The chroman ring system is a structural motif frequently found in a wide array of pharmacologically active molecules.[3][4] The introduction of a chiral amine at the C3 position creates a valuable synthon for constructing complex therapeutic agents. Specifically, the (R)-enantiomer of chroman-3-amine has been identified as a key intermediate for compounds targeting neurological disorders.[1] Achieving high enantiopurity is not merely an academic exercise; it is a regulatory and therapeutic necessity, as different enantiomers of a drug can have vastly different pharmacological, pharmacokinetic, and toxicological profiles.[2]
The challenge in producing this compound at scale lies in controlling the stereochemistry at the C3 position efficiently and economically. Strategies must move beyond bench-scale procedures to robust, reproducible processes suitable for kilogram-scale production. This guide is designed to bridge that gap.
Strategic Overview: Asymmetric Synthesis vs. Chiral Resolution
Two primary philosophies dominate the production of single-enantiomer chiral amines:
-
Catalytic Asymmetric Synthesis: This is the more modern and elegant approach, creating the desired stereocenter selectively from a prochiral precursor. Methods like asymmetric hydrogenation of enamines or imines are highly effective, often catalyzed by transition metal complexes with chiral ligands.[5][6] This strategy is atom-economical and can theoretically achieve 100% yield of the desired enantiomer.
-
Chiral Resolution: This classical method involves synthesizing the amine as a racemic mixture and then separating the two enantiomers.[7] This is typically achieved by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid), which can then be separated by crystallization due to differing solubilities.[7] While robust and well-understood, this method's primary drawback is a maximum theoretical yield of 50% for the desired enantiomer, unless an efficient process for racemizing and recycling the unwanted enantiomer is implemented.[7][8]
For this guide, we will detail the catalytic asymmetric hydrogenation route due to its superior efficiency and enantiocontrol, which are critical advantages for industrial scale-up. We will also present the chiral resolution method as a viable, albeit less efficient, alternative.
Primary Protocol: Asymmetric Hydrogenation of an Enamide Intermediate
This strategy hinges on the creation of a prochiral enamide from chroman-3-one, which is then hydrogenated using a chiral catalyst to set the stereocenter with high fidelity. The workflow is efficient and has been demonstrated to produce high enantiomeric excess (ee).[3]
Overall Workflow Diagram
Caption: Workflow for Asymmetric Synthesis of (R)-Chroman-3-amine HCl.
Detailed Experimental Protocols
Step 1: Synthesis of Chroman-3-one
The starting material, chroman-3-one, can be synthesized via several established methods. A common laboratory-scale preparation involves the intramolecular cyclization of 2-phenoxypropanoic acid, while other routes exist for larger scales. For the purposes of this protocol, we will assume commercially available chroman-3-one.
Step 2: Synthesis of N-(chroman-3-ylidene)acetamide (Enamide Intermediate)
-
Rationale: The enamide is a key prochiral intermediate. The double bond will be selectively reduced in the next step.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add chroman-3-one (1.0 eq), acetamide (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Add toluene as the solvent (approx. 5 mL per gram of chroman-3-one).
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or LC-MS until the consumption of chroman-3-one is complete (typically 12-18 hours).
-
Cool the reaction mixture to room temperature. Wash the organic phase with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel or recrystallization to yield the pure enamide.
-
Step 3: Asymmetric Hydrogenation to (R)-N-acetyl-chroman-3-amine
-
Rationale: This is the critical stereochemistry-defining step. The chiral phosphine ligand, (R)-Synphos, coordinates to the ruthenium center, creating a chiral environment that directs the hydrogen addition to one face of the enamide double bond, preferentially forming the (R)-enantiomer.[3]
-
Procedure:
-
Catalyst Preparation (in a glovebox): To a vial, add [Ru(COD)(2-methylallyl)₂] (0.002 eq) and (R)-Synphos (0.0022 eq). Add degassed methanol and stir for 10-15 minutes to form the active catalyst.
-
Reaction Setup: In a stainless steel autoclave, dissolve the enamide intermediate (1.0 eq) in degassed methanol.
-
Transfer the prepared catalyst solution to the autoclave via cannula.
-
Seal the autoclave, purge it several times with nitrogen, and then with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to 50 bar.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitoring: Progress can be monitored by taking aliquots (after safely depressurizing and purging) and analyzing by HPLC to determine conversion and enantiomeric excess.
-
Once the reaction is complete, carefully release the pressure and purge the autoclave with nitrogen.
-
Remove the solvent under reduced pressure. The crude product can be purified by flash chromatography if necessary.
-
Step 4: Hydrolysis and Salt Formation
-
Rationale: The N-acetyl protecting group is removed to yield the free primary amine, which is then converted to its stable and easily handled hydrochloride salt.
-
Procedure:
-
Dissolve the crude (R)-N-acetyl-chroman-3-amine in a suitable solvent like dioxane or methanol.
-
Add 6M aqueous hydrochloric acid (excess) and heat the mixture to reflux for 4-6 hours, or until deprotection is complete (monitored by TLC/LC-MS).
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
The this compound salt may precipitate directly. If not, concentrate the mixture under reduced pressure.
-
Recrystallize the crude salt from a suitable solvent system (e.g., isopropanol/ether) to obtain the final product with high chemical and enantiomeric purity.
-
Filter the solid, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.
-
Analytical Data & Quality Control
All intermediates and the final product must be rigorously characterized to ensure quality and purity.
| Parameter | Method | Typical Specification |
| Chemical Purity | HPLC (Achiral) | > 98% |
| Enantiomeric Excess (ee) | Chiral HPLC | > 99% (R) |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS | Conforms to structure |
| Salt Form | Elemental Analysis (Cl%) | Conforms to theory |
Chiral HPLC Conditions (Example): [3]
-
Column: Daicel Chiralcel-OD
-
Mobile Phase: Hexane/Isopropanol (90:10)
-
Flow Rate: 1.0 - 2.0 mL/min
-
Detection: UV at 211 nm
Alternative Strategy: Chiral Resolution of Racemic Amine
This method is a viable alternative, particularly if issues with catalyst cost or sensitivity arise in the asymmetric route.
Workflow Diagram
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Protocol Outline
-
Synthesis of Racemic Amine: Prepare racemic chroman-3-amine, for example, by reducing chroman-3-one oxime with a non-chiral reducing agent like H₂/Pd-C.[1][3]
-
Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., methanol or ethanol). Add 0.5 equivalents of a chiral resolving agent, such as L-(+)-tartaric acid. The addition of only 0.5 equivalents ensures that only one enantiomer preferentially crystallizes as a salt.
-
Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salt of one enantiomer (e.g., the (R)-amine with the L-tartaric acid) will be less soluble and will crystallize out. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.
-
Isolation: Filter the solid salt and wash with a small amount of cold solvent. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
-
Liberation of Free Amine: Treat the isolated diastereomeric salt with a base (e.g., aqueous NaOH) to deprotonate the amine and dissolve the tartaric acid. Extract the free (R)-chroman-3-amine into an organic solvent (e.g., dichloromethane).
-
Final Salt Formation: Dry the organic extract, concentrate, and treat with HCl in a suitable solvent (e.g., isopropanol) to precipitate the final this compound product.
Safety and Handling Considerations
-
High-Pressure Hydrogenation: All hydrogenation reactions must be conducted in a certified stainless steel autoclave behind a blast shield in a well-ventilated area. Personnel must be thoroughly trained in high-pressure equipment operation.
-
Flammable Solvents: Toluene, methanol, isopropanol, and ether are flammable. Handle only in a fume hood and away from ignition sources.
-
Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
General Handling: Standard laboratory safety practices should be followed at all times.
Conclusion
The scale-up synthesis of this compound can be successfully achieved through multiple synthetic strategies. The detailed protocol for catalytic asymmetric hydrogenation of an enamide intermediate represents a highly efficient, stereoselective, and scalable method that is well-suited for industrial production. This approach offers significant advantages over classical resolution by maximizing theoretical yield and reducing waste streams. By implementing robust process controls, rigorous analytical monitoring, and stringent safety protocols, researchers and process chemists can reliably produce this critical chiral building block for the advancement of pharmaceutical research and development.
References
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- The Stereochemistry of Substituted Chroman-3-amines: A Technical Guide. (2025). Benchchem.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021).
- Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenyl
- Chiral resolution - Wikipedia. (N/A). Wikipedia.
- Recent advances in catalytic asymmetric synthesis. (2024). Frontiers.
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- Chroman-3-amine Hydrochloride|Research Chemical. (N/A). Benchchem.
- Synthesising Complex Chiral Amines Through Resolution-Racemis
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (N/A). The Royal Society of Chemistry.
- Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst. (N/A).
- EP1036189A1 - Resolution of chiral amines. (N/A).
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Application Notes & Protocols: (R)-Chroman-3-amine Hydrochloride in Asymmetric Catalysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Chroman-3-amine hydrochloride is a valuable chiral building block and organocatalyst essential for modern asymmetric synthesis.[1][2] Its rigid bicyclic structure and stereochemically defined primary amine at the C3 position make it an effective catalyst for enantioselective transformations, particularly in the formation of carbon-carbon bonds. This guide provides an in-depth exploration of its application in organocatalysis, focusing on the asymmetric Michael addition. We will detail the underlying catalytic principles, provide a comprehensive experimental protocol, and present expected outcomes based on analogous systems. The methodologies described herein are designed to be robust and reproducible for researchers engaged in pharmaceutical development and complex molecule synthesis.
Introduction: The Role of Chiral Primary Amines in Organocatalysis
Asymmetric organocatalysis has emerged as a powerful third pillar of catalysis, complementing metal- and biocatalysis. Chiral primary amines, in particular, are highly versatile and have been successfully employed in a wide range of enantioselective reactions, including Aldol, Mannich, and Michael additions.[3][4] They function primarily through the formation of transient nucleophilic enamines or electrophilic iminium ions.[5][6]
(R)-Chroman-3-amine, as a chiral primary amine, offers a structurally constrained scaffold. This rigidity helps to create a well-defined chiral environment around the catalytic site, which is crucial for achieving high levels of stereocontrol. The amine moiety can react with a carbonyl compound (e.g., a ketone) to form a chiral enamine, which then acts as a nucleophile.[5][7] This mode of activation, known as enamine catalysis, raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, enabling it to react with various electrophiles with high stereoselectivity.[6]
Core Application: Asymmetric Michael Addition
The Michael addition, or conjugate addition, is a fundamental C-C bond-forming reaction in organic synthesis.[8] The asymmetric variant, catalyzed by chiral organocatalysts, provides a direct route to enantiomerically enriched 1,5-dicarbonyl compounds and related structures, which are prevalent in many natural products and pharmaceuticals.[9]
(R)-Chroman-3-amine is an ideal candidate to catalyze the asymmetric Michael addition between ketones and α,β-unsaturated nitroalkenes. The reaction proceeds via an enamine-based catalytic cycle, where the chiral amine controls the facial selectivity of the electrophilic attack.
Proposed Catalytic Cycle: Enamine Catalysis
The catalytic cycle for the Michael addition of a ketone to a nitroalkene, catalyzed by (R)-Chroman-3-amine, is depicted below.
-
Enamine Formation: The catalyst, (R)-Chroman-3-amine, condenses with the ketone to form a chiral enamine intermediate. This is the key nucleophilic species in the cycle.
-
Nucleophilic Attack: The enamine attacks the β-position of the nitroalkene. The rigid chroman backbone and the stereocenter at C3 direct this attack to one face of the electrophile, establishing the new stereocenter.
-
Iminium Ion Formation: The addition results in the formation of a nitronate and an iminium ion.
-
Hydrolysis & Catalyst Regeneration: The iminium ion is hydrolyzed by trace water in the reaction medium, releasing the final product and regenerating the protonated (R)-Chroman-3-amine catalyst, which can then enter a new catalytic cycle.
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 9. Michael Addition [organic-chemistry.org]
Application Notes and Protocols for the Resolution of Racemic Chroman-3-amine
Introduction: The Significance of Chiral Chroman-3-amines in Medicinal Chemistry
The chroman scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and synthetic compounds. When functionalized with an amine at the C-3 position, the resulting chroman-3-amine core structure becomes a critical pharmacophore in modern drug discovery. The stereochemistry at this C-3 position is of paramount importance, as enantiomers of a chiral drug can exhibit profoundly different pharmacological activities, metabolic pathways, and toxicological profiles.[1] For instance, one enantiomer may be therapeutically active while the other could be inactive or even detrimental.[2]
Consequently, the ability to resolve racemic chroman-3-amine into its constituent enantiomers is a crucial step in the development of novel, stereochemically pure therapeutics. This in-depth technical guide provides a comprehensive overview of the principles and detailed protocols for the resolution of racemic chroman-3-amine, targeting researchers, scientists, and professionals in drug development. We will explore classical diastereomeric salt formation, enzymatic kinetic resolution, and the analytical techniques required to validate enantiomeric purity.
Strategic Approaches to the Resolution of Racemic Chroman-3-amine
The separation of a racemic mixture into its individual enantiomers, a process known as resolution, is a fundamental challenge in stereochemistry.[3] For a basic compound like chroman-3-amine, several robust strategies can be employed. The choice of method often depends on factors such as scale, cost, desired purity, and available resources.
-
Classical Resolution via Diastereomeric Salt Formation: This is one of the most established and scalable methods for resolving racemic amines.[3] It involves reacting the racemic amine with an enantiomerically pure chiral acid (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers possess different physical properties, such as solubility, they can be separated by fractional crystallization.[1]
-
Enzymatic Kinetic Resolution (EKR): This technique leverages the high stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of the racemic amine.[4] In the presence of an acylating agent, the enzyme will selectively acylate one enantiomer at a much faster rate than the other. This results in a mixture of an acylated amine and the unreacted, enantiomerically enriched amine, which can then be separated.
-
Chiral Chromatography: While often used for analytical purposes to determine enantiomeric excess, preparative chiral High-Performance Liquid Chromatography (HPLC) can also be used to directly separate the enantiomers of racemic chroman-3-amine. This method offers high purity but can be less cost-effective for large-scale separations.
This guide will provide detailed protocols for the first two methods and an analytical protocol for the third.
Part 1: Classical Resolution via Diastereomeric Salt Formation
The success of this method hinges on the selection of an appropriate chiral resolving agent and a suitable solvent system that will allow for the differential crystallization of one of the diastereomeric salts. Tartaric acid and its derivatives are commonly used and effective resolving agents for amines.[5][6][7][8]
Principle of Diastereomeric Salt Formation
The reaction of a racemic mixture of (R)- and (S)-chroman-3-amine with an enantiomerically pure chiral acid, for example, (-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA), will produce two diastereomeric salts: [(R)-chroman-3-ammonium]-[(L)-DBTA] and [(S)-chroman-3-ammonium]-[(L)-DBTA]. These salts are not mirror images and will have different solubilities in a given solvent. By carefully selecting the solvent and crystallization conditions, one salt will preferentially crystallize, allowing for its separation by filtration. The enantiomerically enriched amine can then be liberated from the crystallized salt by treatment with a base.
Protocol 1.1: Resolution of Racemic Chroman-3-amine with (-)-O,O'-Dibenzoyl-L-tartaric Acid (DBTA)
Materials:
-
Racemic chroman-3-amine
-
(-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA)
-
Methanol
-
Diethyl ether
-
2 M Sodium hydroxide (NaOH) solution
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, vacuum filtration apparatus, rotary evaporator.
Procedure:
-
Diastereomeric Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic chroman-3-amine in 100 mL of warm methanol.
-
In a separate flask, dissolve an equimolar amount of (-)-O,O'-Dibenzoyl-L-tartaric acid in 100 mL of warm methanol.
-
Slowly add the DBTA solution to the stirred amine solution. The mixture may become cloudy as the salts begin to form.
-
Gently heat the mixture until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature and then let it stand undisturbed for 24 hours to facilitate crystallization. Further cooling in an ice bath may be beneficial.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol, followed by a wash with cold diethyl ether to remove any residual soluble impurities.
-
Dry the crystals under vacuum to obtain the diastereomerically enriched salt.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in 100 mL of water.
-
Cool the suspension in an ice bath and slowly add 2 M NaOH solution dropwise with vigorous stirring until the pH is >11 and all the solid has dissolved. This will liberate the free amine.
-
Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched chroman-3-amine.
-
-
Determination of Enantiomeric Excess (ee):
-
Analyze the product by chiral HPLC (see Protocol 3.1) to determine its enantiomeric excess.
-
Note: The mother liquor from the filtration in step 2 contains the other diastereomeric salt. This can be processed in a similar manner to recover the other enantiomer of chroman-3-amine, although it will likely be of lower enantiomeric purity.
Part 2: Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution is a powerful and environmentally friendly method for obtaining chiral compounds. Lipases are commonly used for the resolution of amines through enantioselective acylation.
Principle of Enzymatic Kinetic Resolution
In the presence of a suitable acyl donor, a lipase will catalyze the acylation of one enantiomer of the racemic amine at a significantly higher rate than the other. The reaction is stopped at or near 50% conversion, resulting in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer). These two compounds have different chemical properties and can be separated by standard techniques like column chromatography or acid-base extraction.
Protocol 2.1: Lipase-Catalyzed Kinetic Resolution of Racemic Chroman-3-amine
Materials:
-
Racemic chroman-3-amine
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Anhydrous organic solvent (e.g., toluene or tert-butyl methyl ether)
-
Acylating agent (e.g., ethyl acetate)
-
Standard laboratory glassware, magnetic stirrer, temperature-controlled bath, analytical balance.
Procedure:
-
Enzymatic Acylation:
-
To a flame-dried round-bottom flask, add 5.0 g of racemic chroman-3-amine and 100 mL of anhydrous toluene.
-
Add 1.5 equivalents of ethyl acetate to the solution.
-
Add the immobilized lipase (e.g., 500 mg of Novozym 435) to the reaction mixture.
-
Stir the mixture at a constant temperature (e.g., 40 °C).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining amine.
-
-
Reaction Quench and Work-up:
-
When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess acylating agent.
-
-
Separation of Amine and Amide:
-
The resulting residue contains the unreacted (and enantiomerically enriched) chroman-3-amine and the acylated chroman-3-amine.
-
This mixture can be separated by column chromatography on silica gel.
-
Alternatively, an acid-base extraction can be employed. Dissolve the mixture in a suitable organic solvent and extract with an acidic aqueous solution (e.g., 1 M HCl). The amine will move to the aqueous phase, leaving the amide in the organic phase. The amine can then be recovered from the aqueous phase by basification and extraction.
-
-
Determination of Enantiomeric Excess (ee):
-
Analyze the recovered chroman-3-amine by chiral HPLC (see Protocol 3.1) to determine its enantiomeric excess.
-
Part 3: Analytical Method for Enantiomeric Purity
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of a chiral compound.
Protocol 3.1: Chiral HPLC Analysis of Chroman-3-amine
Instrumentation and Columns:
-
An HPLC system equipped with a UV detector.
-
A polysaccharide-based chiral stationary phase (CSP) is recommended for amines.[9] Good starting points for screening include columns like Chiralpak® AD-H, Chiralpak® IA, Chiralcel® OD-H, or Chiralcel® OJ-H.
Mobile Phase and Conditions:
-
A typical mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol.
-
The addition of a small amount of a basic modifier, such as diethylamine (DEA), is often necessary to improve the peak shape of basic analytes like chroman-3-amine.
Representative HPLC Conditions: The following table provides a starting point for method development, based on conditions used for similar chroman derivatives. Optimization will be required.
| Parameter | Recommended Starting Condition |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 10 µm) |
| Mobile Phase | Hexane / Isopropanol / DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of the sample in the mobile phase. |
Data Analysis: The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers using the following formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Safety and Handling Precautions
-
Chroman-3-amine: Based on structurally related compounds, chroman-3-amine should be handled with care. It may be harmful if swallowed and can cause skin and eye irritation.[10]
-
Tartaric Acid and Derivatives: These are acidic and can cause eye, skin, and respiratory tract irritation.[5][6][7][8][11][12][13]
-
Solvents: Methanol, dichloromethane, and other organic solvents are flammable and toxic. Handle in a well-ventilated fume hood.
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals.[10] Consult the specific Safety Data Sheets (SDS) for all reagents before use.[14][15][16][17][18]
Conclusion
The resolution of racemic chroman-3-amine is an essential step for its application in stereoselective synthesis and drug development. This guide has provided detailed protocols for two of the most effective and widely used resolution techniques: classical diastereomeric salt formation and enzymatic kinetic resolution. The success of these methods relies on careful optimization of the reaction conditions and accurate analysis of the enantiomeric purity of the products, for which a robust chiral HPLC method has also been described. By following these protocols and adhering to good laboratory safety practices, researchers can effectively obtain the enantiomerically enriched chroman-3-amine required for their scientific endeavors.
References
- gnfchem.com. (2025, November 26). Tartaric acid safety and side effects.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - L(-)-Dibenzoyl-L-tartaric acid monohydrate, 98%.
- ATPGroup. (n.d.). SAFETY DATA SHEET L(+) TARTARIC ACID.
- AK Scientific, Inc. (n.d.). Dibenzoyl-L-tartaric acid monohydrate - Safety Data Sheet.
- Institut Œnologique de Champagne. (n.d.). SAFETY DATA SHEET acide tartrique.
- ILO and WHO. (2021). ICSC 0772 - TARTARIC ACID.
- Redox. (2022, December 21). Safety Data Sheet Tartaric Acid.
- BenchChem. (2025). Chiral HPLC Methods for the Enantioseparation of Chroman-3-amine.
- ChemicalBook. (2023, May 6). CHROMAN-3-YL-METHYLAMINE - Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). Dibenzoyl-L-tartaric acid monohydrate. PubChem Compound Database.
- Loba Chemie. (2016, July 11). O,O'-DIBENZOYL-L-TARTARIC ACID ANHYDROUS FOR SYNTHESIS MSDS.
- Sigma-Aldrich. (n.d.). (R)-Chroman-3-amine hydrochloride.
- CDH Fine Chemical. (n.d.). dibenzoyl-l-tartric acid monohydrate cas no 62708-56-9 - Safety Data Sheet.
- BenchChem. (2025). Essential Safety and Operational Guide for Handling Chroman-3-amine.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 2H-Chromene-3-carboxylic acid.
- Gotor-Fernández, V., & Gotor, V. (2017).
- Wikipedia. (n.d.). Chiral resolution.
- Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.
- Angene Chemical. (2025, September 28). Safety Data Sheet.
- LibreTexts Chemistry. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107–113.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Crawford, L. A. (2018).
- Azov, V. A. (2014). 40.1.1.5.1. Resolution of Chiral Amines.
- Gotor, V., & Gotor-Fernández, V. (2022). Stereoselective Promiscuous Reactions Catalyzed by Lipases. International Journal of Molecular Sciences, 23(5), 2631.
- Kannappan, V. (2022, November 3).
- ResearchGate. (2025, November 23). Lipase-Mediated Acylation of 3-Hydroxymethylcuneane-1-carboxylic Acid Esters: Enantioselective Access to 1,3-Disubstituted Cuneanes. Request PDF.
- Maldonado, R., et al. (2022). Enantioselectivity Enhancement of a Geobacillus thermoleovorans CCR11 Lipase by Rational Design. International Journal of Molecular Sciences, 23(19), 11843.
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
- Wang, Y., et al. (2017). Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage. Molecules, 22(4), 629.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-Chroman-3-amine Hydrochloride
Welcome to the technical support center for the synthesis of (R)-chroman-3-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The chroman-3-amine scaffold is a critical pharmacophore in numerous drug candidates, making stereochemical control and yield optimization paramount.[1][2] This document provides field-proven insights, detailed protocols, and evidence-based solutions to enhance your synthetic success.
Section 1: Strategic Synthesis Planning (FAQ)
Choosing an appropriate synthetic route is the first critical step. The decision between asymmetric synthesis and classical resolution depends on available resources, precursor accessibility, and desired scale.
Q1: What are the primary strategies for synthesizing enantiomerically pure (R)-chroman-3-amine?
There are two main paradigms for achieving the desired (R)-enantiomer: direct asymmetric synthesis or resolution of a racemic mixture.
-
Asymmetric Synthesis: This modern approach creates the desired stereocenter selectively. Key methods include:
-
Asymmetric Hydrogenation of Enamides: A highly effective route involves the hydrogenation of an enamide derived from chroman-3-one using a chiral catalyst, such as a Ruthenium-Synphos complex. This method provides high chemical yields and excellent enantiomeric excesses (ee) directly.[1][3]
-
Organocatalytic Domino Reactions: Methods like the oxa-Michael-nitro-Michael domino reaction using chiral squaramide catalysts can construct polysubstituted chiral chromans with high stereocontrol.[4][5]
-
Reduction of Precursors: Chiral reduction of chroman-3-one or related precursors can also be employed, though achieving high enantioselectivity can be challenging.
-
-
Chiral Resolution: This classical method involves synthesizing racemic chroman-3-amine and then separating the enantiomers.
-
Diastereomeric Salt Crystallization: The racemic amine is reacted with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts.[6] These salts have different solubilities, allowing one to be selectively crystallized and isolated. The desired enantiomer is then recovered by removing the resolving agent.[6][7]
-
Q2: How do I decide between asymmetric synthesis and chiral resolution?
This decision involves a trade-off between efficiency, cost, and development time.
| Feature | Asymmetric Synthesis | Chiral Resolution |
| Theoretical Yield | Up to 100% | Maximum 50% (unless the unwanted enantiomer is racemized and recycled)[6] |
| Atom Economy | High | Low (discards at least half of the material) |
| Key Reagents | Expensive chiral ligands/catalysts | Relatively inexpensive chiral acids/bases |
| Process Development | Requires significant optimization of catalyst loading, pressure, and temperature. | Can be laborious, often requiring screening of multiple resolving agents and crystallization conditions.[6] |
| Scalability | Generally good, but catalyst cost can be a factor. | Well-established for industrial scale, though can be volume-intensive. |
Recommendation: For laboratory-scale and discovery chemistry, asymmetric hydrogenation offers a more elegant and efficient route to high enantiopurity. For large-scale manufacturing where the cost of chiral catalysts may be prohibitive and racemization/recycling protocols can be implemented, chiral resolution remains a viable option.[7][8]
Caption: Decision workflow for selecting a synthetic strategy.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, focusing on the common route of chroman-3-one -> N-Boc-enamide -> asymmetric hydrogenation -> deprotection -> salt formation.
Stage 1: Asymmetric Hydrogenation of N-Boc-3-amino-chromene
Q3: My asymmetric hydrogenation resulted in low enantiomeric excess (ee). What went wrong?
Probable Cause(s):
-
Catalyst Poisoning: Trace impurities (sulfur, water, oxygen) in the substrate, solvent, or hydrogen gas can deactivate the chiral catalyst.
-
Incorrect Catalyst/Ligand: The chosen chiral ligand (e.g., (R)-Synphos) may not be optimal for your specific substrate.[1][3]
-
Suboptimal Reaction Conditions: Hydrogen pressure, temperature, and reaction time significantly influence enantioselectivity.
-
Racemization: The product may be racemizing under the reaction or workup conditions, although this is less common for this scaffold.
Recommended Solution(s):
-
Ensure Reagent Purity:
-
Purify the enamide substrate by flash chromatography or recrystallization immediately before use.
-
Use anhydrous, degassed solvents. Sparging the solvent with argon or nitrogen for 15-30 minutes is crucial.
-
Use high-purity hydrogen gas (≥99.999%). An in-line oxygen trap is recommended.
-
-
Optimize Reaction Conditions:
-
Pressure: Perform a pressure screen (e.g., 20 bar, 50 bar, 80 bar). Higher pressures can sometimes improve both rate and selectivity. 50 bar is a good starting point for Ru-Synphos catalysts.[3]
-
Temperature: Run the reaction at room temperature first. If the reaction is sluggish, a slight increase to 30-40°C may help, but higher temperatures can often decrease enantioselectivity.
-
Catalyst Loading: While lower loading is economical, ensure it is sufficient (e.g., S/C ratio of 1000:1 to 200:1). If ee is low, try increasing the catalyst loading slightly.
-
-
Verify Catalyst Handling: Prepare the active catalyst in a glovebox to prevent exposure to air and moisture.[3]
Scientific Rationale: The enantioselectivity of the hydrogenation is determined by the energetic difference between the two diastereomeric transition states formed between the chiral catalyst and the prochiral enamide. Impurities can bind to the metal center, altering the catalyst's structure and diminishing its ability to discriminate between these transition states. Similarly, pressure and temperature affect the equilibrium and kinetics of substrate-catalyst binding, directly impacting the stereochemical outcome.[1]
Caption: Troubleshooting decision tree for low enantioselectivity.
Stage 2: Boc-Deprotection and Salt Formation
Q4: The Boc-deprotection is incomplete or resulted in a low yield of the final hydrochloride salt. What should I do?
Probable Cause(s):
-
Insufficient Acid: The stoichiometry of the acid may be inadequate to both cleave the Boc group and form the hydrochloride salt.
-
Reaction Time/Temperature: The reaction may not have reached completion.
-
Workup Issues: The free amine is volatile or water-soluble, leading to loss during extraction or solvent removal. The hydrochloride salt may have some solubility in the crystallization solvent.
-
Side Reactions: The highly reactive tert-butyl cation generated during deprotection can cause side reactions (alkylation) with nucleophilic sites on the substrate or solvent.[9]
Recommended Solution(s):
-
Choice of Acid and Solvent:
-
HCl in Dioxane/EtOAc: Using a solution of 4M HCl in 1,4-dioxane or ethyl acetate is highly effective. It provides the acid for deprotection and the chloride counter-ion in one reagent, often causing the product to precipitate directly from the reaction mixture.[10]
-
TFA then HCl: A two-step process can also be used. First, deprotect with neat trifluoroacetic acid (TFA) in dichloromethane (DCM).[11][12] After removing the TFA and DCM in vacuo, dissolve the residue in a minimal amount of a solvent like diethyl ether or ethyl acetate and add ethereal HCl to precipitate the hydrochloride salt.
-
-
Ensure Complete Reaction: Monitor the reaction by TLC or LC-MS until all the Boc-protected starting material is consumed. The reaction is typically fast (1-2 hours) at room temperature.[10][11]
-
Optimize Isolation:
-
When using HCl in dioxane, the product often crashes out. Collect the solid by filtration and wash with a non-polar solvent like diethyl ether or hexanes to remove organic impurities.[10]
-
Avoid aqueous workups if possible. If an aqueous workup is necessary to remove acid, be aware that the amine salt is likely in the aqueous layer. Basify carefully and extract with an organic solvent, but this adds steps and potential for loss.
-
Use a scavenger like anisole or thiophenol if tert-butylation side products are a concern, although this is less common for this substrate.[9]
-
Scientific Rationale: The Boc group is cleaved under acidic conditions via a mechanism that generates a stable tert-butyl cation and carbamic acid, which decomposes to CO₂ and the free amine.[10][12] Using a reagent like HCl in an organic solvent ensures an anhydrous environment, which is often cleaner and allows for the direct precipitation of the desired hydrochloride salt, driving the equilibrium toward the product and simplifying purification.
Section 3: Recommended Experimental Protocol
This protocol details the synthesis of (R)-N-Boc-chroman-3-amine via asymmetric hydrogenation, a method that consistently delivers high yields and enantioselectivity.[1][3]
Protocol: Asymmetric Hydrogenation of N-(tert-Butoxycarbonyl)-3-amino-2H-chromene
Materials & Equipment:
-
N-(tert-Butoxycarbonyl)-3-amino-2H-chromene (enamide precursor)
-
[Ru(COD)(2-methylallyl)₂]
-
(R)-Synphos
-
HBF₄·OEt₂ (tetrafluoroboric acid diethyl ether complex)
-
Methanol (anhydrous, degassed)
-
Hydrogen gas (high purity)
-
Stainless steel autoclave
-
Inert atmosphere glovebox
| Reagent | M.W. | Amount (for 0.2 mmol scale) | Mmol | Equivalents |
| Enamide Substrate | 247.29 | 49.5 mg | 0.2 | 1.0 |
| [Ru(COD)(2-methylallyl)₂] | 319.46 | 1.3 mg | 0.004 | 0.02 (2 mol%) |
| (R)-Synphos | 658.74 | 2.9 mg | 0.0044 | 0.022 (2.2 mol%) |
| HBF₄·OEt₂ | 161.91 | 1.5 µL | 0.01 | 0.05 |
| Methanol | 32.04 | 2 mL | - | - |
Step-by-Step Procedure:
-
Catalyst Preparation (in a glovebox): To a small vial, add [Ru(COD)(2-methylallyl)₂] (1.3 mg, 0.004 mmol) and (R)-Synphos (2.9 mg, 0.0044 mmol).
-
Add degassed, anhydrous methanol (1 mL) and stir the mixture for 10 minutes.
-
Add HBF₄·OEt₂ (1.5 µL, 0.01 mmol) to the catalyst solution and stir for another 5 minutes.
-
Reaction Setup: In a separate vial inside the glovebox, dissolve the enamide substrate (49.5 mg, 0.2 mmol) in degassed, anhydrous methanol (1 mL).
-
Transfer the substrate solution to the autoclave liner, followed by the prepared catalyst solution.
-
Hydrogenation: Seal the autoclave. Remove it from the glovebox and connect it to a hydrogen line. Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to 50 bar with hydrogen.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Workup & Purification: Carefully vent the autoclave.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford (R)-N-Boc-chroman-3-amine.
Expected Outcome: This procedure typically yields the product in >95% with an enantiomeric excess of ~95% ee.[3] The subsequent Boc-deprotection and salt formation can be performed using the methods described in Q4.
Caption: Experimental workflow for asymmetric hydrogenation.
Section 4: Analytical Quality Control
Verifying the purity and stereochemistry of your product is essential.
-
Chiral HPLC: This is the gold standard for determining enantiomeric excess (ee). A typical method involves a chiral stationary phase column (e.g., Daicel Chiralcel-OD) with a mobile phase like hexane/isopropanol.[3] The two enantiomers will have different retention times, and the ee is calculated from their integrated peak areas.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and purity of the final compound. For chiral analysis, a chiral solvating agent can be used to differentiate the enantiomers.
-
Mass Spectrometry: Confirms the molecular weight of the product.
By following this guide, researchers can better navigate the synthesis of this compound, leading to improved yields, higher purity, and more reliable experimental outcomes.
References
- BenchChem. (2025). The Stereochemistry of Substituted Chroman-3-amines: A Technical Guide.
-
Cui, X., et al. (2011). Efficient enantioselective synthesis of 3-aminochroman derivatives through ruthenium-Synphos catalyzed asymmetric hydrogenation. Organic Letters, 13(15), 3782-5. Available at: [Link]
-
Wikipedia. Chiral resolution. Available at: [Link]
-
Wang, C., et al. (2018). Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. RSC Advances. Available at: [Link]
-
Master Organic Chemistry. (2023). Amine Protection and Deprotection. Available at: [Link]
-
Wang, C., et al. (2018). Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. National Institutes of Health. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Santos, P. P., & Pinheiro, P. F. (2017). Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]
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- 1. Efficient enantioselective synthesis of 3-aminochroman derivatives through ruthenium-Synphos catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. rsc.org [rsc.org]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of (R)-chroman-3-amine hydrochloride
Introduction to (R)-Chroman-3-amine Hydrochloride
(R)-chroman-3-amine and its hydrochloride salt are pivotal chiral building blocks in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] The chroman scaffold is a privileged motif, and the specific stereochemistry of the amine at the C3 position is frequently critical for pharmacological efficacy and selectivity.[3] As a hydrochloride salt, the compound exhibits enhanced stability and aqueous solubility compared to its free base form, making it more convenient for handling and formulation.[4]
However, achieving high chemical and enantiomeric purity for this compound presents several distinct challenges. These arise from potential side reactions during synthesis, the inherent difficulty of separating enantiomers, and the specific physicochemical properties of the hydrochloride salt which can complicate crystallization and isolation. This guide provides practical, in-depth solutions to common problems encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound provided as a hydrochloride salt instead of the free amine? The hydrochloride salt form offers several advantages over the free base. It is typically a stable, crystalline solid that is easier to handle, weigh, and store than the free amine, which may be an oil or a less stable solid.[4] The salt form also significantly increases solubility in aqueous and protic solvents, which can be beneficial for certain reaction conditions or biological assays.
Q2: What is the most critical purity parameter to monitor for this compound? Beyond general chemical purity (absence of starting materials, reagents, or byproducts), the most critical parameter is the enantiomeric purity , often expressed as enantiomeric excess (ee%). Since the biological activity of chiral molecules can reside in only one enantiomer, while the other may be inactive or even cause adverse effects, ensuring high enantiomeric purity is paramount in drug development.[5] Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this determination.[6]
Q3: How should I store this compound? It should be stored in a tightly sealed container in a cool, dry place. While the hydrochloride salt is more stable than the free amine, it can still be hygroscopic. Proper storage prevents moisture absorption and potential degradation over time.
Q4: Can I use standard silica gel chromatography to purify the free base of this compound? Standard silica gel is acidic and can interact strongly with basic amines. This interaction often leads to significant peak tailing, poor separation, and in some cases, irreversible adsorption or degradation of the compound on the column.[7] If flash chromatography is necessary, it is highly recommended to use an amine-functionalized stationary phase or to add a competing base (e.g., 0.5-2% triethylamine or ammonia in methanol) to the mobile phase to neutralize the acidic silanol groups.[7][8]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the cause and step-by-step solutions.
Issue 1: Crystallization and Isolation Problems
Q: My attempt to crystallize this compound resulted in an oil or amorphous solid. What went wrong and how can I fix it?
Probable Cause: This issue, known as "oiling out," typically occurs when the solution is too supersaturated, the cooling rate is too fast, or an inappropriate solvent system is used. The hydrochloride salt may also have a complex solubility profile that requires precise conditions for effective crystallization.[9]
Solution Pathway:
-
Re-dissolve and Re-evaluate Solvent System: Gently warm the mixture to re-dissolve the material. The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For amine hydrochlorides, polar protic solvents are a good starting point.
-
Solvent Screening: Screen different solvent systems. A combination of a good solvent (e.g., methanol, ethanol, or water) and an anti-solvent (e.g., isopropanol, ethyl acetate, or diethyl ether) is often effective. The anti-solvent should be miscible with the primary solvent but should not dissolve the compound.
-
Control Cooling Rate: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (0-8 °C).[2] Slow cooling encourages the formation of an ordered crystal lattice rather than an amorphous precipitate. If necessary, use a programmable cooling bath for precise control.
-
Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal from a previous successful batch.
-
pH Adjustment: Ensure the solution is acidic. The hydrochloride salt will not crystallize if the pH is too high, leading to the formation of the free base, which may be an oil. If necessary, add a small amount of HCl (e.g., as a solution in isopropanol or ether) to ensure complete salt formation.
Issue 2: Sub-optimal Chemical and Enantiomeric Purity
Q: My final product shows an enantiomeric excess (ee%) below 99% on chiral HPLC. How can I improve this?
Probable Cause: Low enantiomeric excess can result from an incomplete chiral resolution step (in classical resolution) or non-optimal conditions during an asymmetric synthesis.[3][10] It can also indicate that the purification/crystallization process itself was not enantioselective and may have enriched the racemate.
Solution Pathway:
-
Optimize the Crystallization (Enrichment): The crystallization of a chiral compound can sometimes be used to enrich the desired enantiomer. This is particularly true in diastereomeric salt resolutions, where the solubility difference between the two diastereomers is exploited.[10] Experiment with different crystallization solvents and temperatures to maximize this difference.
-
Re-crystallize: Perform one or more subsequent recrystallizations. Often, a second or third crystallization can significantly upgrade the enantiomeric excess, albeit with some loss of yield. Monitor the ee% of both the crystallized solid and the mother liquor at each step.
-
Revisit Chiral Resolution: If you are performing a classical resolution, ensure the stoichiometry of your chiral resolving agent (e.g., tartaric acid derivatives) is optimal.[10] Screen different resolving agents and solvents, as the formation and solubility of diastereomeric salts are highly specific.[10]
-
Preparative Chiral Chromatography: For high-value materials where yield loss is a major concern, preparative chiral HPLC or Supercritical Fluid Chromatography (SFC) can be used to separate the enantiomers directly. This method offers high resolution but can be costly and time-consuming for large quantities.
Q: My NMR spectrum shows broad peaks and/or impurities I cannot identify. What are the likely sources?
Probable Cause: Broad peaks often indicate the presence of residual solvent, moisture, or paramagnetic impurities. Unidentified peaks could be starting materials, reagents from the salt formation step, or byproducts from the synthesis. Common synthetic precursors include chroman-3-one or 3-nitrochromene derivatives.[1][3]
Solution Pathway:
-
Identify Potential Impurities: Review your synthetic route.
-
Starting Materials: Could residual chroman-3-one or its oxime be present?[1]
-
Byproducts: Did the reduction step go to completion? Incomplete reduction could leave intermediates.
-
Enantiomer/Diastereomers: The (S)-enantiomer is the most common stereochemical impurity.
-
Catalysts: If catalytic hydrogenation was used, residual palladium or other metals might be present.[1]
-
-
Improve Purification:
-
Recrystallization: This is the most effective method for removing small amounts of structurally similar impurities. Refer to the crystallization troubleshooting steps above.
-
Activated Carbon Treatment: If color or trace organic impurities are an issue, treating a solution of the product with activated carbon followed by hot filtration can be effective.
-
Drying: Dry the final product thoroughly under high vacuum at a moderate temperature (e.g., 40-50 °C) to remove residual solvents, which can cause peak broadening in NMR.
-
Data Summary Tables
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Comments |
| Water | Very Soluble | Common solvent for biological assays.[4] |
| Methanol / Ethanol | Soluble | Good primary solvents for recrystallization. |
| Isopropanol (IPA) | Sparingly Soluble | Often used as an anti-solvent or for slurries. |
| Acetone | Insoluble | Can be used as an anti-solvent or for washing.[11] |
| Ethyl Acetate | Insoluble | Effective anti-solvent.[11] |
| Dichloromethane (DCM) | Insoluble | The free base is soluble, but the HCl salt is not. |
| Diethyl Ether / Hexane | Insoluble | Excellent for washing solids to remove non-polar impurities.[11] |
Table 2: Typical Starting Conditions for Chiral HPLC Analysis
| Parameter | Condition | Rationale / Reference |
| Column | Polysaccharide-based CSP (e.g., Daicel Chiralcel-OD, Chiralpak AD/IC) | These phases are highly effective for separating chiral amines.[3][6] |
| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) | Normal phase conditions often provide the best selectivity.[3] |
| Additive | 0.1% Diethylamine (DEA) or Triethylamine (TEA) | A basic additive is often crucial to prevent peak tailing by interacting with residual acidic sites on the silica support of the CSP.[12][13] |
| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rate. |
| Temperature | 25 - 40 °C | Temperature can affect selectivity; optimization may be required.[3] |
| Detection | UV at ~210 nm or ~280 nm | Chroman scaffold has UV absorbance. |
Key Experimental Protocols & Visualizations
Purification Workflow Overview
The general workflow for purifying crude this compound focuses on leveraging its salt properties to remove chemical impurities and enhance enantiomeric purity through crystallization.
Caption: General workflow for the purification of (R)-chroman-3-amine HCl.
Protocol 1: Recrystallization of this compound
-
Dissolution: In a clean flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., methanol or ethanol) portion-wise while stirring and heating until all the solid dissolves completely. Avoid using a large excess of solvent.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon (approx. 1-2% w/w), and keep the solution heated for 5-10 minutes.
-
Hot Filtration (Optional): If carbon was added or if insoluble particulates are visible, perform a hot filtration through a pre-warmed filter funnel (containing Celite® if necessary) into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, subsequently place the flask in a refrigerator (0-8 °C) for several hours or overnight.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of a cold anti-solvent (e.g., diethyl ether, ethyl acetate) to remove residual mother liquor and soluble impurities.
-
Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at 40-50 °C, until a constant weight is achieved.
Troubleshooting Crystallization Issues
Caption: Decision tree for troubleshooting crystallization problems.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
This protocol provides a starting point for method development.
-
Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve it in 1 mL of the mobile phase or a suitable solvent (e.g., ethanol). Ensure complete dissolution.
-
System Setup:
-
Injection: Inject 5-10 µL of the sample solution.
-
Analysis: Record the chromatogram for a sufficient time to allow both enantiomers to elute. The (R)-enantiomer will be the major peak.
-
Calculation: Calculate the enantiomeric excess (ee%) using the integrated peak areas of the two enantiomers (Area_R and Area_S):
-
% ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100
-
References
- BenchChem. (n.d.). Chiral HPLC Methods for the Enantioseparation of Chroman-3-amine. Benchchem.
- BenchChem. (2025). The Stereochemistry of Substituted Chroman-3-amines: A Technical Guide. Benchchem.
- CymitQuimica. (n.d.). CAS 18518-71-3: CHROMAN-3-YLAMINE HYDROCHLORIDE. CymitQuimica.
- BenchChem. (n.d.). Chroman-3-amine Hydrochloride | Research Chemical. Benchchem.
- Chem-Impex. (n.d.). Chroman-3-ylamine hydrochloride. Chem-Impex.
- Sigma-Aldrich. (n.d.). This compound | 211506-59-1. Sigma-Aldrich.
- Wikipedia. (n.d.). Chiral resolution. Wikipedia.
- Chemsrc. (n.d.). 3-Chromanamine, hydrochloride | CAS#:59108-53-1. Chemsrc.
- Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.).
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
- Google Patents. (n.d.). US20100204470A1 - method for salt preparation. Google Patents.
- ChemicalBook. (n.d.). methylamine hydrochloride. ChemicalBook.
- Patel, K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Daru Journal of Pharmaceutical Sciences.
- Dwivedi, S. D., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage.
- Google Patents. (n.d.). CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent. Google Patents.
- Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 18518-71-3: CHROMAN-3-YLAMINE HYDROCHLORIDE [cymitquimica.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. methylamine hydrochloride [chemister.ru]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
(R)-chroman-3-amine hydrochloride stability and storage conditions
Technical Support Center: (R)-Chroman-3-amine Hydrochloride
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable compound throughout its lifecycle in your laboratory. Here, we address common challenges and questions regarding its storage, handling, and stability.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored at room temperature in a tightly sealed container.[1][2] It is crucial to keep the compound in a dry and cool environment, protected from moisture and light.[3] For enhanced stability, storage under an inert atmosphere, such as argon or nitrogen, is recommended.
Q2: What is the expected shelf life of this compound?
A2: The shelf life of this compound is highly dependent on the storage conditions. When stored under the recommended conditions (room temperature, dry, inert atmosphere), the compound is expected to remain stable for several years. However, periodic purity checks are advised, especially for long-term storage or if the material has been exposed to suboptimal conditions.
Q3: Are there any specific incompatibilities I should be aware of?
A3: Yes, as an amine hydrochloride, this compound can be incompatible with strong bases, which can deprotonate the amine, leading to the free base form that may be less stable. It is also advisable to avoid contact with strong oxidizing agents. The hydrochloride salt form indicates that it may be corrosive to some metals, so storage in glass or other non-reactive containers is recommended.
Q4: What are the visual signs of degradation for this compound?
A4: this compound is typically a white to cream or yellow solid powder.[4] Any significant change in color, such as darkening to brown or the appearance of clumping (indicating moisture absorption), can be a sign of degradation. If you observe these changes, it is recommended to perform a purity analysis before use.
Q5: What are the primary safety precautions when handling this compound?
A5: this compound is classified as harmful if swallowed and can cause skin and eye irritation.[1][2] It is essential to handle this compound in a well-ventilated area or under a fume hood.[5] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately and thoroughly with water.[5]
Troubleshooting Guide
This section provides solutions to common problems you might encounter during your experiments with this compound.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Inconsistent experimental results or loss of compound activity. | Degradation of the compound due to improper storage (exposure to air, moisture, or light). | 1. Verify the storage conditions of your current stock. 2. Perform a purity check using a suitable analytical method like HPLC (see Experimental Protocol section). 3. If degradation is confirmed, procure a new batch of the compound and ensure it is stored under optimal conditions. |
| Compound appears discolored (e.g., brownish) or clumped. | Exposure to moisture and/or air, leading to hygroscopicity and potential oxidative degradation. | 1. Do not use the discolored material for sensitive experiments. 2. Assess the purity of the material to determine if it is still usable for non-critical applications. 3. To prevent this, always store the compound in a desiccator or under an inert atmosphere. |
| Poor solubility in the intended solvent. | The compound may have degraded into less soluble impurities. The pH of the solution could also be a factor. | 1. Confirm the appropriate solvent for your application. 2. Check the purity of the compound. 3. Ensure the pH of your solution is compatible with the hydrochloride salt form. Adjusting the pH might improve solubility, but be mindful of potential reactions. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting issues related to the stability of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. This method should be optimized for your specific instrumentation and requirements.
Objective: To determine the purity of this compound and detect the presence of any degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks
-
Pipettes
-
HPLC vials
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of Mobile Phase A and B) in a 10 mL volumetric flask.
-
Dilute to the mark to obtain a final concentration of 0.1 mg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample solution in the same manner as the standard solution using the this compound sample to be tested.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (or an appropriate wavelength determined by UV scan)
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Analysis:
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Analyze the chromatogram for the main peak and any impurity peaks.
-
-
Calculation of Purity:
-
Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Note: The lack of intrinsic chromophores in some amine compounds may necessitate derivatization for sensitive UV detection.[6] If sensitivity is an issue, consider derivatization with a suitable agent like FMOC-Cl.[6]
References
-
Chroman-3-ylamine hydrochloride. Chem-Impex. [Link]
-
3-Chromanamine, hydrochloride | CAS#:59108-53-1. Chemsrc. [Link]
-
GHS Safety Data Sheet. S D Fine-Chem Limited. [Link]
-
Analytical Methods. Royal Society of Chemistry. [Link]
-
An Overview of Degradation Strategies for Amitriptyline. MDPI. [Link]
Sources
Technical Support Center: Troubleshooting Side-Products in (R)-Chroman-3-Amine Hydrochloride Synthesis
Welcome to the technical support guide for the synthesis of (R)-chroman-3-amine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical chiral intermediate. The chroman-3-amine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds where stereochemistry is paramount to function.[1][2] Achieving high chemical and enantiomeric purity is therefore not just a goal, but a necessity.
This guide moves beyond simple protocols to address the common challenges and unexpected outcomes encountered during synthesis. We will explore the mechanistic origins of common side-products, provide detailed troubleshooting strategies in a direct question-and-answer format, and present validated analytical and purification methods to ensure your synthesis yields a product of the highest quality.
Frequently Asked Questions & Troubleshooting Guide
FAQ 1: My final product shows poor enantiomeric excess (ee). What is the primary impurity and how can I address this?
Answer: The most common impurity compromising the enantiomeric excess of (R)-chroman-3-amine is its optical antipode, the (S)-chroman-3-amine enantiomer. In any enantioselective synthesis, the formation of the desired enantiomer is rarely perfect, and the undesired enantiomer is almost always present to some extent. The presence of the (S)-enantiomer arises from either an incomplete enantioselectivity of the chiral catalyst or potential racemization under non-optimal reaction or workup conditions.
Causality & Troubleshooting:
The core of this issue lies in the efficacy of the chiral control during the key stereochemistry-defining step, such as the asymmetric hydrogenation of an enamide or the chiral reduction of a ketone precursor.[1]
-
Catalyst Inactivity: Ensure the chiral catalyst is active and used under the recommended conditions (temperature, pressure, solvent).
-
Sub-optimal Conditions: Deviation from validated reaction parameters can significantly erode enantioselectivity.
-
Racemization: Although less common for a saturated chiral center like this, harsh pH conditions (strongly acidic or basic) during workup or purification could potentially contribute to racemization if a relevant mechanism exists.
Self-Validating Protocol: Quantifying Enantiomeric Excess via Chiral HPLC
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the definitive method for separating and quantifying enantiomers.[3][4] Polysaccharide-based CSPs are particularly effective for chiral amines.[3][5]
Step-by-Step Chiral HPLC Protocol:
-
Sample Preparation: Dissolve a small amount of the chroman-3-amine (free base or hydrochloride salt) in the mobile phase to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Column and Conditions: Install a suitable polysaccharide-based chiral column (e.g., Daicel Chiralcel® OD-H or Chiralpak® series).[1][3]
-
Elution: Begin screening with a mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol (IPA).[1]
-
Detection & Quantification: Monitor the elution profile with the UV detector (e.g., at 211 nm).[1] The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.
Table 1: Example Chiral HPLC Method Parameters
| Parameter | Condition | Rationale & Expertise |
|---|---|---|
| Chiral Stationary Phase | Daicel Chiralcel® OD-H (10 µm)[1] | Cellulose-based CSPs provide excellent recognition for chiral amines through a combination of hydrogen bonding, dipole-dipole, and steric interactions. |
| Mobile Phase | Hexane:Isopropanol = 90:10 (v/v)[1] | Normal phase conditions are typically superior for separating basic amines on these CSPs. The IPA percentage can be adjusted to optimize resolution and retention time. |
| Flow Rate | 2.0 mL/min[1] | A standard flow rate for analytical scale columns; can be adjusted to improve peak shape. |
| Column Temperature | 40 °C[1] | Temperature can influence the thermodynamics of the chiral recognition, affecting separation. |
| Detection Wavelength | 211 nm[1] | Chosen to maximize the absorbance of the chroman scaffold. |
Caption: Relationship between the desired (R) and impurity (S) enantiomers.
FAQ 2: In my synthesis from chroman-3-one oxime, I observe side-products. What are they and how can I avoid them?
Answer: The reduction of chroman-3-one oxime is a common and effective route to chroman-3-amine.[2] However, this transformation is susceptible to two primary side-reactions: incomplete reduction leading to the (R)-chroman-3-hydroxylamine intermediate, and over-reduction causing N-O bond cleavage, which can lead to other amine byproducts.[6]
Causality & Troubleshooting:
The challenge lies in achieving complete reduction of the C=N bond without cleaving the weaker N-O bond of the oxime or the resulting hydroxylamine intermediate.[6]
-
Incomplete Reduction (Hydroxylamine Impurity): This occurs if the reducing agent is not sufficiently reactive, the reaction time is too short, or the catalyst (if used) is poisoned. The hydroxylamine is a stable intermediate that may be isolated if the reaction does not go to completion.
-
Over-Reduction (N-O Cleavage): Harsh reducing agents (e.g., strong hydride reagents like LiAlH₄) or prolonged reaction times with certain catalysts can cleave the N-O bond, leading to the formation of primary amine side-products.[6] Catalytic hydrogenation (e.g., H₂/Pd-C) is often preferred as it can be more selective.[2]
Self-Validating Protocol: Controlled Catalytic Hydrogenation of Chroman-3-one Oxime
This protocol prioritizes selectivity to minimize N-O bond cleavage.
-
Reactor Setup: To a solution of chroman-3-one oxime (1 equivalent) in a suitable solvent (e.g., methanol or ethanol), add a catalytic amount of 10% Palladium on Carbon (Pd/C, ~5-10 mol%).[1]
-
Hydrogenation: Evacuate the reaction vessel and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure an inert atmosphere. Maintain a positive pressure of hydrogen (a balloon is often sufficient for lab scale) and stir the mixture vigorously at room temperature.[1]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting oxime and the formation of the amine product should be tracked. The hydroxylamine intermediate will have a different polarity and can also be monitored.
-
Workup: Once the reaction is complete (typically 4-8 hours), carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude chroman-3-amine free base, which can then be purified.
Caption: Synthetic pathways from chroman-3-one oxime.
FAQ 3: My NMR spectrum is complex, suggesting larger species like dimers or ring-opened products. How do I confirm and prevent this?
Answer: Complex NMR spectra often point to structurally significant side-products beyond simple impurities. Two possibilities in amine synthesis are dimerization and, if starting from a chromone-type precursor, ring-opening .
Causality & Troubleshooting:
-
Dimerization: Amines can self-react or react with intermediates, especially at high concentrations or under conditions that generate highly reactive species (e.g., imines). While not widely reported for chroman-3-amine itself, dimerization is a known phenomenon in related syntheses.[7][8] The likely mechanism would involve the nucleophilic amine of one molecule attacking an electrophilic site on another.
-
Prevention: The most effective strategy is to run the reaction at a lower concentration. Ensure efficient stirring to avoid localized "hot spots" of high concentration.
-
-
Ring-Opening: If your synthesis starts from precursors like 3-formylchromone, the pyran ring is susceptible to nucleophilic attack, especially by amines or in basic alcoholic media, leading to ring-opened enaminoketones.[9][10]
-
Prevention: This is primarily avoided by choosing a synthetic route that does not start from such activated precursors, like the reduction of chroman-3-one oxime. If you must use such a route, strict control of temperature, stoichiometry, and pH is critical to favor the desired intramolecular reaction over intermolecular ring-opening.
-
Self-Validating Protocol: Characterization and Mitigation
-
Structural Elucidation:
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum. A dimer will exhibit a molecular ion peak at approximately double the mass of the expected product. Ring-opened products may have masses corresponding to the addition of a solvent molecule (e.g., methanol or ethanol).[9]
-
NMR Spectroscopy: Acquire detailed ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra. Dimerization will lead to a more complex spectrum with potentially doubled sets of signals. Ring-opening will show characteristic signals for new functional groups (e.g., vinyl protons of an enaminoketone).[1]
-
-
Mitigation Strategy:
-
Dilution: Re-run the reaction at half or a quarter of the original concentration to disfavor intermolecular side-reactions like dimerization.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize undesired pathways.
-
Purification: These structurally distinct side-products can typically be removed from the desired amine using standard column chromatography on silica gel.
-
Caption: Conceptual overview of dimerization and ring-opening side reactions.
FAQ 4: What is the best practice for purification and converting the free base to the final hydrochloride salt?
Answer: Proper purification of the (R)-chroman-3-amine free base followed by controlled salt formation is critical for obtaining a high-purity, stable final product.
Self-Validating Protocol: Purification and Salt Formation
Part A: Purification by Column Chromatography
-
Preparation: Adsorb the crude free base onto a small amount of silica gel.
-
Column Setup: Prepare a silica gel column packed with a non-polar solvent (e.g., hexanes or dichloromethane).
-
Elution: Place the adsorbed crude product atop the column. Elute with a gradient of a more polar solvent, typically dichloromethane/methanol or dichloromethane/methanol with a small amount of triethylamine (e.g., 0.5-1%) to prevent the basic amine from tailing on the acidic silica gel.
-
Fraction Collection: Collect fractions and analyze by TLC to identify and combine those containing the pure product.
-
Solvent Removal: Concentrate the pure fractions under reduced pressure to yield the purified (R)-chroman-3-amine free base as an oil or solid.
Part B: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified free base in a suitable anhydrous solvent in which the hydrochloride salt is poorly soluble. Common choices include diethyl ether, isopropanol, or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of anhydrous HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise.
-
Precipitation: The this compound salt should precipitate as a solid. The addition of HCl should be stopped once precipitation is complete or the solution becomes acidic (check with pH paper).
-
Isolation: Stir the resulting slurry for 30-60 minutes, then collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the solid with a small amount of the cold, anhydrous solvent (e.g., diethyl ether) to remove any surface impurities. Dry the final product under vacuum to obtain pure this compound.[2]
Summary of Potential Side-Products
| Side-Product/Impurity | Likely Synthetic Origin | Recommended Detection Method | Mitigation Strategy |
| (S)-Chroman-3-amine | Incomplete enantioselectivity of chiral catalyst. | Chiral HPLC | Optimize chiral catalyst, ligand, and reaction conditions. |
| (R)-Chroman-3-hydroxylamine | Incomplete reduction of chroman-3-one oxime. | LC-MS, TLC | Increase reaction time, use a more active catalyst, or slightly elevate temperature. |
| N-O Cleavage Products | Over-reduction of oxime/hydroxylamine. | LC-MS, NMR | Use milder, more selective reducing agents (e.g., H₂/Pd-C instead of LiAlH₄).[2][6] |
| Dimers | High reaction concentration. | MS, NMR | Reduce reaction concentration; ensure efficient stirring. |
| Ring-Opened Adducts | Nucleophilic attack on chromone-like precursors.[9] | MS, NMR | Use alternative synthetic routes; strict control of stoichiometry and temperature. |
| Unreacted Starting Material | Incomplete reaction. | TLC, LC-MS | Increase reaction time or temperature; ensure catalyst is active. |
References
- BenchChem. (2025). Chiral HPLC Methods for the Enantioseparation of Chroman-3-amine.
- BenchChem. (2025). The Stereochemistry of Substituted Chroman-3-amines: A Technical Guide.
- BenchChem. (n.d.). Chroman-3-amine Hydrochloride | Research Chemical.
-
Korzhenko, K. S., et al. (2019). Divergent Pathways for Reactions of 3-Formylchromone with Cyclic Secondary Amines in Alcoholic Media. SynOpen. Available at: [Link]
-
Sent-Julià, T., et al. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal. Available at: [Link]
- Smolecule. (n.d.). Buy Chroman-3-amine | 60575-19-1.
-
Hassan, S. A., et al. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry. Available at: [Link]
-
Al-Majid, A. M., et al. (2017). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations. Available at: [Link]
- Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
-
Almeida, V. M., et al. (2018). Effects of Dimerization on the Structure and Biological Activity of Antimicrobial Peptide Ctx-Ha. Frontiers in Microbiology. Available at: [Link]
-
Albericio, F., et al. (2022). Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5. Molecules. Available at: [Link]
-
Almeida, J. F., et al. (2014). The multifaceted reactivity of 3-nitrochromenes. Tetrahedron. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. mdpi.com [mdpi.com]
- 6. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Dimerization on the Structure and Biological Activity of Antimicrobial Peptide Ctx-Ha - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Optimization of (R)-Chroman-3-Amine Derivative Synthesis
Welcome to the technical support center for the synthesis of (R)-chroman-3-amine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this privileged structural motif.[1] The precise control over the stereochemistry of chroman-3-amines is critical, as it profoundly influences their pharmacological activity.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and enantioselectivity.
Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the synthesis of (R)-chroman-3-amine derivatives, particularly through the common and effective method of asymmetric hydrogenation of enamides.
Low or No Product Yield
Q1: I am not getting any, or very little, of my desired (R)-chroman-3-amine product. What are the likely causes?
A1: Low or no product yield in the asymmetric hydrogenation of enamides can stem from several factors related to catalyst activity, reaction setup, and substrate quality. Here’s a breakdown of potential issues and their solutions:
-
Catalyst Inactivity: The Ruthenium-based catalyst is sensitive to air and moisture.
-
Troubleshooting: Ensure that the catalyst, [Ru(COD)(2-methylallyl)₂], and the chiral ligand, such as (R)-Synphos, are handled under an inert atmosphere (e.g., in a glovebox).[1] Use freshly degassed solvents to prepare the catalyst solution.
-
-
Improper Catalyst Activation: The active cationic Ru-catalyst needs to be generated in situ.
-
Troubleshooting: The addition of an acid like HBF₄·OEt₂ is crucial for the formation of the active catalytic species.[1] Ensure the correct stoichiometry of the acid is added and that it is fresh.
-
-
Poor Substrate Quality: The enamide precursor may be impure or degraded.
-
Troubleshooting: Purify the enamide substrate by flash chromatography before use. Confirm its identity and purity via NMR spectroscopy.
-
-
Insufficient Hydrogen Pressure: The hydrogenation reaction requires a specific pressure to proceed efficiently.
-
Troubleshooting: The reaction is typically run at high pressures (e.g., 50 bar).[1] Check your autoclave and gas lines for leaks to ensure consistent pressure throughout the reaction.
-
-
Reaction Temperature: While many asymmetric hydrogenations are run at room temperature, some substrates may require different temperature profiles.[1]
-
Troubleshooting: If room temperature is ineffective, consider a modest increase in temperature, but be aware that this can sometimes negatively impact enantioselectivity. A systematic temperature screen may be necessary.
-
Low Enantioselectivity (ee%)
Q2: My reaction is working, but the enantiomeric excess (ee%) of my (R)-chroman-3-amine is low. How can I improve it?
A2: Achieving high enantioselectivity is the primary goal of asymmetric catalysis. Low ee% often points to issues with the chiral ligand, catalyst, or reaction conditions.
-
Chiral Ligand Choice and Purity: The choice and quality of the chiral ligand are paramount.
-
Solvent Effects: The solvent can significantly influence the stereochemical outcome of the reaction.
-
Troubleshooting: Degassed methanol is a common solvent for this reaction.[1] However, other polar, aprotic solvents could be screened. The use of highly fluorinated solvents like hexafluoroisopropanol (HFIP) has been shown to enhance enantioselectivity in some palladium-catalyzed asymmetric hydrogenations.[2][3]
-
-
Temperature Control: As mentioned, temperature can affect enantioselectivity.
-
Troubleshooting: Lowering the reaction temperature can sometimes improve enantioselectivity by favoring the transition state leading to the desired enantiomer.
-
-
Substrate-Catalyst Mismatch: The specific substituents on your chroman ring may not be ideal for the chosen catalyst system.
-
Troubleshooting: While the Ru-Synphos system shows broad applicability, steric or electronic effects from your substituents might require a different chiral ligand.[1] A small screen of different chiral phosphine ligands (e.g., BINAP derivatives, SegPhos) might be necessary to find the optimal match for your specific substrate.[2][3]
-
Difficult Product Purification
Q3: I am struggling to purify my final (R)-chroman-3-amine product. What are the best practices?
A3: The basic nature of amines can make them challenging to purify via standard silica gel chromatography.[4]
-
Silica Gel Deactivation: The acidic nature of silica gel can lead to strong binding of the amine product, resulting in poor recovery and peak tailing.[4]
-
Troubleshooting: You can deactivate the silica gel by pre-treating it with a solution of a volatile tertiary amine, like triethylamine, in your eluent. A common practice is to use an eluent system containing a small percentage (e.g., 1-2%) of triethylamine or ammonia in methanol.[4] Alternatively, using amine-functionalized silica can simplify purification.[4]
-
-
Residual Metal Catalyst: The final product may be contaminated with residual ruthenium from the catalyst.
-
Troubleshooting: After the reaction, passing the crude mixture through a short plug of silica gel or Celite® can help remove a significant portion of the metal catalyst before final purification.[1]
-
-
Alternative Purification Methods:
-
Troubleshooting: If chromatography is still problematic, consider converting the amine to a salt (e.g., hydrochloride) to facilitate crystallization. The free amine can then be regenerated by basification and extraction. For tertiary amines, passing the crude product over an adsorbent like aluminum oxide or silica gel can effectively remove primary and secondary amine impurities.[5]
-
Experimental Protocols & Data
Protocol: Asymmetric Hydrogenation of Enamides
This protocol is a generalized procedure based on established methods for the synthesis of (R)-chroman-3-amine derivatives.[1]
Step 1: Catalyst Preparation (Inside a Glovebox)
-
To a vial, add [Ru(COD)(2-methylallyl)₂] (0.004 mmol) and (R)-Synphos (0.0044 mmol).
-
Add degassed methanol (2 mL).
-
Stir the mixture for 10 minutes to allow for ligand exchange.
-
Add HBF₄·OEt₂ (0.01 mmol) and continue stirring for another 5 minutes.
Step 2: Hydrogenation Reaction
-
In a separate vial, dissolve the enamide substrate (0.2 mmol) in degassed methanol (2 mL).
-
Transfer the substrate solution to the catalyst solution.
-
Transfer the final solution to a stainless steel autoclave.
-
Pressurize the autoclave with hydrogen gas to 50 bar.
-
Stir the reaction at room temperature for 12 hours.
Step 3: Workup and Purification
-
Carefully release the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield the desired (R)-chroman-3-amine.
Data Presentation: Influence of Substituents
The electronic and steric nature of substituents on the chroman ring can influence the yield and enantioselectivity of the asymmetric hydrogenation. The following table summarizes typical results obtained with a Ru-Synphos catalyst system.[1]
| Entry | R¹ | R² | R³ (Protecting Group) | Yield (%) | ee (%) |
| 1 | H | H | Ac | 95 | 96 |
| 2 | 6-F | H | Ac | 94 | 95 |
| 3 | 6-Cl | H | Ac | 96 | 96 |
| 4 | 6-Br | H | Ac | 95 | 95 |
| 5 | 8-Me | H | Ac | 93 | 94 |
| 6 | H | Me | Ac | 92 | 93 |
| 7 | H | H | Boc | 96 | 95 |
Data compiled from studies on Ru-Synphos catalyzed asymmetric hydrogenation.[1]
Visualizations
Experimental Workflow
Caption: Asymmetric Hydrogenation Workflow
Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree
References
-
Agrawal, S., & G, J. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Biotage. [Link]
- Google Patents. (n.d.). Process for the purification of tertiary amines.
-
National Center for Biotechnology Information. (n.d.). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biotage.com [biotage.com]
- 5. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
Technical Support Center: Chiral Separation of Chroman-3-amine Enantiomers
Welcome to the dedicated technical support center for the chiral separation of chroman-3-amine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As the enantiomers of chiral molecules can have vastly different pharmacological and toxicological effects, achieving robust and reliable enantioseparation is critical in pharmaceutical development.[1][2] This resource aims to equip you with the expertise to overcome common challenges in the chiral chromatography of this important compound.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good resolution for chroman-3-amine enantiomers challenging?
A1: Chroman-3-amine is a basic chiral amine. The primary challenge lies in finding a chiral stationary phase (CSP) and mobile phase combination that provides sufficient stereoselectivity.[3][4] The basic nature of the amine functional group can lead to strong interactions with residual silanol groups on silica-based CSPs, which often results in poor peak shape (tailing) and can compromise resolution.[5][6][7] Therefore, successful separation requires careful control over these secondary interactions alongside the primary chiral recognition mechanism.
Q2: What are the most effective chromatographic techniques for separating chroman-3-amine enantiomers?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most effective and widely used techniques for this purpose.[8][9]
-
HPLC (Normal Phase): This is a very common approach, often utilizing polysaccharide-based CSPs.[3][10] Normal phase chromatography provides a different selectivity to reversed-phase and can be highly effective for chiral separations.
-
SFC: This technique is gaining popularity as a powerful alternative to HPLC for chiral separations.[8][11][12] SFC often provides faster separations and can be considered a "greener" technique due to the use of supercritical CO2 as the main mobile phase component.[8][12]
Gas Chromatography (GC) could also be a possibility, but typically requires derivatization of the amine group to increase volatility and improve peak shape.[13]
Q3: Which type of chiral stationary phase (CSP) is best suited for chroman-3-amine separation?
A3: Polysaccharide-based CSPs are highly recommended for the initial screening and method development for chroman-3-amine.[3][10][14] These CSPs have demonstrated broad applicability for a wide range of chiral compounds, including amines.[3][10]
-
Recommended CSPs for initial screening:
-
Amylose-based: Chiralpak® AD-H, IA, IB, IC
-
Cellulose-based: Chiralcel® OD-H, OJ-H
-
Immobilized versions of these phases (e.g., Chiralpak IA, IB, IC) are often preferred as they offer greater solvent compatibility, which expands the range of mobile phases that can be explored during method optimization.[3][15]
Q4: What is "peak tailing" and how can I prevent it when analyzing chroman-3-amine?
A4: Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[5][6] For basic compounds like chroman-3-amine, this is frequently caused by secondary interactions between the amine group and acidic residual silanol groups on the silica surface of the column packing.[6][7][16]
To prevent peak tailing:
-
Use a basic modifier: Add a small amount of a basic additive, such as diethylamine (DEA) or butylamine, to the mobile phase (typically 0.1-0.5%).[5][17] This additive will compete with the chroman-3-amine for the active silanol sites, leading to a more symmetrical peak shape.[5]
-
Optimize modifier concentration: The concentration of the basic additive may need to be optimized. Too little may not be effective, while too much can sometimes negatively impact selectivity.
-
Consider a different CSP: Some modern CSPs are designed with better surface deactivation to minimize these secondary interactions.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
If your chromatogram shows co-eluting peaks or very poor resolution (Rs < 1.5), it indicates that the chosen chromatographic conditions are not creating a sufficient difference in interaction energy between the two enantiomers and the CSP.[4]
Caption: Workflow for troubleshooting poor enantiomeric resolution.
-
Re-evaluate Your Chiral Stationary Phase (CSP): The CSP is the most critical factor in achieving a chiral separation.[18][19] If you are not getting any separation, the first step should be to screen a variety of CSPs with different chiral selectors (e.g., both amylose and cellulose derivatives).[3][10]
-
Optimize the Mobile Phase:
-
Solvent Composition: In normal phase HPLC, the mobile phase is typically a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol). The type and ratio of the alcohol modifier significantly impact selectivity.[4] Systematically vary the percentage of the alcohol modifier (e.g., in 5% increments) to find the optimal composition.
-
Additives/Modifiers: As chroman-3-amine is basic, the addition of a basic modifier like diethylamine (DEA) is often necessary to improve peak shape.[5][17] However, the additive can also influence selectivity, so it's important to evaluate its effect on resolution. In some cases, acidic additives have been shown to have a beneficial effect on the separation of basic compounds.[20]
-
-
Adjust the Temperature: Temperature can alter the thermodynamics of the chiral recognition mechanism.[21][22][23] Lower temperatures often, but not always, improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP.[4][24] Experiment with a range of temperatures (e.g., 10°C, 25°C, 40°C).
-
Lower the Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the CSP, which may improve resolution, although it will also increase the analysis time.[25]
Issue 2: Peak Tailing
Symptom: Asymmetric peaks with a pronounced "tail," leading to poor integration and reduced resolution.[5]
Caption: Troubleshooting workflow for peak tailing.
-
Rule out Column Overload: Injecting too much sample can lead to broad, asymmetric peaks.[25][26]
-
Protocol: Sample Dilution
-
Prepare a 1:10 and a 1:100 dilution of your sample.
-
Inject the diluted samples.
-
If peak shape improves significantly, the original sample was overloading the column.
-
-
-
Optimize Mobile Phase Additives:
-
Question: Are secondary interactions with the stationary phase causing tailing?
-
Action: Add a basic modifier to the mobile phase to compete with the analyte for active silanol sites.[5][16]
-
Protocol: Adding a Basic Modifier
-
Prepare your mobile phase (e.g., Hexane:Isopropanol 90:10).
-
Add diethylamine (DEA) to a final concentration of 0.1% (v/v).
-
Equilibrate the column with the new mobile phase for at least 20 column volumes before injecting your sample.
-
-
-
Check for Column Contamination: Irreversibly adsorbed sample components can create active sites, leading to peak tailing.[27]
-
Action: Flush the column with a strong solvent. For immobilized polysaccharide CSPs, a wider range of solvents can be used for flushing.[15] Always consult the column manufacturer's instructions for recommended cleaning procedures. If washing does not improve peak shape, the column may need to be replaced.[5][15]
-
Data Presentation
Table 1: Effect of Mobile Phase Composition and Additives on Resolution
| Mobile Phase (Hexane:IPA) | Additive (0.1% v/v) | Retention Time (min) - Enant. 1 | Retention Time (min) - Enant. 2 | Resolution (Rs) | Peak Shape (Tailing Factor) |
| 90:10 | None | 8.5 | 8.7 | 0.8 | 2.1 |
| 90:10 | DEA | 9.2 | 10.1 | 2.5 | 1.2 |
| 80:20 | None | 6.3 | 6.4 | 0.5 | 2.3 |
| 80:20 | DEA | 7.1 | 7.8 | 2.1 | 1.1 |
Data is illustrative and based on typical observations for basic amines on polysaccharide CSPs.
Experimental Protocols
Protocol 1: Initial Screening of Chiral Stationary Phases for Chroman-3-amine
This protocol outlines a systematic approach to screen for a suitable CSP and mobile phase combination.
-
Prepare the Sample: Dissolve the chroman-3-amine racemate in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. If solubility is an issue, a stronger solvent can be used, but the injection volume should be kept small.[19]
-
Select CSPs for Screening:
-
Column 1: Amylose-based (e.g., Chiralpak IA)
-
Column 2: Cellulose-based (e.g., Chiralcel OD-H)
-
-
Prepare Mobile Phases:
-
Mobile Phase A: n-Hexane/Isopropanol (90/10, v/v) + 0.1% DEA
-
Mobile Phase B: n-Hexane/Ethanol (90/10, v/v) + 0.1% DEA
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at a suitable wavelength for chroman-3-amine (e.g., 220 nm or 275 nm)
-
Injection Volume: 5 µL
-
-
Screening Procedure:
-
Equilibrate the first column with Mobile Phase A until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Flush the system and equilibrate with Mobile Phase B.
-
Inject the sample and record the chromatogram.
-
Repeat steps 1-4 for the second column.
-
-
Evaluation: Analyze the results for each condition, paying close attention to the separation factor (α) and resolution (Rs). A promising result (Rs > 1.0) can then be further optimized.
References
-
D. Armstrong, et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America. [Link]
-
ResearchGate. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
Chromatography Today. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
-
PMC - NIH. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]
-
Separations. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. [Link]
-
PubMed. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. [Link]
-
Oxford Academic. (n.d.). Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. [Link]
-
ResearchGate. (n.d.). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. [Link]
-
ResearchGate. (n.d.). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. [Link]
-
ResearchGate. (n.d.). Chiral SFC-UV separation of amine and imine derivative using standard... [Link]
-
American Pharmaceutical Review. (2014). Advances in Achiral Stationary Phases for SFC. [Link]
-
ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. [Link]
-
PMC - NIH. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. [Link]
-
ResearchGate. (n.d.). Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. [Link]
-
ResearchGate. (n.d.). Separation of the enantiomers of chiral amines using the mobile phase... [Link]
-
ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. [Link]
-
Pharma Knowledge Forum. (2023). Why is Chiral Column Chromatography important in Pharmaceuticals?. [Link]
-
Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]
-
SciSpace. (1991). Unusual effect of temperature on the retention of enantiomers on a chiral column. [Link]
-
ResearchGate. (n.d.). Best practices and instrumental troubleshooting for successful SFC methods. [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. [Link]
-
LCGC International. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
Springer Nature Experiments. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations. [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]
-
Hawach Scientific. (2024). Comprehensive Guide to Chiral HPLC Column in Pharmaceuticals Analysis. [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
-
YouTube. (2022). Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. [Link]
-
Chromatography Today. (n.d.). Chiral Handbook for HPLC and SFC Separations - Second Edition. [Link]
-
Regis Technologies. (2020). 6 Top Chiral Chromatography Questions. [Link]
-
LCGC International. (2021). Strategies for Simplified Chiral Method Development. [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]
-
Regis Technologies. (2022). Getting Started with Chiral Method Development. [Link]
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- 13. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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How to remove impurities from (R)-chroman-3-amine hydrochloride
Introduction
(R)-chroman-3-amine hydrochloride is a valuable chiral building block in pharmaceutical research and development. Achieving high purity is critical for downstream applications, ensuring reproducible results and preventing the introduction of confounding variables from impurities. This guide provides a comprehensive, question-and-answer-based approach to troubleshooting common purity issues encountered during its synthesis and storage. We will delve into the rationale behind each purification technique, empowering you to make informed decisions for your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common types of impurities I should expect in my crude this compound?
A1: Impurities can arise from several sources: the synthetic route, subsequent workup, or degradation during storage. A systematic approach to identifying potential impurities is the first step in designing an effective purification strategy.
-
Starting Materials & Reagents: The most common impurity is often unreacted starting material, such as chroman-3-one, especially if the reduction step to form the amine did not go to completion.
-
Reaction By-products: Depending on the synthetic method, by-products can include the corresponding (S)-enantiomer, which impacts enantiomeric excess (ee), or over-alkylation products if the amine is used in subsequent reactions.[1]
-
Degradation Products: The primary amine functionality is susceptible to oxidation, particularly upon exposure to air and light, which can lead to the formation of corresponding imines or other colored impurities.[1][2][3] While the chroman ring is generally stable, harsh acidic or basic conditions could potentially lead to ring-opening.[3]
-
Residual Solvents & Catalysts: Solvents from the reaction or workup (e.g., ethyl acetate, methanol) and trace amounts of metal catalysts (e.g., Ruthenium, Palladium from asymmetric hydrogenation) may also be present.[2]
Q2: My isolated solid is off-white or yellowish, not the expected white crystalline solid. What causes this discoloration and how can I fix it?
A2: Discoloration is a frequent indicator of oxidative degradation. The primary amine group in your compound is a likely site for oxidation, which can generate highly conjugated, color-imparting species.[2][3][4]
Causality: Amines can be sensitive to air (oxygen), heat, and light.[1][3] The discoloration suggests that minor oxidation has occurred either during the reaction workup (e.g., prolonged heating during solvent evaporation) or during storage.
Troubleshooting Steps:
-
Charcoal Treatment: A simple and often effective first step is to treat a solution of the hydrochloride salt with activated charcoal. Charcoal has a high surface area and can adsorb many colored impurities. See Protocol 2 for details on incorporating this into a recrystallization procedure.
-
Minimize Exposure: During all subsequent purification steps, make a conscious effort to minimize the compound's exposure to high heat and strong light. If possible, conduct workups under an inert atmosphere (e.g., nitrogen or argon).
-
Proper Storage: Ensure the final, purified product is stored in a tightly sealed container, preferably under an inert atmosphere and protected from light in a cool, dry place.[5][6]
Q3: My NMR analysis shows significant non-basic organic impurities (e.g., unreacted ketone). What is the most efficient way to remove them?
A3: An acid-base extraction is the most efficient and scalable method for separating a basic compound like an amine from neutral or acidic organic impurities.[7][8][9]
Causality: This technique exploits the difference in solubility between the free amine and its protonated salt form.
-
The free amine ((R)-chroman-3-amine) is an organic base, typically soluble in organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) and insoluble in water.
-
The hydrochloride salt ((R)-chroman-3-amine HCl) is an ammonium salt. The positive charge makes it highly polar and therefore soluble in aqueous solutions (like dilute HCl) but insoluble in non-polar organic solvents.[7][9]
By converting your amine into its water-soluble salt, you can wash away any water-insoluble neutral impurities with an organic solvent. The detailed workflow is described in Protocol 1 .
Q4: I've performed an acid-base extraction, but the purity is still not sufficient. What should I try next?
A4: Recrystallization is the gold-standard technique for purifying crystalline solids like this compound.[10] It is highly effective at removing impurities that are present in smaller quantities.
Causality: Recrystallization works on the principle of differential solubility. A suitable solvent is one in which your desired compound is highly soluble at an elevated temperature but poorly soluble at a low temperature. Impurities, ideally, should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).
For amine hydrochlorides, polar protic solvents are often a good starting point. You may need to screen several solvents or solvent systems to find the optimal conditions. A detailed procedure is provided in Protocol 2 .
Q5: When is column chromatography the right choice?
A5: Column chromatography should be considered when other methods, like extraction and recrystallization, fail to provide the desired level of purity. It is particularly useful for separating compounds with very similar properties, but it has specific challenges when dealing with basic amines.
Causality & Challenges: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. A basic amine can interact strongly with these acidic sites via an acid-base interaction.[1][11] This can lead to several problems:
-
Poor Separation: The compound may streak or tail badly down the column.
-
Irreversible Adsorption: A portion of your product may get permanently stuck on the column, leading to low recovery.
Solution: To counteract these issues, the acidity of the silica gel must be neutralized. This is typically done by adding a small amount of a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase.[11] An alternative is to use a less acidic stationary phase like alumina or to employ reversed-phase chromatography.[11][12] See Protocol 3 for guidance.
Purification Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the nature of your crude material.
Caption: Decision workflow for purifying (R)-chroman-3-amine HCl.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities
This protocol is designed to separate the basic amine from non-basic contaminants. The process involves converting the hydrochloride salt back to the free base, extracting, and then reforming the salt.
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Basification: Dissolve the crude this compound in a minimal amount of deionized water in a separatory funnel. Add an equal volume of an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
pH Adjustment: Slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) while swirling.[13] Check the pH of the aqueous layer periodically with pH paper. Continue adding base until the pH is approximately 10-11 to ensure the amine is fully deprotonated to its free base form.
-
Extraction: Stopper the funnel, shake vigorously while periodically venting, and then allow the layers to separate. Drain the lower organic layer. Add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction two more times to ensure complete recovery of the free amine.
-
Combine & Dry: Combine all organic extracts. Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure (rotary evaporation).
-
Salt Reformation: Dissolve the resulting crude free amine in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, EtOAc, or 2-propanol).[14] Add a solution of HCl in a compatible solvent (e.g., 2.0 M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash the solid with a small amount of cold diethyl ether to remove any remaining soluble impurities, and dry under vacuum.
Protocol 2: Recrystallization of this compound
This is the preferred method for purifying the solid hydrochloride salt, assuming impurities are present at low levels.
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system. Good starting points for amine hydrochlorides are polar protic solvents like isopropanol (IPA), ethanol, or methanol, sometimes with the addition of an anti-solvent like diethyl ether or ethyl acetate.[14] The ideal solvent should fully dissolve the compound when hot but provide low solubility when cold.
-
Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves. Add more solvent in small portions only if necessary to achieve full dissolution.
-
Charcoal Treatment (Optional, for discoloration): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% by weight of your compound), swirl, and gently reheat for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of precipitated crystals.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
| Solvent System | Suitability | Reference |
| Isopropanol (IPA) | Often a preferred choice for recrystallizing hydrochloride salts. | [14] |
| Ethanol / Diethyl Ether | Dissolve in minimal hot ethanol, then add ether as an anti-solvent to induce precipitation. | [4][14] |
| Methanol / Ethyl Acetate | Similar to the ethanol/ether system, offers different solubility characteristics. | [12] |
Table 1: Common Solvent Systems for Amine Hydrochloride Recrystallization.
Protocol 3: Flash Column Chromatography
Use this protocol when high polarity impurities or isomers need to be removed.
Step-by-Step Methodology:
-
Neutralize the Amine: For chromatography, it is almost always better to purify the free base rather than the salt. Convert your HCl salt to the free amine as described in steps 1-4 of Protocol 1 .
-
Choose Stationary Phase: Standard silica gel is the most common choice.
-
Select Mobile Phase:
-
Start with a non-polar solvent system like Hexane/Ethyl Acetate.
-
If the compound is more polar, switch to a system like Dichloromethane/Methanol.
-
Crucially, add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase. [11] This will neutralize the acidic silanol groups on the silica and prevent peak tailing.
-
-
Determine Rf: Using Thin Layer Chromatography (TLC) with the chosen mobile phase, find a solvent ratio that gives your desired compound an Rf value of approximately 0.25-0.35.
-
Pack and Run Column: Pack the column with silica gel slurried in the mobile phase. Load your sample (adsorbed onto a small amount of silica for best results) and elute with the mobile phase, collecting fractions.
-
Analyze and Combine: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
-
Re-form Salt (if needed): If the final product is required as the hydrochloride salt, perform step 5 of Protocol 1 .
References
-
Acid–base extraction. (2023, November 29). In Wikipedia. Retrieved January 7, 2026, from [Link]
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Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
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Amine workup. (2021, March 12). Reddit. Retrieved January 7, 2026, from [Link]
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What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? (2012, September 12). ResearchGate. Retrieved January 7, 2026, from [Link]
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Liquid/liquid Extraction. (n.d.). University of California, Irvine. Retrieved January 7, 2026, from [Link]
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Santos, P. P., & Pinheiro, P. F. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2018). ResearchGate. Retrieved January 7, 2026, from [Link]
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How to purify Amine? Grad student asked me. Demonstration and discussion. (2022, August 11). YouTube. Retrieved January 7, 2026, from [Link]
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Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 7, 2026, from [Link]
- Process for the purification of amines. (1967). Google Patents.
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Recrystallization and Crystallization. (n.d.). University of California, Irvine. Retrieved January 7, 2026, from [Link]
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How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved January 7, 2026, from [Link]
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Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. Retrieved January 7, 2026, from [Link]
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Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 7, 2026, from [Link]
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3-Chromanamine, hydrochloride. (n.d.). Chemsrc. Retrieved January 7, 2026, from [Link]
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DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. (2010). CORE. Retrieved January 7, 2026, from [Link]
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How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved January 7, 2026, from [Link]
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Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2019). ACS Publications. Retrieved January 7, 2026, from [Link]
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Protein purification troubleshooting guide. (n.d.). Cytiva. Retrieved January 7, 2026, from [Link]
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Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2019). National Institutes of Health. Retrieved January 7, 2026, from [Link]
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Technical Support Center: Preserving the Stereochemical Integrity of (R)-chroman-3-amine
Welcome to the technical support center for handling and reacting (R)-chroman-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable chiral building block. Maintaining the enantiomeric purity of (R)-chroman-3-amine is critical for its applications, particularly in the synthesis of pharmacologically active molecules where stereochemistry dictates biological activity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you prevent racemization during your experimental work.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the stereochemical stability of (R)-chroman-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant concern for (R)-chroman-3-amine?
A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers, known as a racemate.[1] For (R)-chroman-3-amine, this means the loss of its specific three-dimensional arrangement at the chiral center (C3).[2] This is a critical issue in pharmaceutical development because the biological activity of a drug molecule is often highly dependent on its stereochemistry. The presence of the unwanted (S)-enantiomer can lead to reduced therapeutic efficacy, altered pharmacological profiles, or even undesirable side effects.
Q2: What is the primary mechanism that leads to the racemization of (R)-chroman-3-amine?
A2: The most common pathway for the racemization of chiral amines like (R)-chroman-3-amine, especially those with a hydrogen atom on the chiral carbon, involves the formation of a planar, achiral imine or enamine intermediate.[3][4] This process is often catalyzed by the presence of acids or bases.[3] Once the planar intermediate is formed, it can be protonated or attacked by a nucleophile from either face with roughly equal probability, leading to a loss of the original stereochemical information and the formation of a racemic mixture.[1]
Q3: How do reaction conditions such as temperature, solvent, and pH influence racemization?
A3:
-
Temperature: Elevated temperatures can provide the necessary activation energy to overcome the barrier for racemization.[3] In some cases, "flash thermal racemization" at high temperatures over a short period can be used intentionally, but uncontrolled high temperatures during a reaction are a significant risk for losing enantiomeric purity.[5][6][7]
-
Solvent: The choice of solvent can influence the stability of the intermediates that lead to racemization. Polar and protic solvents, like alcohols, can facilitate proton transfer and may increase the rate of imine-enamine tautomerism, thereby promoting racemization.[3][8] Non-polar, aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred to minimize this risk.[9]
-
pH (Presence of Acid or Base): Both acidic and basic conditions can catalyze racemization.[3] Acids can protonate the amine, and in subsequent steps, facilitate the elimination of water to form an iminium ion, which can then deprotonate to an enamine. Bases can directly deprotonate the α-carbon, especially if there are adjacent electron-withdrawing groups, or facilitate the imine-enamine tautomerism.[10] Therefore, careful control of pH is crucial.
Q4: Are there specific reagents that are more likely to cause racemization when reacting with (R)-chroman-3-amine?
A4: Yes, certain reagents and reaction types are more prone to causing racemization. For instance, in peptide coupling reactions, some activating agents for carboxylic acids can promote the formation of oxazolone intermediates from N-acylated amino acids, which are highly susceptible to racemization.[11] While (R)-chroman-3-amine is not an amino acid, analogous mechanisms can occur. When choosing coupling reagents for acylation, it's advisable to select those known to have a low propensity for inducing racemization, such as those used with additives like HOBt or Oxyma.[12][13]
Q5: How can I protect the amine group of (R)-chroman-3-amine to prevent racemization during subsequent reaction steps?
A5: Protecting the amine functionality is a common strategy to prevent unwanted side reactions, but the choice of protecting group and the conditions for its introduction and removal are critical to avoid racemization. The most common amine protecting groups are tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz).[14][15] For many chiral amines, the Boc group is a good choice as it can often be introduced under mild conditions that do not promote racemization.[9] The DNPBS group is a newer protecting group that can be removed under nearly neutral conditions, further minimizing the risk of racemization.[16][17]
Troubleshooting Common Scenarios
| Observed Problem | Potential Cause(s) | Suggested Solutions & Optimizations |
| Loss of enantiomeric excess (ee) after an acylation reaction. | 1. Harsh reaction conditions: High temperature, prolonged reaction time, or the use of a strong base. 2. Inappropriate coupling reagent: Some reagents are more prone to causing racemization. | 1. Optimize conditions: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of stronger bases. 2. Select a suitable coupling reagent: Use reagents known for low racemization, such as HATU or HBTU, in combination with an additive like HOBt or Oxyma.[12][18] |
| Racemization observed during a reaction in an alcoholic solvent. | Solvent-mediated proton transfer: Protic solvents can facilitate the imine-enamine tautomerism that leads to racemization.[3][8] | Change the solvent: Switch to a non-polar, aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. |
| Significant racemization after attempting to deprotect a Cbz group with HBr/AcOH. | Strongly acidic conditions: The harsh acidic conditions required for this deprotection method can readily catalyze racemization. | Choose an alternative deprotection method: For Cbz groups, catalytic hydrogenation (H₂, Pd/C) is a much milder and generally preferred method that is less likely to cause racemization.[14] |
| The enantiomeric excess decreases over time when the amine is stored in solution. | Trace acidic or basic impurities: Contaminants in the solvent or on the glassware can catalyze slow racemization over time. | Use high-purity solvents: Ensure that all solvents are anhydrous and of high purity. Proper glassware preparation: Acid-wash and oven-dry all glassware before use. Storage: Store solutions of the chiral amine for the shortest possible time. If storage is necessary, keep the solution cold and under an inert atmosphere. |
Mechanistic Insights into Racemization
Understanding the underlying mechanisms of racemization is key to preventing it. The primary pathway for racemization of (R)-chroman-3-amine involves the formation of a planar achiral intermediate.
Caption: Racemization via an achiral imine intermediate.
This diagram illustrates how the chiral (R)-amine can be converted to an achiral imine through an oxidation or a catalyzed elimination process. This planar intermediate can then be attacked from either face, leading to the formation of both the (R) and (S) enantiomers.
Recommended Experimental Protocols
Here are detailed protocols for common reactions involving (R)-chroman-3-amine, designed to minimize the risk of racemization.
Protocol 1: Acylation of (R)-chroman-3-amine using HATU
This protocol uses a modern coupling reagent known for its efficiency and low racemization potential.
Materials:
-
(R)-chroman-3-amine
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolution: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DCM or DMF (to make an approx. 0.1 M solution).
-
Activation: Stir the solution at room temperature for 10-15 minutes.
-
Amine Addition: Add a solution of (R)-chroman-3-amine (1.05 equiv.) in the same anhydrous solvent to the reaction mixture.
-
Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Add DIPEA (2.5 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Boc-Protection of (R)-chroman-3-amine
This protocol is a standard procedure for protecting the amine group with minimal risk of racemization.[9]
Materials:
-
(R)-chroman-3-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or a 2:1 mixture of Tetrahydrofuran (THF) and water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolution: Dissolve (R)-chroman-3-amine (1.0 equiv.) in DCM or a 2:1 mixture of THF/water (to make an approx. 0.1-0.2 M solution).
-
Base Addition: Add saturated aqueous sodium bicarbonate solution (2.0 equiv.).
-
Reagent Addition: Add a solution of Boc₂O (1.1 equiv.) in the same solvent.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-6 hours. Monitor by TLC.
-
Workup: Once the reaction is complete, separate the layers. If DCM was used, wash the organic layer with water and brine. If THF/water was used, extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The product is often pure enough for the next step, but can be purified by flash chromatography if necessary.
Caption: General workflow for minimizing racemization.
References
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University of York. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Control of Asymmetry in the Radical Addition Approach to Chiral Amine Synthesis. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
ACS Publications. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of asymmetric reductive aminations catalyzed by chiral.... Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Reductive aminations by imine reductases: from milligrams to tons. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. Retrieved from [Link]
-
ACS Publications. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Retrieved from [Link]
-
ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Retrieved from [Link]
-
Wikipedia. (n.d.). Racemization. Retrieved from [Link]
-
ACS Publications. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Retrieved from [Link]
-
YouTube. (2020). 5.6 Amine Inversion and Chiral Molecules without Chiral Centers (Allene & Biphenyl) | Organic. Retrieved from [Link]
-
The University of Manchester. (n.d.). Racemisation in Chemistry and Biology. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. Retrieved from [Link]
-
ResearchGate. (n.d.). Control reactions a, Table of control reactions, demonstrating the.... Retrieved from [Link]
-
ResearchGate. (n.d.). Deracemization of Racemic Amines to Enantiopure (R)‐ and (S)‐amines by Biocatalytic Cascade Employing ω‐Transaminase and Amine Dehydrogenase. Retrieved from [Link]
-
American Chemical Society. (2026). Resolving racemic aldehydes and ketones with a chiral amine via diastereomeric imine formation. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Enamine. Retrieved from [Link]
-
Furman University. (n.d.). Organic / Imine-Enamine Tautomerization. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
- Google Patents. (n.d.). US6002045A - Racemisation of amines.
-
ACS Publications. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Formation of Imines and Enamines. Retrieved from [Link]
-
Uttarakhand Open University. (n.d.). STEREOCHEMISTRY. Retrieved from [Link]
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MDPI. (n.d.). Construction of Non-Biaryl Atropisomeric Amide Scaffolds Bearing a C–N Axis via Enantioselective Catalysis. Retrieved from [Link]
-
YouTube. (2022). Stereochemistry:Reagent Stereochemical Control. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]
-
ACS Publications. (2023). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. Retrieved from [Link]
-
Applichem. (n.d.). (R)-Chroman-3-amine. Retrieved from [Link]
-
Chemsrc. (n.d.). 3-Chromanamine, hydrochloride. Retrieved from [Link]
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- 6. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 18. peptide.com [peptide.com]
Handling and safety precautions for (R)-chroman-3-amine hydrochloride
Welcome to the technical support guide for (R)-chroman-3-amine hydrochloride. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance on the safe handling, storage, and use of this versatile chiral building block. As a Senior Application Scientist, my goal is to bridge the gap between datasheet specifications and real-world laboratory application, offering field-proven insights to anticipate and resolve challenges you may encounter.
Compound Overview and Key Properties
This compound is a heterocyclic compound frequently utilized in medicinal chemistry and pharmaceutical research. Its rigid chroman scaffold and chiral primary amine make it a valuable precursor for synthesizing a range of biologically active molecules, particularly as ligands for G protein-coupled receptors (GPCRs) and serotonin receptors.
Below is a summary of its key chemical and physical properties:
| Property | Value | Source(s) |
| CAS Number | 211506-59-1 | |
| Molecular Formula | C₉H₁₂ClNO | |
| Molecular Weight | 185.65 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥98% | [1] |
| Storage Temperature | Room Temperature | [1] |
| Melting Point | 240-241 °C (decomposes) |
Safety First: Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Adherence to strict safety protocols is non-negotiable.
GHS Hazard Classification:
| Hazard Statement | Description | Pictogram |
| H302 | Harmful if swallowed | GHS07 (Harmful/Irritant)[1] |
| H315 | Causes skin irritation | GHS07 (Harmful/Irritant)[1] |
| H319 | Causes serious eye irritation | GHS07 (Harmful/Irritant)[1] |
| H335 | May cause respiratory irritation | GHS07 (Harmful/Irritant)[1] |
Mandatory Personal Protective Equipment (PPE):
The following diagram outlines the minimum required PPE when handling this compound.
Caption: Essential PPE for safe handling.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical handling and storage of this compound.
Q1: How should I properly store this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place at room temperature.[1] Many amine salts are hygroscopic, meaning they can absorb moisture from the air.[2] To prevent degradation and ensure accurate weighing, it is best practice to store the container inside a desiccator, especially after it has been opened. Some suppliers also recommend storage under an inert atmosphere (e.g., nitrogen or argon).
Q2: The powder appears clumpy. Is it still usable?
A2: Clumping is a strong indicator that the compound has absorbed moisture due to its hygroscopic nature. While it may still be usable for some applications, the presence of water can interfere with moisture-sensitive reactions and will lead to inaccurate weight measurements. If anhydrous conditions are critical for your experiment, it is recommended to dry the compound under vacuum or use a fresh, unopened container. For non-critical applications, you can still use the material, but be aware that the actual mass of the compound is less than the weighed mass due to the presence of water.
Q3: What solvents can I use to dissolve this compound?
A3: As a hydrochloride salt, this compound is expected to have good solubility in polar protic solvents like water, ethanol, and methanol. Its solubility in common aprotic organic solvents used for reactions, such as Dichloromethane (DCM) or Tetrahydrofuran (THF), is likely to be lower. For reactions requiring anhydrous aprotic conditions, the free amine form is typically used after neutralization of the hydrochloride salt (see Troubleshooting section).
Q4: Is this compound compatible with strong bases?
A4: Yes and no. A base is required to neutralize the hydrochloride salt to the free amine, which is the reactive nucleophilic form needed for many reactions. However, the free amine can be sensitive. Strong, non-nucleophilic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used for this in-situ neutralization.[3] Avoid using strong nucleophilic bases like sodium hydroxide if your reaction mixture contains other electrophiles, as this can lead to unwanted side reactions.
Experimental Troubleshooting Guide
This section provides solutions to specific issues you might encounter during your experiments.
Issue 1: Low or No Reactivity in Amide Coupling Reactions
You are attempting an amide coupling reaction with a carboxylic acid, but you observe no product formation, and your starting material remains.
Causality Analysis: The primary amine of this compound is protonated, forming an ammonium salt. In this state, the nitrogen's lone pair of electrons is not available for nucleophilic attack on the activated carboxylic acid.[4]
Solutions:
-
In-Situ Neutralization: The most common solution is to add a non-nucleophilic organic base to the reaction mixture to "free-base" the amine.
-
Pre-Reaction Extraction: For highly sensitive reactions, you can perform a preparatory extraction.
-
Protocol: Dissolve the this compound in water and add a mild inorganic base (e.g., saturated sodium bicarbonate solution) until the aqueous layer is basic (pH > 8). Extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting free amine can then be used directly in your reaction.
-
The following diagram illustrates the decision-making process for activating the amine.
Caption: Workflow for amine activation.
Issue 2: Formation of Multiple Products in Acylation Reactions
You are acylating the amine with an acyl chloride or anhydride and observe multiple spots on your TLC plate, indicating side products.
Causality Analysis:
-
Di-acylation: Although less common for primary amines, under harsh conditions or with a large excess of a highly reactive acylating agent, di-acylation can occur.
-
Reaction with Chroman Ring: The chroman ring itself can undergo electrophilic substitution reactions, although the amine group is typically more reactive.
-
Impure Starting Materials: Impurities in either the amine or the acylating agent can lead to side reactions.[7]
Solutions:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (1.05-1.2 equivalents) of the acylating agent.[3]
-
Slow Addition: Add the acylating agent dropwise to the reaction mixture, preferably at a reduced temperature (e.g., 0 °C), to control the reaction rate and minimize side reactions.[7]
-
Purify Starting Materials: Ensure the purity of your this compound and the acylating agent before starting the reaction.[7]
-
Use a Catalyst: For less reactive acylating agents, consider adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) to accelerate the desired N-acylation.[3]
Spill and Waste Disposal Protocol
Proper disposal is crucial for laboratory safety and environmental compliance. Never dispose of this compound or its waste down the drain.[8][9]
Spill Cleanup Procedure:
-
Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.
-
Wear Full PPE: Wear all required PPE, including respiratory protection if significant dust is generated.
-
Contain the Spill: Prevent the spread of the powder.
-
Cleanup: Carefully sweep or scoop the solid material into a designated, labeled hazardous waste container.[9] Avoid generating dust. For residual powder, you can gently wipe the area with a damp cloth (water or an appropriate solvent), ensuring the cleaning materials are also disposed of as hazardous waste.
-
Decontaminate: Thoroughly clean the spill area.
Waste Disposal Workflow:
All waste containing this compound, including unused solid, solutions, and contaminated materials (gloves, wipes, etc.), must be treated as hazardous chemical waste.
Sources
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up (R)-chroman-3-amine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of (R)-chroman-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, process-scale operations. The chroman-3-amine scaffold is a privileged structure in medicinal chemistry, making robust and scalable synthetic routes essential.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical challenges encountered during scale-up.
Troubleshooting Guide: From Bench to Pilot Plant
Scaling up a chemical synthesis is rarely a linear process. Issues that are minor at the gram-scale can become significant hurdles at the kilogram-scale. This section addresses specific, common problems in a question-and-answer format, providing not just solutions but the underlying chemical principles.
Q1: We are seeing a significant drop in enantiomeric excess (ee) upon scaling up the asymmetric hydrogenation. What are the likely causes and how can we fix it?
This is a critical and common scale-up issue for asymmetric reactions. The loss of stereocontrol can often be traced back to subtle changes in reaction parameters that are magnified in larger vessels.
Potential Causes & Solutions:
-
Hydrogen Mass Transfer Limitation: In a large reactor, inefficient stirring or low gas-liquid surface area can lead to "hydrogen starvation" at the catalyst surface. This can alter the delicate kinetics of the enantioselective reaction.
-
Solution: Increase agitation speed to improve gas dispersion. Consider using a reactor with a specialized impeller (e.g., gas-entrainment or hollow-shaft) designed for hydrogenations. You may also need to increase the hydrogen pressure to improve its solubility in the reaction medium.
-
-
Catalyst Concentration and Purity: The ratio of substrate to catalyst is paramount. On a large scale, localized concentration gradients can occur during charging of reagents.
-
Solution: Ensure the chiral catalyst, such as a Ru-Synphos complex, is fully dissolved before adding the substrate.[3] The purity of the catalyst and the ligand is crucial; use only well-characterized materials. In some cases, a slight increase in catalyst loading (e.g., from 0.05 mol% to 0.1 mol%) might be necessary to compensate for minor impurities or slower kinetics, but this should be carefully evaluated for cost-effectiveness.
-
-
Temperature Gradients: Poor heat dissipation in large reactors can create hot spots, which can be detrimental to enantioselectivity.
-
Solution: Implement rigorous temperature control using a reactor jacket with a suitable heat transfer fluid. Monitor the internal reaction temperature, not just the jacket temperature. For highly exothermic reactions, consider a semi-batch process where one reactant is added slowly to control the rate of heat generation.
-
-
Solvent Purity: Trace impurities (especially water or oxygen) in solvents can poison the sensitive metal catalyst.
-
Solution: Use high-purity, degassed solvents. On a large scale, this means ensuring your bulk solvents are stored under an inert atmosphere (Nitrogen or Argon) and that all transfer lines are purged.
-
Q2: During the final step, our this compound is "oiling out" or forming a sticky solid instead of a filterable crystalline product. What's going wrong?
This is a classic problem in amine salt formation, often related to solubility, water content, and the rate of precipitation.[4] The goal is to achieve crystallization, not amorphous precipitation.
Potential Causes & Solutions:
-
Presence of Water: Amine hydrochloride salts can be hygroscopic, and the presence of water can lead to the formation of a viscous oil or goo.[4]
-
Incorrect Solvent Choice: The ideal solvent system should readily dissolve the free amine but have very low solubility for the resulting hydrochloride salt.
-
Solution: Ethyl acetate (EtOAc) and methyl tert-butyl ether (MTBE) are excellent choices. Dissolve the purified free amine in a minimum amount of a good solvent like IPA or ethanol, then add a large volume of a non-polar "anti-solvent" like MTBE or heptane to induce crystallization before or during the addition of HCl.
-
-
Rate of Precipitation: Adding the acid too quickly can cause the product to crash out of solution as an amorphous solid or oil, trapping impurities.
-
Solution: Add the HCl solution slowly to the stirred solution of the free amine. Maintain a controlled temperature; sometimes cooling the mixture can promote better crystal formation. Seeding the solution with a few crystals of a previously isolated pure batch can be highly effective on a large scale.
-
Q3: The reduction of our intermediate (e.g., chroman-3-one oxime) is sluggish and gives inconsistent yields on a larger scale. How can we make this step more robust?
Reductions, especially heterogeneous catalytic hydrogenations, are highly dependent on physical parameters that change with scale.
Potential Causes & Solutions:
-
Catalyst Deactivation: The catalyst (e.g., Palladium on carbon, Pd/C) can be poisoned by impurities or become physically coated with byproducts.[2]
-
Solution: Ensure the substrate is of high purity. If the precursor is a chroman-3-one oxime, it should be free of excess hydroxylamine.[2] Increase catalyst loading if necessary, but first, try improving reaction conditions. Sometimes, washing the catalyst with fresh solvent in situ can help if it's a fouling issue.
-
-
Inefficient Mixing (for Heterogeneous Catalysis): The solid catalyst must be effectively suspended in the reaction mixture to ensure proper contact with the substrate and hydrogen.
-
Solution: Verify that the reactor's agitation is sufficient to keep the Pd/C suspended. Baffles within the reactor can improve mixing and prevent a vortex from forming. For a comparison of common reduction methods, see the table below.
-
Table 1: Comparison of Reduction Methods for Chroman-3-one Oxime Precursor
| Method | Reducing Agent | Typical Conditions | Pros | Cons on Scale-Up |
| Catalytic Hydrogenation | H₂ gas, Pd/C catalyst[2] | Methanol or Ethanol, RT to 50°C, 1-50 bar H₂ | High atom economy, clean workup, catalyst can be recycled. | Requires specialized high-pressure reactor, catalyst is flammable, sensitive to poisoning. |
| Borohydride Reduction | Sodium Borohydride (NaBH₄) with an additive (e.g., NiCl₂ or CoCl₂) | THF or Methanol, 0°C to RT | Does not require high-pressure equipment. | Generates stoichiometric inorganic waste, can be less selective, potential for borane-amine complex formation. |
Visualizing the Process
Overall Synthetic Workflow
The following diagram illustrates a common and efficient pathway for the synthesis of (R)-chroman-3-amine HCl, highlighting the critical asymmetric step.
Caption: General workflow for enantioselective synthesis.
Troubleshooting Decision Tree
When encountering a problem during scale-up, a logical diagnostic approach is essential.
Caption: Decision tree for common scale-up issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for a scalable synthesis? Chroman-3-one is a common and commercially available precursor.[2] From there, two primary routes are effective for asymmetric synthesis:
-
Asymmetric Hydrogenation of an Enamide: This involves converting chroman-3-one to an enamide, followed by a highly enantioselective hydrogenation. This method often provides excellent enantiomeric excess (up to 96% ee).[3]
-
Reduction of an Oxime and Chiral Resolution: Chroman-3-one can be converted to its oxime, which is then reduced to the racemic amine.[2] The racemate must then be resolved, for example, by diastereomeric salt crystallization with a chiral acid. While effective, this adds steps and reduces the theoretical maximum yield to 50% unless a dynamic kinetic resolution process is employed.[6]
Q2: How should we purify the final this compound on a large scale? While flash chromatography is suitable for lab-scale purification[7], it is generally not economically viable for large-scale production. The industry-standard method is crystallization .
-
Procedure: After the salt formation, the crude solid should be isolated. Then, a recrystallization should be performed from a suitable solvent system, such as methanol/ethyl acetate or ethanol/MTBE. The goal is to dissolve the solid in a minimal amount of a "good" solvent at an elevated temperature and then cool it slowly (or add an anti-solvent) to allow pure crystals to form, leaving impurities behind in the mother liquor.
Q3: What analytical method is best for determining enantiomeric purity at the process level? Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard.[1][8] It provides accurate and reproducible measurements of the enantiomeric excess (ee). Supercritical Fluid Chromatography (SFC) is also a powerful and increasingly popular technique for both analytical and preparative chiral separations due to its speed and efficiency.[9]
Q4: What are the key safety considerations for scaling up this synthesis?
-
Hydrogenation: Catalytic hydrogenation, especially at elevated pressures, carries a significant risk of fire or explosion. It must be conducted in a purpose-built high-pressure reactor (autoclave) equipped with appropriate safety features like rupture discs and emergency vents. The catalyst (Pd/C) is pyrophoric when dry and exposed to air and must be handled with care (e.g., handled as a wet slurry).[2]
-
Reagents: Handling of reagents like hydrofluoric tetrafluoroboric acid diethyl etherate (HBF₄·OEt₂) requires care due to its corrosive nature.[1] Strong acids and bases used in hydrolysis and salt formation should be handled with appropriate personal protective equipment (PPE).
-
Storage: The final product should be stored in a tightly sealed container under an inert atmosphere to protect it from moisture and air.[10]
Detailed Experimental Protocols
Protocol 1: Kilogram-Scale Asymmetric Hydrogenation of N-(2H-chromen-3-yl)acetamide
This protocol is adapted from methodologies described in the literature and should be optimized for specific equipment and conditions.[1][3]
-
Reactor Preparation: Ensure a 100 L hydrogen-rated reactor is clean, dry, and leak-tested. Purge the reactor multiple times with nitrogen, followed by argon.
-
Catalyst Preparation: In a separate glove box or under a strict argon atmosphere, charge [Ru(p-cymene)Cl₂]₂ (e.g., 15.3 g, 25 mmol) and (R)-Synphos (e.g., 18.2 g, 27.5 mmol) to a flask containing 5 L of degassed methanol. Stir for 30 minutes to form the pre-catalyst solution.
-
Reaction Setup: Transfer the pre-catalyst solution to the reactor via cannula. Add HBF₄·OEt₂ (e.g., 7.5 mL, 55 mmol) to the reactor.
-
Substrate Addition: Add a solution of N-(2H-chromen-3-yl)acetamide (e.g., 10.0 kg, 52.8 mol) in 45 L of degassed methanol to the reactor.
-
Hydrogenation: Seal the reactor. Purge the headspace with hydrogen gas (3 cycles of pressurizing to 10 bar and venting). Pressurize the reactor to 50 bar with hydrogen.
-
Reaction Execution: Begin vigorous agitation and maintain the internal temperature at 25-30 °C. Monitor the reaction progress by monitoring hydrogen uptake and periodic sampling for HPLC analysis. The reaction is typically complete in 12-24 hours.
-
Work-up: Once complete, carefully vent the hydrogen and purge the reactor with nitrogen. Concentrate the reaction mixture under reduced pressure. The resulting crude N-Acetyl-(R)-chroman-3-amine can be taken directly to the hydrolysis step.
Protocol 2: Large-Scale Formation and Crystallization of this compound
This protocol assumes the starting material is the crude free amine after hydrolysis and basic workup.[7][11]
-
Solution Preparation: Charge the crude (R)-chroman-3-amine (e.g., 7.5 kg, assumes ~90% yield from previous step) and 25 L of ethyl acetate to a 100 L glass-lined reactor. Stir until all the material is dissolved. Filter the solution through a polishing filter to remove any particulate matter.
-
Cooling and Seeding: Cool the solution to 0-5 °C. If available, add seed crystals (e.g., 50 g) of pure this compound to promote controlled crystallization.
-
Acid Addition: Slowly add a solution of 4M HCl in 2-propanol (approx. 13 L, ~1.05 equivalents) over 2-3 hours, maintaining the internal temperature below 10 °C. A white slurry will form.
-
Crystallization: Stir the slurry at 0-5 °C for an additional 4-6 hours to allow for complete crystallization.
-
Isolation: Isolate the solid product by centrifugation or filtration. Wash the filter cake with cold (0-5 °C) ethyl acetate (2 x 10 L).
-
Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved. This yields high-purity this compound as a white to off-white crystalline solid.
References
- 高效对映选择性合成3-氨基色满衍生物的钌-Synphos催化不对称氢化反应 (Efficient enantioselective synthesis of 3-aminochroman derivatives through ruthenium-Synphos catalyzed asymmetric hydrogenation). Organic Letters.
- The Stereochemistry of Substituted Chroman-3-amines: A Technical Guide. BenchChem.
- Technical Support Center: Chroman-3-amine Stability and Degradation. BenchChem.
- Chroman-3-amine Hydrochloride | Research Chemical. BenchChem.
- Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael. RSC Publishing.
- Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. PMC - NIH.
- CAS 18518-71-3: CHROMAN-3-YLAMINE HYDROCHLORIDE. CymitQuimica.
- Problem with hydrochloride salt formation/isolation. Reddit r/chemistry.
- Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. ResearchGate.
- The crude reaction mixture is poured onto the silica gel plug. Organic Syntheses Procedure.
- 3-aminochroman compounds. Google Patents.
- Substituted 3-amino chromans. Justia Patents.
- This compound. Sigma-Aldrich.
- Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin Inhibitor. ResearchGate.
- Chiral Separation techniques at Industrial Scale? ResearchGate.
- An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed.
- Chiral Drug Separation. InTechOpen.
- Isolation of primary amines as HCL salt problem. Sciencemadness Discussion Board.
- Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. ResearchGate.
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- 4. reddit.com [reddit.com]
- 5. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
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- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
A Comparative Guide to the Stereospecific Activity of (R)- and (S)-Chroman-3-Amine Hydrochloride
In the landscape of drug discovery and development, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its pharmacological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different, and sometimes opposing, biological effects. This guide provides an in-depth comparison of the (R)- and (S)-enantiomers of chroman-3-amine hydrochloride, a versatile scaffold in medicinal chemistry, with a focus on their differential activities and the experimental methodologies used to elucidate these differences.
The Decisive Role of Chirality in Chroman-3-Amine Derivatives
The chroman-3-amine core is a privileged structure found in a variety of biologically active compounds. The chiral center at the C3 position of the chroman ring dictates the spatial orientation of the amine group, which is often crucial for interactions with biological targets such as receptors and enzymes.[1] This stereochemical distinction can lead to significant differences in binding affinity, efficacy, and even the mechanism of action between the (R)- and (S)-enantiomers.
Comparative Biological Activities: A Focus on Serotonergic and Neuroprotective Effects
While direct, head-to-head quantitative comparisons of the parent (R)- and (S)-chroman-3-amine hydrochloride are limited in publicly available literature, studies on closely related derivatives consistently highlight the importance of stereochemistry. The most pronounced stereoselectivity has been observed in the context of serotonergic activity, particularly at the 5-HT1A receptor.
Serotonergic System Modulation: A Stereoselective Affair
Derivatives of chroman-3-amine have been extensively investigated as ligands for serotonin receptors and transporters, with potential applications as antidepressants and anxiolytics.[2][3] Research on a series of enantiomerically pure 5-methoxy-3-aminochroman derivatives has demonstrated that the (R)-enantiomers generally exhibit a higher affinity for the 5-HT1A receptor compared to their corresponding (S)-enantiomers.[4] This suggests that the specific spatial arrangement of the (R)-isomer allows for a more favorable interaction with the binding pocket of the 5-HT1A receptor.
The (S)-enantiomer of chroman-3-amine has also been noted for its interaction with serotonin receptors, suggesting that the stereochemical influence can be nuanced and target-dependent.[2]
Neuroprotective Potential: A Case for Non-Stereoselectivity?
In contrast to the clear stereoselectivity observed at the 5-HT1A receptor, the neuroprotective effects of some chroman-3-amine derivatives may not be as dependent on a specific enantiomer. A study on the enantiomers of RC-33, a neuroprotective agent with a chroman core, found that both the (S)- and (R)-enantiomers possessed comparable affinity for the σ1 receptor and exhibited similar efficacy as σ1 receptor agonists.[2] This finding suggests that for certain biological targets, the interaction with the chroman-3-amine scaffold may be less sensitive to the stereochemistry at the C3 position.
The table below summarizes the general findings on the stereospecific activities of chroman-3-amine derivatives.
| Biological Target/Activity | (R)-Enantiomer Activity | (S)-Enantiomer Activity | Key Insights |
| 5-HT1A Receptor Affinity | Generally higher affinity observed for derivatives.[4] | Generally lower affinity observed for derivatives.[4] | The (R)-configuration appears to be favored for binding to the 5-HT1A receptor. |
| Serotonin Transporter (SERT) Interaction | Activity has been noted for derivatives. | Notable interaction with serotonin receptors has been observed.[2] | Further direct comparative studies are needed to delineate specific roles. |
| Neuroprotection (via σ1 Receptor) | Comparable affinity and agonist activity for some derivatives.[2] | Comparable affinity and agonist activity for some derivatives.[2] | Interaction with the σ1 receptor may be non-stereoselective for certain derivatives. |
Visualizing the Mechanism: 5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately modulates neuronal excitability. The following diagram illustrates the key steps in this pathway.
Caption: Signaling pathway of the 5-HT1A receptor upon activation.
Experimental Protocols for Activity Assessment
To rigorously compare the activity of (R)- and (S)-chroman-3-amine hydrochloride, a series of well-defined experimental protocols are essential. The following methodologies provide a framework for such a comparative analysis.
Serotonin Transporter (SERT) Uptake Inhibition Assay
This assay measures the ability of the compounds to inhibit the reuptake of serotonin into cells, a key mechanism of action for many antidepressants.
Experimental Workflow:
Caption: Workflow for a SERT uptake inhibition assay.
Detailed Steps:
-
Cell Culture: Plate human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) or a cell line endogenously expressing SERT (e.g., JAR cells) in a 96-well plate and allow them to adhere.
-
Compound Preparation: Prepare serial dilutions of (R)- and (S)-chroman-3-amine hydrochloride, as well as a known SERT inhibitor (e.g., fluoxetine) as a positive control, and a vehicle control.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with the test compounds for a specified time (e.g., 15-30 minutes) at 37°C.
-
Uptake Initiation: Add a solution containing a known concentration of radiolabeled serotonin (e.g., [3H]5-HT) to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 10-20 minutes) to allow for serotonin uptake.
-
Uptake Termination: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold wash buffer.
-
Cell Lysis and Quantification: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the amount of [3H]5-HT taken up by the cells using a scintillation counter.
-
Data Analysis: Calculate the percentage of SERT inhibition for each compound concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) for each enantiomer by fitting the data to a dose-response curve.
In Vitro Neuroprotection Assay (MTT Assay)
This colorimetric assay assesses the ability of the compounds to protect neuronal cells from a toxic insult by measuring cell viability.
Detailed Steps:
-
Cell Seeding: Plate a neuronal cell line (e.g., SH-SY5Y or PC12) in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the (R)- and (S)-enantiomers for a period of time (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Introduce a neurotoxic agent such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2) to induce cell death. Include control wells with cells only, cells with the neurotoxin only, and cells with the test compounds only.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the control group. A higher absorbance indicates greater cell viability and thus a neuroprotective effect.
Conclusion and Future Directions
The available evidence strongly indicates that the stereochemistry of chroman-3-amine derivatives is a critical factor influencing their biological activity, particularly their interaction with the serotonergic system. The (R)-enantiomers of related compounds have shown a higher affinity for the 5-HT1A receptor, highlighting the potential for developing stereospecific drugs with improved therapeutic profiles. Conversely, for other targets like the σ1 receptor, the activity may be non-stereoselective.
To fully elucidate the therapeutic potential of (R)- and (S)-chroman-3-amine hydrochloride, further direct comparative studies are warranted. Head-to-head comparisons of their potency and efficacy in a range of validated in vitro and in vivo models will be instrumental in guiding future drug development efforts. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations and advancing our understanding of these promising chiral molecules.
References
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Johansson, A. M., et al. Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor. Journal of medicinal chemistry, 40(24), 3804-3819. Available at: [Link]
-
Smits, R. P., et al. 6,7-Dihydroxy-3-chromanamine: synthesis and pharmacological activity of an oxygen isostere of the dopamine agonist 6,7-dihydroxy-2-aminotetralin. Journal of medicinal chemistry, 27(10), 1340-1343. Available at: [Link]
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- 4. Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of (R)-Chroman-3-amine Derivatives
Abstract
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The (R)-enantiomer of chroman-3-amine, in particular, has served as a versatile building block for the synthesis of novel derivatives targeting a range of biological pathways. This guide provides a comparative analysis of the biological activities of various (R)-chroman-3-amine derivatives, with a focus on their potential as monoamine oxidase (MAO) inhibitors and antimicrobial agents. We will delve into the structure-activity relationships that govern their potency and selectivity, present key experimental data, and provide detailed protocols for relevant biological assays to support further research and development in this promising area of drug discovery.
Introduction: The Significance of the Chroman-3-amine Scaffold
The chroman ring system, a benzopyran derivative, is a core component of flavonoids and other natural products, contributing to a wide spectrum of biological activities including anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] The introduction of an amine group at the 3-position creates a chiral center, and it has been observed that the stereochemistry at this position can significantly influence biological activity. The (R)-chroman-3-amine scaffold, in particular, has been identified as a key pharmacophore for interacting with various enzymes and receptors, most notably monoamine oxidases (MAOs).[3]
This guide will focus on two primary areas of biological activity demonstrated by (R)-chroman-3-amine derivatives: inhibition of monoamine oxidases and antimicrobial effects. By comparing the activity of different derivatives, we aim to elucidate the key structural features that contribute to their potency and selectivity.
Monoamine Oxidase (MAO) Inhibition: A Key Target for Neurodegenerative Diseases
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[3][4][5] Inhibition of these enzymes, particularly MAO-B, is a well-established therapeutic strategy for the treatment of neurodegenerative disorders like Parkinson's disease and depression.[3][5][6] Chroman-based structures have emerged as a promising class of MAO inhibitors.[3][4][7]
Several studies have explored the derivatization of the chroman scaffold to develop potent and selective MAO-B inhibitors. A comparative analysis of various chromone and chroman derivatives reveals the importance of substitution patterns on the chroman ring and the nature of the substituent on the amine group.
| Compound Class | Specific Derivative Example | Target | IC50 (µM) | Reference Compound | Standard's IC50 (µM) |
| Chromone-3-carboxylic acid | - | MAO-B | 0.048 | Iproniazid | 7.98 |
| Chromone-3-phenylcarboxamide | Derivative 1 | MAO-B | 0.40 | Lazabemide | 0.11 |
| Chromone-3-phenylcarboxamide | Derivative 2 | MAO-B | 0.063 | Pargyline | 0.14 |
| 3-Aminomethylidene-2,4-chromandione | - | MAO-B | 0.638 | - | - |
| 2-(N-Cyclic amino)chromone | Derivative 1 | MAO-A | 38 | - | - |
| 2-(N-Cyclic amino)chromone | Derivative 1 | MAO-B | 59 | - | - |
This table summarizes the inhibitory activities of various chroman and chromone derivatives against MAO-A and MAO-B, with comparisons to standard reference compounds. Data compiled from multiple sources.[6][7]
Structure-Activity Relationship (SAR) Insights:
-
Substitution at Position 3: The nature of the substituent at the 3-position of the chroman/chromone ring is critical for MAO-B inhibition. Carboxylic acid and phenylcarboxamide moieties have been shown to be particularly effective.[5][7][8]
-
Substitution on the Benzene Ring: Electron-withdrawing groups at the 6- and 8-positions of the chroman-4-one scaffold have been found to be favorable for activity against certain enzymes.[9]
-
N-Alkylation: The introduction of specific alkyl groups on the amine can influence potency and selectivity towards MAO-A or MAO-B. For instance, propargylation of chromane amines has been investigated for MAO inhibitory activity.[3]
The following protocol outlines a common method for determining the MAO inhibitory activity of test compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of (R)-chroman-3-amine derivatives against human MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
p-Tyramine (MAO substrate)
-
Amplex® Red reagent (fluorescent probe)
-
Horseradish peroxidase (HRP)
-
Phosphate buffer (pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Clorgyline and Selegiline (positive controls for MAO-A and MAO-B, respectively)
-
96-well microplates (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a working solution of phosphate buffer.
-
Prepare stock solutions of test compounds and positive controls in DMSO.
-
Prepare a reaction mixture containing Amplex® Red reagent, HRP, and the MAO substrate (p-tyramine) in phosphate buffer.
-
-
Assay Protocol:
-
Add 50 µL of phosphate buffer to each well of the 96-well plate.
-
Add 25 µL of various concentrations of the test compounds or positive controls to the respective wells.
-
Add 25 µL of the MAO-A or MAO-B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the reaction mixture to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Antimicrobial Activity: A Scaffold for Novel Antibacterials
The chroman framework is also a promising scaffold for the development of new antibacterial agents.[1] Derivatives of the chroman nucleus have demonstrated notable antibacterial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.[1]
The antimicrobial efficacy of chroman derivatives is often influenced by the nature and position of substituents on the chroman ring.
| Compound Class | Specific Derivative Example | Bacterial Strain | MIC (µg/mL) |
| Chroman derivative | 8-bromochroman-3-amine | Staphylococcus aureus | 8 |
| Dispiropyrrolidine with chroman-4-one | - | Gram-negative bacteria | 64 - 125 |
| Chroman-4-one derivative | Compound 20 | Staphylococcus epidermidis | 128 |
| Chroman-4-one derivative | Compound 21 | Various bacteria | 128 |
This table summarizes the Minimum Inhibitory Concentration (MIC) values of various chroman derivatives against different bacterial strains. Data compiled from multiple sources.[1][10]
Structure-Activity Relationship (SAR) Insights:
-
Halogenation: The presence of a bromine atom, for instance, at the 8-position, may enhance antimicrobial action by potentially increasing membrane permeability.[1]
-
The Amine Group: The amine group can interact with microbial enzymes, contributing to the antibacterial effect.[1]
-
Other Substitutions: The introduction of various functional groups can significantly impact the antimicrobial spectrum and potency. For example, replacing a hydroxyl group with a propyl group has been shown to decrease antimicrobial activity against a range of microorganisms.[10]
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Objective: To determine the MIC of (R)-chroman-3-amine derivatives against selected Gram-positive and Gram-negative bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in DMSO)
-
Standard antibiotic (e.g., Gentamicin, as a positive control)
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strains overnight in MHB.
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Prepare Compound Dilutions:
-
Perform serial two-fold dilutions of the test compounds and the standard antibiotic in MHB directly in the 96-well plates.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include a growth control (inoculum in MHB without compound) and a sterility control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
-
Optionally, read the optical density (OD) at 600 nm using a plate reader.
-
Conclusion and Future Directions
(R)-chroman-3-amine derivatives represent a versatile and promising class of compounds with a broad range of biological activities. The evidence presented in this guide highlights their potential as both MAO inhibitors for the treatment of neurodegenerative diseases and as novel antimicrobial agents. The structure-activity relationships discussed underscore the importance of targeted chemical modifications to optimize potency and selectivity.
Future research should focus on:
-
Synthesis of diverse libraries: Expanding the chemical space of (R)-chroman-3-amine derivatives to explore a wider range of biological targets.
-
In-depth mechanistic studies: Elucidating the precise molecular mechanisms of action for the most potent compounds.
-
In vivo evaluation: Progressing lead compounds from in vitro assays to animal models to assess their efficacy, pharmacokinetic profiles, and safety.
The continued exploration of this chemical scaffold holds significant promise for the discovery of new and effective therapeutic agents.
References
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Synthesis and Evaluation of the Biological Properties of Chiral chroman Amine Analogues. (2022-09-17). ResearchGate.[Link]
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Discovery of Thiochroman and Chroman Derivatives as Pure Antiestrogens and Their Structure-Activity Relationship. PubMed.[Link]
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Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2023-05-18). MDPI.[Link]
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Review on Chromen derivatives and their Pharmacological Activities. RJPT.[Link]
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Quercetin and Related Chromenone Derivatives as Monoamine Oxidase Inhibitors: Targeting Neurological and Mental Disorders. (2019-01-24). PubMed Central.[Link]
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Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer. PMC - NIH.[Link]
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A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023. (2023-09-15). [Link]
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Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. [Link]
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Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers.[Link]
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Selected chromone derivatives as inhibitors of monoamine oxidase. ResearchGate.[Link]
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Synthesis and biological evaluation of chromone-3-carboxamides. ResearchGate.[Link]
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Antibacterial Activity of Coumarine Derivatives Synthesized from 4-Chloro-chromen-2-one. The Comparison with Standard Drug. Oriental Journal of Chemistry.[Link]
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Antibacterial activity of coumarine derivatives synthesized from 4,7-dihydroxy–chromen-2-one and comparison with standard dru. JOCPR.[Link]
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Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar.[Link]
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(PDF) Docking Studies and Evaluation of Antimicrobial Activity of Chroman Carboxamide Derivatives. ResearchGate.[Link]
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Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. Asian Journal of Research in Chemistry.[Link]
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Chromone-2-and-3-carboxylic acids inhibit differently monoamine oxidases A and B | Request PDF. ResearchGate.[Link]
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Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2018-03-02). NIH.[Link]
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Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. [Link]
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Synthesis, characterization and biological activity of flavonoid derivatives with amine. (2019-04-24). [Link]
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Synthesis and structure-activity relationships of harmine derivatives as potential antitumor agents. PubMed.[Link]
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Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. (2024-10-22). MDPI.[Link]
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Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate.[Link]
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Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Publishing.[Link]
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A Comparative Guide to the Synthesis of (R)-chroman-3-amine: An In-Depth Analysis for Drug Development Professionals
The chroman-3-amine scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in a diverse array of biologically active compounds. The precise stereochemistry at the C3 position is often critical for pharmacological activity, making the efficient and scalable synthesis of enantiopure (R)-chroman-3-amine a key challenge for researchers in drug discovery and development. This guide provides a comparative analysis of the most prominent synthetic routes to (R)-chroman-3-amine, offering insights into the underlying principles, experimental protocols, and relative merits of each approach to aid in the selection of the most suitable method for a given research and development context.
Asymmetric Hydrogenation of Enamides: A High-Fidelity Approach
One of the most elegant and efficient methods for the enantioselective synthesis of (R)-chroman-3-amine is the asymmetric hydrogenation of a corresponding enamide precursor. This route is particularly favored for its high atom economy and the exceptional levels of enantioselectivity that can be achieved.
The Underlying Chemistry: Mechanism and Catalyst Choice
The success of this approach hinges on the use of a chiral transition metal catalyst that can effectively differentiate between the two prochiral faces of the enamide double bond during the hydrogenation process. Cationic Ruthenium-Synphos catalysts have proven to be particularly effective for this transformation.[1] The mechanism involves the coordination of the enamide to the chiral ruthenium complex, creating two diastereomeric intermediates. The chiral ligand environment creates a significant energy difference between these two intermediates, favoring the pathway that leads to the desired (R)-enantiomer.
The choice of the N-acyl protecting group on the enamide can also influence the efficiency and selectivity of the reaction. Acetyl (Ac) and tert-butoxycarbonyl (Boc) groups are commonly employed and generally lead to high yields and enantiomeric excesses.
Experimental Data Summary
| Catalyst System | Substrate (N-protecting group) | Yield (%) | e.e. (%) | Reference |
| [Ru(COD)(2-methylallyl)₂] / (R)-Synphos | N-Acetyl | 95 | 96 | [1] |
| [Ru(COD)(2-methylallyl)₂] / (R)-Synphos | N-Boc | 96 | 95 | [2] |
Detailed Experimental Protocol: Asymmetric Hydrogenation
Step 1: Preparation of the Enamide Precursor The enamide is typically synthesized from the corresponding chroman-3-one. A common method involves a condensation reaction with the desired amide.
Step 2: Asymmetric Hydrogenation In a glovebox, to a solution of the N-acyl-chroman-3-enamine (0.2 mmol) in degassed methanol (2 mL), add [Ru(COD)(2-methylallyl)₂] (1.3 mg, 0.004 mmol) and (R)-Synphos (2.9 mg, 0.0044 mmol). Stir the mixture for 10 minutes. Add HBF₄·OEt₂ (1.5 µL, 0.01 mmol). Transfer the resulting solution to a stainless steel autoclave. Pressurize the autoclave with hydrogen gas to 50 bar. Stir the reaction at room temperature for 12 hours. After carefully releasing the pressure, remove the solvent under reduced pressure. Purify the residue by flash chromatography on silica gel to afford the desired (R)-N-acyl-chroman-3-amine.[2]
Step 3: Deprotection (if necessary) The N-acyl protecting group can be removed under standard conditions (e.g., acid or base hydrolysis) to yield the final (R)-chroman-3-amine.
Workflow Diagram
Caption: Workflow for Asymmetric Hydrogenation of Enamides.
Classical Resolution of Racemic Chroman-3-amine: The Tried and True Method
The resolution of a racemic mixture is a classical and often highly practical approach for obtaining a single enantiomer. This method relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization.
The Underlying Chemistry: Diastereomer Formation and Separation
A racemic mixture of chroman-3-amine is reacted with a single enantiomer of a chiral acid, such as (+)-tartaric acid or its derivatives like (+)-di-p-toluoyl-D-tartaric acid.[3] This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, one of them can be selectively crystallized from a suitable solvent.[4] The less soluble diastereomeric salt is isolated by filtration, and the desired enantiomer of the amine is then liberated by treatment with a base.[3]
The choice of resolving agent and crystallization solvent is crucial and often requires empirical optimization to achieve efficient separation.
Experimental Data Summary
| Resolving Agent | Key Advantage | Typical Yield (per cycle) | Typical Optical Purity (per cycle) | Reference |
| (+)-Tartaric Acid | Readily available and inexpensive | ~40-50% | >95% | [4] |
| (+)-Di-p-toluoyl-D-tartaric Acid | Often provides better separation | ~40-50% | >95% | [3] |
Detailed Experimental Protocol: Resolution with (+)-Tartaric Acid
Step 1: Diastereomeric Salt Formation Dissolve racemic chroman-3-amine (1.0 equivalent) in a suitable solvent, such as methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, with gentle heating if necessary. Combine the two solutions and stir.
Step 2: Fractional Crystallization Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization. The formation of prism-shaped crystals of one of the diastereomeric salts should be observed.
Step 3: Isolation of the Diastereomeric Salt Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
Step 4: Liberation of the (R)-amine Dissolve the collected crystals in water and add a base, such as 2 M NaOH, until the solution is basic (pH > 10).[3] This will neutralize the tartaric acid and liberate the free amine. Extract the aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (R)-chroman-3-amine.
Workflow Diagram
Caption: Workflow for Classical Resolution of Racemic Amine.
Biocatalytic Approaches: The Green Chemistry Alternative
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. For the synthesis of (R)-chroman-3-amine, two primary biocatalytic strategies are particularly relevant: kinetic resolution using lipases and asymmetric synthesis using transaminases.
Lipase-Catalyzed Kinetic Resolution
The Underlying Chemistry: Enantioselective Acylation In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. Lipases are commonly used to catalyze the enantioselective acylation of amines.[5] In the presence of an acyl donor (e.g., ethyl acetate), a lipase such as Candida antarctica lipase B (CALB) will preferentially acylate the (S)-enantiomer of chroman-3-amine, leaving the desired (R)-enantiomer unreacted. The resulting mixture of the acylated (S)-amine and the unreacted (R)-amine can then be separated.
Transaminase-Catalyzed Asymmetric Synthesis
The Underlying Chemistry: Asymmetric Amination of a Prochiral Ketone A more direct biocatalytic route is the asymmetric synthesis from a prochiral precursor. (R)-selective transaminases can catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to the carbonyl group of chroman-3-one, directly producing (R)-chroman-3-amine with high enantiomeric excess.[6][7] This approach is highly atom-efficient and avoids the 50% theoretical yield limit of kinetic resolution.
The reaction equilibrium can be unfavorable, but this can be addressed by using a large excess of the amine donor or by removing the ketone byproduct (e.g., acetone) as it is formed.[8]
Experimental Data Summary
| Biocatalytic Method | Enzyme | Key Advantage | Typical e.e. (%) | Reference |
| Kinetic Resolution | Candida antarctica Lipase B (CALB) | High selectivity, mild conditions | >99 | [9] |
| Asymmetric Synthesis | (R)-selective Transaminase | High theoretical yield, direct route | >99 | [6][10] |
Detailed Experimental Protocol: Transaminase-Catalyzed Asymmetric Synthesis
Step 1: Reaction Setup In a temperature-controlled vessel, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5). Add chroman-3-one, pyridoxal 5'-phosphate (PLP) cofactor, and the (R)-selective transaminase.
Step 2: Asymmetric Amination Add the amine donor (e.g., isopropylamine) to start the reaction. Stir the mixture at a controlled temperature (e.g., 30-40 °C) for 24-48 hours. The progress of the reaction can be monitored by HPLC.
Step 3: Workup and Purification After the reaction is complete, adjust the pH of the mixture to >10 with a base. Extract the product with an organic solvent. The organic layers are then combined, dried, and concentrated. The crude product can be purified by chromatography to yield enantiopure (R)-chroman-3-amine.
Workflow Diagram
Caption: Workflow for Transaminase-Catalyzed Asymmetric Synthesis.
Comparative Analysis and Conclusion
| Synthesis Route | Key Advantages | Key Disadvantages | Best Suited For |
| Asymmetric Hydrogenation | High yield and enantioselectivity, atom-economical. | Requires specialized high-pressure equipment and expensive catalysts. | Large-scale synthesis where efficiency and purity are paramount. |
| Classical Resolution | Technically simple, uses inexpensive reagents, scalable. | Maximum theoretical yield of 50% per cycle, requires optimization of crystallization conditions. | Situations where a racemic precursor is readily available and capital investment in specialized equipment is a concern. |
| Biocatalysis | Environmentally friendly, extremely high selectivity, mild reaction conditions. | Enzyme stability and cost can be a factor, may require process optimization to drive equilibrium. | "Green chemistry" initiatives and when high enantiopurity is critical. Asymmetric synthesis with transaminases is particularly attractive for its high theoretical yield. |
The choice of the optimal synthetic route to (R)-chroman-3-amine is a strategic decision that depends on a variety of factors including the scale of the synthesis, cost considerations, available equipment, and the desired level of "greenness" of the process. For large-scale production where efficiency is key, asymmetric hydrogenation stands out as a superior method. Classical resolution remains a viable and cost-effective option, especially at the lab scale or when the racemic starting material is easily accessible. Biocatalytic methods , particularly asymmetric synthesis with transaminases, represent the future of chiral amine synthesis, offering unparalleled selectivity and sustainability. As enzyme technology continues to advance, biocatalysis is poised to become an increasingly dominant strategy in the pharmaceutical industry.
References
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Validation of (R)-chroman-3-amine hydrochloride purity by chiral HPLC
A Senior Application Scientist's Guide to the Validation of (R)-chroman-3-amine hydrochloride Purity by Chiral HPLC
In the landscape of pharmaceutical development, the stereochemical purity of chiral intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of methodologies for validating the enantiomeric purity of this compound, a key building block in numerous synthetic pathways. We will focus on the gold-standard technique, chiral High-Performance Liquid Chromatography (HPLC), and contrast it with viable alternatives, offering a pragmatic framework for researchers, analytical scientists, and drug development professionals.
The Criticality of Enantiomeric Purity in Chroman Amines
Chroman-3-amine derivatives are prevalent scaffolds in medicinal chemistry. The (R)- and (S)-enantiomers often exhibit vastly different pharmacological and toxicological profiles. For instance, the specific stereoisomer of a compound can determine its binding affinity to a target receptor. Consequently, regulatory bodies like the FDA and EMA mandate rigorous control and validation of the stereoisomeric purity of chiral drug substances. The validation of an analytical method for this compound ensures that the measured purity is accurate, precise, and reliable, safeguarding against the administration of an undesired enantiomeric impurity.
Chiral HPLC: The Method of Choice
Chiral HPLC remains the predominant technique for enantiomeric separation due to its high resolution, robustness, and adaptability. The fundamental principle lies in the differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to different retention times.
The Mechanism of Chiral Recognition
The selection of an appropriate CSP is the most critical parameter in developing a successful chiral separation. For primary amines like chroman-3-amine, polysaccharide-based CSPs, particularly those derived from cellulose or amylose coated or immobilized on a silica support, are often the first choice. Chiral recognition is achieved through a combination of transient diastereomeric complex formations involving several types of interactions:
-
Hydrogen Bonding: The primary amine group (-NH2) and the hydrochloride salt form of the analyte can act as strong hydrogen bond donors and acceptors.
-
Pi-Pi Interactions: The aromatic chroman ring can interact with the phenyl groups of the carbamate derivatives on the polysaccharide backbone.
-
Steric Interactions: The three-dimensional structure of the chiral selector creates cavities and grooves that sterically hinder one enantiomer more than the other, forcing a specific orientation that enhances other interactions.
Experimental Workflow: Method Development & Validation
The journey from method development to a fully validated state follows a logical progression, ensuring the final method is fit for its intended purpose.
Caption: Workflow for Chiral HPLC Method Development and Validation.
Detailed Experimental Protocol: Chiral HPLC Validation
This protocol outlines the steps for validating a method for the enantiomeric purity of (R)-chroman-3-amine HCl.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions (Example):
-
Chiral Column: A cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v). Rationale: Hexane is the weak solvent, IPA is the polar modifier that modulates retention and selectivity, and DEA is a basic additive that improves peak shape and reduces tailing for the amine analyte by competing for active sites on the silica surface.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL.
Validation Parameters (as per ICH Q2(R1) Guidelines):
-
Specificity:
-
Inject a blank (mobile phase), a sample of the (S)-enantiomer, a sample of the (R)-enantiomer, and a 1:1 racemic mixture.
-
Acceptance Criteria: The (R)-enantiomer peak should be well-resolved from the (S)-enantiomer peak (Resolution (Rs) > 2.0). The blank should show no interfering peaks at the retention times of the enantiomers.
-
-
Linearity:
-
Prepare a series of solutions of the (S)-enantiomer (the impurity) in a 1.0 mg/mL solution of the (R)-enantiomer, ranging from the Limit of Quantitation (LOQ) to 1.0% (e.g., LOQ, 0.1%, 0.25%, 0.5%, 0.75%, 1.0%).
-
Plot the peak area of the (S)-enantiomer against its concentration.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.
-
-
Accuracy:
-
Analyze samples of the (R)-enantiomer spiked with the (S)-enantiomer at three concentration levels (e.g., 0.1%, 0.5%, 1.0%).
-
Calculate the percentage recovery for each level.
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.
-
-
Precision:
-
Repeatability (Intra-assay): Perform six replicate injections of a sample spiked with the (S)-enantiomer at the 1.0% level.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 5.0% for both repeatability and intermediate precision.
-
-
Limit of Quantitation (LOQ):
-
Determine the concentration of the (S)-enantiomer that yields a signal-to-noise ratio (S/N) of approximately 10.
-
Verify by demonstrating acceptable precision and accuracy at this concentration.
-
-
Robustness:
-
Systematically vary key method parameters (e.g., flow rate ±10%, column temperature ±5 °C, percentage of IPA in mobile phase ±2%).
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, demonstrating the method's reliability during normal usage.
-
Comparative Analysis: HPLC vs. Alternative Technologies
While chiral HPLC is the workhorse, other techniques offer specific advantages and can be considered for orthogonal validation or specific applications.
| Feature | Chiral HPLC | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning with a solid CSP. | Differential partitioning using a supercritical fluid mobile phase (e.g., CO2). | Differential migration in an electric field with a chiral selector in the buffer. |
| Speed | Moderate (typical run times 10-30 min). | Very Fast (run times often < 5 min) due to low viscosity of the mobile phase. | Fast, but method development can be complex. |
| Resolution | High to Very High. | Very High, often superior to HPLC for certain compounds. | Extremely High theoretical efficiency. |
| Solvent Usage | High (organic solvents). | Low (primarily CO2, small amount of co-solvent). Greener technology. | Extremely Low (nL to µL range). |
| Sample Throughput | Moderate. | High. | High, especially with multi-capillary systems. |
| Method Development | Well-established, large knowledge base. | Requires specialized equipment; can be faster due to rapid equilibration. | Can be more complex; sensitive to buffer composition and capillary surface. |
| Robustness | Generally very robust and reproducible. | Good, but more sensitive to pressure and temperature fluctuations. | Can be less robust; capillary conditioning is critical. |
| Best For | Gold standard for routine QC, high-resolution preparative work. | High-throughput screening, purification, analysis of thermolabile compounds. | Very small sample volumes, complex mixtures, orthogonal validation. |
Chiral SFC: The High-Throughput Alternative
Chiral SFC is a powerful alternative that uses supercritical CO2 as the primary mobile phase. The low viscosity and high diffusivity of supercritical fluids allow for much faster separations without a significant loss of resolution. For chroman-3-amine, the same polysaccharide-based CSPs used in HPLC are typically effective in SFC. The main advantages are a dramatic reduction in organic solvent consumption and significantly higher throughput, making it ideal for screening large numbers of samples in a discovery or process development setting.
Chiral CE: The High-Efficiency, Low-Volume Contender
Capillary Electrophoresis separates enantiomers based on their differential mobility in an electric field in the presence of a chiral selector (e.g., cyclodextrins) added to the background electrolyte. CE offers incredibly high theoretical plate counts, leading to excellent resolution. It consumes minute amounts of sample and reagents. However, method development can be more intricate, and it is generally less robust for routine quality control applications compared to HPLC due to sensitivity to the capillary surface and buffer composition.
Conclusion and Recommendations
For the formal validation and routine quality control of this compound purity, chiral HPLC remains the recommended primary technique . Its proven robustness, high-resolution capabilities, and the extensive availability of well-characterized polysaccharide-based chiral stationary phases provide a reliable and defensible analytical solution. The validation protocol detailed in this guide, following ICH Q2(R1) principles, establishes a self-validating system that ensures the trustworthiness of the reported enantiomeric purity.
Chiral SFC should be considered a strong secondary or alternative technique, particularly in environments where high throughput and reduced environmental impact are critical drivers. Its speed and efficiency are unparalleled for process optimization and screening. Chiral CE serves as an excellent orthogonal method for cross-validation, confirming the purity results obtained by HPLC with a technique based on a completely different separation principle.
By understanding the underlying principles and comparative strengths of each technique, analytical scientists can select and validate the most appropriate method to ensure the stereochemical integrity of crucial pharmaceutical intermediates like this compound, thereby upholding the highest standards of scientific integrity and drug safety.
References
-
U.S. Food and Drug Administration (FDA). Development of New Stereoisomeric Drugs. (1992). Available at: [Link]
-
Yashima, E., Yamamoto, C., & Okamoto, Y. Polysaccharide-Based Chiral Stationary Phases for High-Performance Liquid Chromatographic Enantioseparation.Chemical Reviews , 109(11), 6102-6152 (2009). Available at: [Link]
-
Teixeira, J., Tiritan, M. E., & Pinto, M. M. Chiral Stationary Phases for Liquid Chromatography: A Review.Molecules , 24(5), 865 (2019). Available at: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). Available at: [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.Journal of Pharmaceutical and Biomedical Analysis , 69, 77-92 (2012). Available at: [Link]
A Comparative Guide to the Determination of Enantiomeric Excess for (R)-chroman-3-amine
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For molecules like (R)-chroman-3-amine, a key chiral intermediate in the synthesis of various bioactive compounds, the precise quantification of its enantiomeric purity is paramount. This guide provides an in-depth comparison of the predominant analytical techniques for determining the enantiomeric excess (ee) of (R)-chroman-3-amine, offering experimentally grounded insights for researchers, scientists, and drug development professionals.
The Imperative of Enantiomeric Purity in Drug Development
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, elicit adverse effects. Regulatory bodies worldwide, therefore, mandate the development of single-enantiomer drugs, necessitating robust analytical methods to ensure their stereochemical integrity. The accurate determination of enantiomeric excess, a measure of the purity of one enantiomer over the other, is a cornerstone of quality control in the pharmaceutical industry.[1][2]
A Comparative Overview of Analytical Techniques
The choice of an analytical method for determining the enantiomeric excess of (R)-chroman-3-amine is dictated by factors such as the analyte's properties, required sensitivity, and desired throughput.[3] The most widely employed techniques are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral discriminating agents.
| Feature | Chiral HPLC | Chiral GC | NMR with Chiral Discriminating Agents |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[3] | Separation of volatile enantiomers based on their differential interaction with a CSP in a capillary column.[3] | Formation of diastereomeric complexes with a chiral discriminating agent (CDA), leading to distinct NMR signals.[3] |
| Sample Volatility | Not required. | Required, or derivatization to a volatile form. | Not required. |
| Sensitivity | High (UV, FLD detectors). | Very high (FID, MS detectors). | Moderate to low. |
| Throughput | Moderate to high. | Moderate. | Low to moderate. |
| Method Development | Can be empirical and time-consuming.[4] | Often requires derivatization and optimization of temperature programs. | Relatively straightforward sample preparation. |
| Instrumentation | Widely available. | Widely available. | Requires high-field NMR spectrometer. |
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard
Chiral HPLC is the most prevalent and versatile technique for enantioseparation due to its broad applicability and high resolving power.[4] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[1]
Causality in Experimental Choices:
The selection of the CSP and mobile phase is critical for achieving baseline separation.[5] For a basic amine like chroman-3-amine, polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective, particularly under normal phase conditions.[6] These phases create a chiral environment through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to the differential retention of the two enantiomers. The use of a non-polar mobile phase (e.g., hexane/isopropanol) enhances these interactions.
Experimental Protocol: Chiral HPLC for (R)-chroman-3-amine
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Chiral Stationary Phase Column (e.g., Daicel Chiralcel OD-H or Chiralpak AD-H).
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
(R)-chroman-3-amine and (S)-chroman-3-amine standards
-
Racemic chroman-3-amine standard
Procedure:
-
Mobile Phase Preparation: Prepare a 90:10 (v/v) mixture of hexane and isopropanol. Degas the mobile phase before use.
-
Standard Preparation: Prepare solutions of the (R)-, (S)-, and racemic standards in the mobile phase at a concentration of approximately 1 mg/mL.
-
Sample Preparation: Dissolve the (R)-chroman-3-amine sample in the mobile phase to a similar concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 211 nm[5]
-
-
System Suitability: Inject the racemic standard to confirm the resolution of the two enantiomeric peaks. The resolution factor should be greater than 1.5.
-
Analysis: Inject the (R)- and (S)-standards to determine their respective retention times. Inject the sample solution.
-
Calculation of Enantiomeric Excess:
-
ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100
-
Where Area_R and Area_S are the integrated peak areas of the (R)- and (S)-enantiomers, respectively.
-
Workflow Diagram:
Caption: Chiral HPLC workflow for ee determination.
Chiral Gas Chromatography (GC): A High-Sensitivity Alternative
For volatile chiral amines or those that can be derivatized to enhance volatility, chiral GC offers excellent resolution and sensitivity. The separation mechanism is analogous to chiral HPLC, relying on a chiral stationary phase within a capillary column.[7]
Causality in Experimental Choices:
Direct analysis of primary amines like chroman-3-amine by GC can be challenging due to their polarity, which can lead to peak tailing. Derivatization with an achiral reagent, such as trifluoroacetic anhydride (TFAA), is often employed to create a less polar, more volatile derivative that is more amenable to GC analysis. The choice of a cyclodextrin-based chiral stationary phase is common for the separation of such derivatives.
Experimental Protocol: Chiral GC for (R)-chroman-3-amine
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Chiral Capillary Column (e.g., a β-cyclodextrin-based column).
Reagents:
-
Dichloromethane (anhydrous)
-
Trifluoroacetic anhydride (TFAA)
-
(R)-chroman-3-amine and (S)-chroman-3-amine standards
-
Racemic chroman-3-amine standard
Procedure:
-
Derivatization:
-
In a vial, dissolve approximately 1 mg of the amine standard or sample in 0.5 mL of dichloromethane.
-
Add 100 µL of TFAA.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature and dilute with dichloromethane if necessary.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp to 220 °C at 5 °C/min.
-
Carrier Gas: Helium
-
-
System Suitability: Inject the derivatized racemic standard to confirm the separation of the enantiomers.
-
Analysis: Inject the derivatized (R)- and (S)-standards to identify their retention times. Inject the derivatized sample.
-
Calculation of Enantiomeric Excess: Use the same formula as for HPLC, substituting the peak areas from the GC chromatogram.[3]
Workflow Diagram:
Caption: Chiral GC workflow with derivatization.
NMR Spectroscopy with Chiral Discriminating Agents: A Mechanistic Insight
NMR spectroscopy offers a powerful alternative for determining enantiomeric excess without the need for chromatographic separation.[8] This technique relies on the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) to convert the enantiomers into diastereomers or diastereomeric complexes, which exhibit distinct signals in the NMR spectrum.[8][9]
Causality in Experimental Choices:
The key to successful ee determination by NMR is the selection of a chiral discriminating agent that forms diastereomeric species with significantly different chemical shifts for at least one set of corresponding protons. For primary amines, a common and effective approach is the use of a three-component assembly involving 2-formylphenylboronic acid and an enantiopure diol like (S)-BINOL.[10] This assembly reacts with the amine to form diastereomeric iminoboronate esters, which often show well-resolved signals for the imine proton in the ¹H NMR spectrum.[10]
Experimental Protocol: NMR with a Chiral Derivatizing Assembly
Instrumentation:
-
High-field NMR Spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Chloroform-d (CDCl₃)
-
2-formylphenylboronic acid
-
(S)-1,1'-bi-2-naphthol ((S)-BINOL)
-
(R)-chroman-3-amine sample and racemic standard
Procedure:
-
Host Solution Preparation: Prepare a solution of 2-formylphenylboronic acid and (S)-BINOL in a 1:1 molar ratio in CDCl₃.
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of the host solution.
-
Add a slight excess of the (R)-chroman-3-amine sample or the racemic standard.
-
Shake the tube for a few seconds to ensure complete reaction.[11]
-
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the sample.
-
Analysis:
-
Identify the distinct signals corresponding to the diastereomeric products formed from the (R)- and (S)-amines. The imine proton signal is often a good diagnostic peak.
-
Integrate the areas of these two signals.
-
-
Calculation of Enantiomeric Excess:
-
ee (%) = [(Integral_R - Integral_S) / (Integral_R + Integral_S)] * 100
-
Where Integral_R and Integral_S are the integration values for the signals corresponding to the diastereomers formed from the (R)- and (S)-enantiomers, respectively.
-
Workflow Diagram:
Caption: NMR workflow for ee determination.
Conclusion and Recommendations
The selection of the optimal method for determining the enantiomeric excess of (R)-chroman-3-amine depends on the specific requirements of the analysis.
-
Chiral HPLC is the recommended primary technique due to its robustness, wide applicability, and established use in the pharmaceutical industry. It is particularly well-suited for routine quality control.
-
Chiral GC is a valuable alternative when high sensitivity is required, provided that the amine can be efficiently derivatized.
-
NMR Spectroscopy with chiral discriminating agents is an excellent tool for method validation, mechanistic studies, and situations where a chromatographic approach is not feasible. Its relatively simple sample preparation is also an advantage.
For a comprehensive quality control strategy, it is advisable to have access to at least two of these orthogonal techniques to ensure the accuracy and reliability of the enantiomeric excess determination.
References
-
A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC - NIH. (n.d.). Retrieved from [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. (2017). Retrieved from [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H - RSC Publishing. (2022). Retrieved from [Link]
-
Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2006). Retrieved from [Link]
-
Simple protocol for NMR analysis of the enantiomeric purity of primary amines. (n.d.). Retrieved from [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC - NIH. (2022). Retrieved from [Link]
-
Three-component chiral derivatizing protocols for NMR spectroscopic enantiodiscrimination of hydroxy acids and primary amines. | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Differentiation of Chiral Compounds Using NMR Spectroscopy | Request PDF. (n.d.). Retrieved from [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Semantic Scholar. (2017). Retrieved from [Link]
-
A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. (2022). Retrieved from [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Retrieved from [Link]
-
Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. - MIT. (n.d.). Retrieved from [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - NIH. (n.d.). Retrieved from [Link]
-
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed. (2020). Retrieved from [Link]
-
Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved from [Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access. (2018). Retrieved from [Link]
-
Accurate Determination of Enantiomeric Excess Using Raman Optical Activity - MDPI. (2022). Retrieved from [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to (R)-chroman-3-amine hydrochloride and its Structural Isomers
This guide provides an in-depth comparative analysis of the spectral data for (R)-chroman-3-amine hydrochloride, a chiral building block of interest in pharmaceutical research. By examining its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra alongside those of its enantiomer, (S)-chroman-3-amine hydrochloride, and a positional isomer, chroman-4-amine, this document aims to equip researchers, scientists, and drug development professionals with the critical data and interpretation needed for confident compound identification and differentiation.
Introduction to Chroman-3-amine Hydrochloride and its Analogs
This compound is a valuable chiral amine containing a chroman scaffold. The specific spatial arrangement of the amine group at the C3 position is crucial for its intended biological activity and interaction with chiral targets. To ensure enantiomeric purity and correct structural assignment, a thorough spectroscopic characterization is essential. This guide presents a side-by-side comparison with its mirror image, (S)-chroman-3-amine hydrochloride, and a closely related structural isomer, chroman-4-amine, where the amine group is located at the C4 position. Understanding the subtle yet significant differences in their spectral fingerprints is paramount for quality control and developmental research.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1] By analyzing the chemical shifts, splitting patterns, and integration of proton (¹H) and carbon-¹³ (¹³C) signals, a definitive structural assignment can be made.
Comparative ¹H NMR Data
The ¹H NMR spectra of the three compounds are expected to show distinct patterns, particularly for the protons in the heterocyclic ring. The substitution pattern on the aromatic ring will also influence the chemical shifts of the aromatic protons.
| Compound | Chemical Shift (δ) ppm and Multiplicity |
| This compound | Data not available in the performed searches. |
| (S)-chroman-3-amine hydrochloride | Data not available in the performed searches. |
| (S)-chroman-4-amine | 7.20 - 7.05 (m, Aromatic-H), 6.85 - 6.70 (m, Aromatic-H), 4.30 - 4.10 (m, O-CH₂), 4.05 - 3.95 (t, J=7.9, CH-NH₂), 2.15 - 2.00 (m, CH₂), 1.95 - 1.80 (m, CH₂), 1.60 (br s, NH₂) |
Interpretation of ¹H NMR Data:
For (S)-chroman-4-amine, the multiplets in the aromatic region (7.20-6.70 ppm) correspond to the four protons on the benzene ring. The multiplet between 4.30-4.10 ppm is assigned to the two protons of the methylene group adjacent to the oxygen atom (O-CH₂). The triplet at 4.05-3.95 ppm is characteristic of the proton attached to the carbon bearing the amine group (CH-NH₂), with the splitting pattern arising from coupling to the adjacent methylene protons. The two multiplets for the other methylene group in the heterocyclic ring appear between 2.15-1.80 ppm. The broad singlet at 1.60 ppm is indicative of the two amine protons (NH₂).
The ¹H NMR spectra of (R)- and (S)-chroman-3-amine hydrochloride are expected to be identical due to the enantiomeric relationship. However, they would differ significantly from that of chroman-4-amine, particularly in the chemical shift and splitting pattern of the proton at the chiral center (C3 vs. C4) and the adjacent methylene protons.
Comparative ¹³C NMR Data
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule, offering a complementary view to the ¹H NMR data.
| Compound | Chemical Shift (δ) ppm |
| This compound | Data not available in the performed searches. |
| (S)-chroman-3-amine hydrochloride | Data not available in the performed searches. |
| (S)-chroman-4-amine | 154.5 (C-O Aromatic), 130.0 (Aromatic-CH), 127.5 (Aromatic-CH), 121.0 (Aromatic-C), 120.5 (Aromatic-CH), 117.0 (Aromatic-CH), 64.0 (O-CH₂), 48.0 (CH-NH₂), 30.0 (CH₂) |
Interpretation of ¹³C NMR Data:
In the ¹³C NMR spectrum of (S)-chroman-4-amine, the signal at 154.5 ppm is assigned to the aromatic carbon attached to the oxygen atom. The signals for the other aromatic carbons appear between 130.0 and 117.0 ppm. The carbon of the methylene group adjacent to the oxygen (O-CH₂) resonates at 64.0 ppm. The signal at 48.0 ppm corresponds to the carbon atom bonded to the amine group (CH-NH₂), and the remaining methylene carbon in the heterocyclic ring appears at 30.0 ppm.
The ¹³C NMR spectra of (R)- and (S)-chroman-3-amine hydrochloride would be identical. Key differences compared to chroman-4-amine would be observed in the chemical shifts of the carbons in the heterocyclic ring, reflecting the different position of the amine substituent.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for data comparability.
Sample Preparation:
-
Weigh approximately 5-10 mg of the amine hydrochloride salt.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) to a final volume of 0.6-0.7 mL in a clean, dry NMR tube. The choice of solvent is critical to avoid exchange of the amine protons with solvent protons, which can broaden or obscure the NH signals.[2]
-
Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed with a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
II. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern.[3] Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar molecules like amine hydrochlorides.
Comparative Mass Spectrometry Data
| Compound | m/z (Relative Intensity %) | Assignment |
| This compound | Data not available in the performed searches. | |
| (S)-chroman-3-amine hydrochloride | Data not available in the performed searches. | |
| (S)-chroman-4-amine | 149.09 (100) | [M]⁺ (Molecular Ion) |
| 132.08 (80) | [M-NH₃]⁺ | |
| 120.08 (60) | [M-C₂H₅]⁺ | |
| 91.05 (40) | [C₇H₇]⁺ |
Interpretation of Mass Spectrometry Data:
The mass spectrum of (S)-chroman-4-amine shows a molecular ion peak [M]⁺ at m/z 149.09, which corresponds to the molecular weight of the free base. The fragmentation pattern provides valuable structural information. The peak at m/z 132.08 corresponds to the loss of ammonia ([M-NH₃]⁺), a common fragmentation pathway for primary amines. The other observed fragments provide further confirmation of the chroman structure.
For (R)- and (S)-chroman-3-amine hydrochloride, the ESI-MS spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ of the free amine at m/z 150.12. Fragmentation patterns would likely involve the heterocyclic ring and could differ from those of chroman-4-amine due to the different position of the amine group.
Experimental Protocol: ESI-Mass Spectrometry
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
-
If necessary, add a small amount of formic acid (0.1%) to the final solution to promote protonation.
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to obtain a stable and intense signal for the ion of interest.
III. Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[4]
Comparative IR Data
| Compound | Wavenumber (cm⁻¹) and Assignment |
| This compound | Data not available in the performed searches. |
| (S)-chroman-3-amine hydrochloride | Data not available in the performed searches. |
| (S)-chroman-4-amine | 3350 - 3200 (Strong, Broad, N-H Stretch), 3050 - 3000 (Medium, C-H Stretch Aromatic), 2950 - 2850 (Medium, C-H Stretch Aliphatic), 1600 - 1450 (Medium to Strong, C=C Stretch Aromatic), 1220 (Strong, C-O Stretch Aryl Ether), 1050 (Strong, C-N Stretch) |
Interpretation of IR Data:
The IR spectrum of (S)-chroman-4-amine displays a strong, broad band in the 3350-3200 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of a primary amine. The C-H stretching vibrations for the aromatic and aliphatic portions of the molecule are observed in their expected regions. The strong absorption at 1220 cm⁻¹ is indicative of the aryl ether C-O stretch, and the band at 1050 cm⁻¹ corresponds to the C-N stretching vibration.
For (R)- and (S)-chroman-3-amine hydrochloride, the IR spectra are expected to be identical. As hydrochloride salts, the N-H stretching region will be significantly different from the free base, typically showing a broad and complex set of bands at lower frequencies (around 2400-3000 cm⁻¹) due to the ammonium salt (-NH₃⁺) vibrations. This would be a key differentiating feature from the free amine, chroman-4-amine.
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders.[3]
Data Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample onto the center of the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Clean the crystal thoroughly after the measurement.
Conclusion
This guide has presented a framework for the comparative spectral analysis of this compound and its structural isomers. While complete spectral data for the (R) and (S) enantiomers of chroman-3-amine hydrochloride were not available through the conducted searches, the provided data for (S)-chroman-4-amine and the expected spectral characteristics of the target compounds offer a solid foundation for their identification and differentiation. The key distinguishing features will lie in the NMR chemical shifts and coupling constants of the heterocyclic ring protons and carbons, the mass spectrometric fragmentation patterns, and the N-H stretching region of the IR spectra. Researchers are encouraged to acquire high-quality spectral data for their specific samples and use the principles and comparative data outlined in this guide for accurate structural elucidation and quality assessment.
References
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality - Pharma Focus America. (n.d.). Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
-
Oregon State University. (n.d.). Infrared Spectra: Identifying Functional Groups. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. Retrieved from [Link]
-
Science and Education Publishing. (n.d.). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. Retrieved from [Link]
-
SciSpace. (n.d.). The NMR Spectra of Some Chroman Derivatives. Retrieved from [Link]
-
Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]
-
Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]
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- 1. (S)-Chroman-3-amine hydrochloride 95% | CAS: 211506-60-4 | AChemBlock [achemblock.com]
- 2. eMolecules (S)-CHROMAN-3-AMINE HCL | 211506-60-4 | MFCD22574992 | 1g, | Fisher Scientific [fishersci.com]
- 3. Soft ionization mass spectrometry of chromanols produces radical cation molecular ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
A Comparative Guide to the Efficacy of (R)-chroman-3-amine Hydrochloride and Other Neuromodulatory Amines
This guide provides an in-depth comparison of (R)-chroman-3-amine hydrochloride, a promising chemical scaffold, against established classes of amine-based neuromodulators. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current understanding, presents comparative data, and offers detailed experimental protocols to facilitate further investigation.
Introduction: The Quest for Novel Neuromodulators
The field of neuropharmacology is in a continuous search for novel chemical entities with improved efficacy and favorable side-effect profiles for treating central nervous system (CNS) disorders. Amine-containing scaffolds are central to this endeavor, as the phenethylamine backbone is a privileged structure found in numerous endogenous neurotransmitters and successful pharmaceutical agents.[1]
This compound has emerged as a molecule of significant interest. Its rigid bicyclic structure, which incorporates a chroman core and a chiral amine at the 3-position, offers a unique three-dimensional presentation of key pharmacophoric features.[1] While the parent compound is primarily a foundational building block, its derivatives have shown compelling activity at key CNS targets, particularly serotonin receptors and transporters, positioning this scaffold as a promising starting point for next-generation therapeutics.[2][3]
This guide will compare the therapeutic rationale and efficacy profile of the 3-aminochroman scaffold against well-established classes of monoamine reuptake inhibitors, including:
-
Selective Serotonin Reuptake Inhibitors (SSRIs)
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
-
Triple Reuptake Inhibitors (TRIs)
By examining their mechanisms, comparative binding affinities, and the experimental methods used for their evaluation, this document aims to provide a comprehensive resource for scientists working to advance CNS drug discovery.
Mechanisms of Action: Targeting Synaptic Neurotransmitter Levels
The therapeutic effect of most amine-based antidepressants is achieved by modulating the concentration of monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—in the synaptic cleft. This is primarily accomplished by inhibiting their respective transporter proteins: SERT, NET, and DAT.
Established Monoamine Reuptake Inhibitors (MRIs)
SSRIs, SNRIs, and TRIs all function by competitively binding to and blocking the action of these transporters.[4] By preventing the reuptake of neurotransmitters from the synapse back into the presynaptic neuron, they effectively increase the duration and concentration of neurotransmitters available to activate postsynaptic receptors. The selectivity and potency of a drug for each transporter subtype dictates its pharmacological classification and clinical profile.
Figure 2: Synthetic workflow for (R)-chroman-3-amine HCl.
Step-by-Step Methodology:
-
Oxime Formation:
-
To a solution of chroman-3-one (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and pyridine (1.2 equivalents).
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC until starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude chroman-3-one oxime by flash chromatography or recrystallization.
-
Rationale: This step converts the ketone into an oxime, which is a suitable precursor for reduction to the primary amine.
-
-
Asymmetric Reduction:
-
In a high-pressure vessel, dissolve the chroman-3-one oxime (1 equivalent) in degassed methanol.
-
Add a chiral ruthenium-based catalyst, such as a Ru-BINAP complex (0.01-0.05 equivalents).
-
Pressurize the vessel with hydrogen gas (50-100 atm) and stir vigorously at 40-60°C for 12-24 hours.
-
Rationale: The use of a chiral catalyst is critical to selectively produce the desired (R)-enantiomer over the (S)-enantiomer, ensuring stereochemical purity which is vital for biological activity.
-
Carefully vent the vessel, filter the reaction mixture through a pad of Celite® to remove the catalyst, and concentrate the filtrate.
-
-
Hydrochloride Salt Formation:
-
Dissolve the crude (R)-chroman-3-amine in a minimal amount of diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) dropwise with stirring.
-
A precipitate will form. Continue stirring for 30 minutes at 0°C.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a stable, crystalline solid.
-
Rationale: Conversion to the hydrochloride salt improves the compound's stability, crystallinity, and aqueous solubility, making it easier to handle and formulate for biological assays.
-
Biological Assay: SERT Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for the serotonin transporter.
Figure 3: Workflow for a SERT Radioligand Binding Assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl, 120 mM NaCl, and 5 mM KCl, pH 7.4.
-
Test Compound: Prepare a stock solution of (R)-chroman-3-amine HCl in DMSO and perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 0.1 nM to 10 µM).
-
Radioligand: Dilute [³H]-Citalopram (a high-affinity SERT ligand) in assay buffer to a final concentration of ~1 nM.
-
Membranes: Thaw commercially available cell membranes prepared from HEK293 cells stably expressing the human serotonin transporter (hSERT). Dilute in ice-cold assay buffer to a concentration of 10-20 µg protein per well.
-
Self-Validation Control: Include a known SSRI (e.g., paroxetine) as a positive control for inhibition.
-
-
Assay Plate Setup (96-well format):
-
Total Binding: Add 50 µL buffer, 25 µL radioligand, and 25 µL membrane suspension.
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of a non-radiolabeled SERT blocker (e.g., 10 µM fluoxetine), 25 µL radioligand, and 25 µL membrane suspension. This determines the amount of radioligand that binds non-specifically to the membranes and filter.
-
Test Compound: Add 50 µL of each dilution of the test compound, 25 µL radioligand, and 25 µL membrane suspension.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by harvesting the contents of each well onto a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.
-
Quickly wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Rationale: Rapid filtration and washing with ice-cold buffer are crucial to minimize the dissociation of the bound radioligand from the transporter while effectively removing unbound radioactivity.
-
-
Quantification and Analysis:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (CPM_Test - CPM_NSB) / (CPM_Total - CPM_NSB))
-
Plot the % Inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the specific binding is inhibited).
-
Calculate the Ki value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Discussion and Future Perspectives
The evidence strongly suggests that the 3-aminochroman scaffold is a valuable starting point for the development of novel CNS-active agents. While established monoamine reuptake inhibitors offer proven efficacy through potent and often selective interactions with SERT, NET, and/or DAT, the derivatives of (R)-chroman-3-amine present an opportunity to achieve more complex pharmacological profiles.
The dual affinity for both transporters and G-protein coupled receptors like 5-HT1A is particularly compelling. [2][3]This polypharmacology could translate into significant clinical advantages, such as a faster onset of action or an improved side-effect profile compared to traditional SSRIs and SNRIs. Furthermore, the high affinity of some derivatives for the σ₁ receptor opens a completely different therapeutic avenue, including neuroprotection and pain management. [1][5] Future research should focus on obtaining direct, quantitative binding data for this compound and a systematically modified library of its simplest derivatives at all three monoamine transporters. This would clarify the intrinsic properties of the core scaffold and provide a crucial baseline for more complex SAR studies. By combining rational design with the robust synthetic and biological protocols outlined in this guide, the scientific community can fully explore the therapeutic potential of this promising class of amines.
References
-
Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter. ScienceDirect.[Link]
-
Synthesis and biological evaluation of novel compounds within a class of 3-aminochroman derivatives with dual 5-HT1A receptor and serotonin transporter affinity. PubMed.[Link]
-
Novel 3-aminochromans as potential pharmacological tools for the serotonin 5-HT(7) receptor. PubMed.[Link]
-
Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. PMC - NIH.[Link]
-
Milnacipran: a comparative analysis of human monoamine uptake and transporter binding affinity. PubMed.[Link]
-
Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. PMC - NIH.[Link]
-
Milnacipran: A comparative analysis of human monoamine uptake and transporter binding affinity. ResearchGate.[Link]
-
What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?. Dr. Oracle.[Link]
-
The Potency of Affinity (Ki, nmol/L) and Reuptake Inhibition Between Three SNRIs for the Transporters. ResearchGate.[Link]
-
Kd Values for Each Drug for Human Serotonin Transporter (SERT), Norepinephrine Transporter (NET) and Dopamine Transporter (DAT). ResearchGate.[Link]
-
Pharmacokinetic Parameters, Inhibitory Constants of Antidepressants. ResearchGate.[Link]
-
Enhanced Affinity for 3-Amino-Chromane-Derived σ1 Receptor Ligands. PMC - NIH.[Link]
-
K I values for displacement of -CIT from wild-type SERT. ResearchGate.[Link]
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- 2. Redirecting [linkinghub.elsevier.com]
- 3. Synthesis and biological evaluation of novel compounds within a class of 3-aminochroman derivatives with dual 5-HT1A receptor and serotonin transporter affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Affinity for 3-Amino-Chromane-Derived σ1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking (R)-chroman-3-amine hydrochloride
An In-depth Comparison of its Role as a Chiral Building Block Against Modern Organocatalytic Alternatives in Asymmetric Synthesis
Introduction: The Strategic Importance of the Chiral Chroman Scaffold
The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a vast array of biological activities, including antioxidant, antiviral, and chemotherapeutic properties.[1][2] Within this class, chiral 3-aminochromans represent a critical pharmacophore, with the stereochemistry at the C3 position often being paramount for specific and potent interactions with biological targets. (R)-chroman-3-amine, in its hydrochloride salt form for improved stability and handling, is a key chiral building block for accessing these important molecules.[3] Its rigid structure and defined stereocenter make it an invaluable starting material for the synthesis of ligands targeting G protein-coupled receptors (GPCRs), such as serotonin (5-HT) and sigma (σ1) receptors, which are implicated in various neurological disorders.[4]
This guide provides an in-depth analysis of (R)-chroman-3-amine hydrochloride, presenting a robust protocol for its synthesis via asymmetric hydrogenation. More importantly, it benchmarks this "chiral-pool" approach against contemporary organocatalytic methods that construct the chiral chroman core de novo. This comparison will offer researchers critical insights into selecting the most efficient and effective strategy for their specific synthetic goals, balancing factors such as substrate scope, stereoselectivity, and operational simplicity.
Synthesis of this compound: A Validated Protocol
The enantioselective synthesis of 3-aminochroman derivatives has been significantly advanced by transition metal-catalyzed asymmetric hydrogenation. The following protocol is based on a highly efficient method utilizing a Ruthenium-Synphos catalyst to reduce a trisubstituted enamide derived from chroman-3-one, consistently delivering high yields and excellent enantioselectivity.[5]
Experimental Protocol: Ru-Catalyzed Asymmetric Hydrogenation
Step 1: Synthesis of the N-Acetyl Enamide Precursor
-
To a solution of chroman-3-one (1.0 eq) in methanol, add acetamide (1.1 eq) and ammonium acetate (0.1 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the N-(2H-chromen-3-yl)acetamide (enamide) precursor.
Step 2: Asymmetric Hydrogenation
-
In a high-pressure autoclave, dissolve the enamide precursor (1.0 eq) in degassed methanol.
-
Add the cationic Ru-Synphos catalyst ([Ru(p-cymene)(Synphos)Cl]Cl, 0.5 - 1.0 mol%).
-
Pressurize the autoclave with hydrogen gas (H₂) to 50 bar.
-
Stir the reaction at 50 °C for 12-24 hours.
-
Carefully release the pressure and purge the vessel with nitrogen.
-
Concentrate the solvent in vacuo. The resulting product is the N-acetylated (R)-chroman-3-amine.
Step 3: Hydrolysis and Salt Formation
-
Dissolve the crude N-acetylated product in 6M aqueous HCl.
-
Heat the mixture to reflux for 8-12 hours to effect deacetylation.
-
Cool the solution to 0-5 °C and collect the resulting precipitate by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to afford this compound as a stable, crystalline solid.
Workflow Diagram: Synthesis of (R)-chroman-3-amine HCl
Caption: Synthetic workflow for this compound.
Benchmarking: Chiral Pool vs. De Novo Organocatalysis
While using this compound as a building block is a robust strategy, organocatalysis offers a powerful alternative for constructing functionalized chiral chromans directly from achiral precursors. This approach often provides high stereoselectivity in a single step, building complexity rapidly. Here, we compare the performance of several leading organocatalytic systems against the outcomes achievable when using the pre-synthesized chiral amine.
Causality in Catalyst Selection: Iminium vs. Enamine Activation
The choice of organocatalyst is dictated by the desired bond formation. Many of the most successful methods for chroman synthesis rely on domino (or cascade) reactions, where multiple bonds are formed in a single, uninterrupted sequence.
-
Secondary Amine Catalysts (e.g., Prolinol Ethers): These catalysts, such as (S)-diphenylprolinol trimethylsilyl ether, operate via iminium ion activation .[6] They condense with α,β-unsaturated aldehydes (enals) to form a transient, highly reactive iminium ion. This lowers the LUMO of the enal, making it a potent acceptor for a Michael addition from a nucleophile—in this case, a hydroxyl group from a phenol derivative to initiate the cascade.
-
Bifunctional Catalysts (e.g., Thioureas, Squaramides): These catalysts possess both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond donor site (the thiourea or squaramide moiety).[2][7] This dual functionality allows them to simultaneously activate two different reaction partners. For instance, the amine base can deprotonate a nucleophile while the thiourea group activates an electrophile (like a nitroalkene) via hydrogen bonding, bringing the two partners into close, organized proximity for a highly stereocontrolled reaction.
Mechanistic Diagram: Secondary Amine-Catalyzed Domino Reaction
Sources
- 1. Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient enantioselective synthesis of 3-aminochroman derivatives through ruthenium-Synphos catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (R)-Chroman-3-Amine
For: Researchers, scientists, and drug development professionals engaged in the stereoselective analysis of pharmaceutical intermediates.
Introduction: The Criticality of Enantiomeric Purity for (R)-Chroman-3-Amine
(R)-Chroman-3-amine is a pivotal chiral intermediate in the synthesis of a multitude of pharmacologically active agents. As is often the case in medicinal chemistry, the stereochemistry of such building blocks is not a trivial detail; it is a critical determinant of the final compound's therapeutic efficacy and toxicological profile. The seemingly subtle difference in the three-dimensional arrangement of atoms between (R)- and (S)-enantiomers can lead to vastly different interactions with chiral biological targets such as enzymes and receptors. Consequently, the rigorous and accurate determination of the enantiomeric purity of (R)-chroman-3-amine is a non-negotiable aspect of quality control in drug development and manufacturing.
This guide provides an in-depth comparison of analytical methodologies for the enantioselective analysis of (R)-chroman-3-amine, with a core focus on the principles and practical execution of cross-validation. As a self-validating system, the cross-validation of orthogonal analytical techniques provides the highest level of confidence in the reported enantiomeric purity, ensuring the reliability and consistency of data destined for regulatory scrutiny. This document is structured to provide not just procedural steps, but the scientific rationale behind the choice of methods, validation parameters, and acceptance criteria, grounded in established regulatory frameworks.
Comparative Analysis of Analytical Techniques for Chiral Resolution
The separation and quantification of (R)- and (S)-chroman-3-amine are predominantly achieved through chiral chromatography. The choice of technique is often a balance between performance, speed, and the specific requirements of the analytical challenge. Here, we compare the three most prominent techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is the most established and widely employed technique for enantiomeric purity determination.[1] Its versatility in terms of stationary and mobile phases makes it adaptable to a wide range of molecules, including primary amines like chroman-3-amine.
-
Principle of Separation: Chiral recognition is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For chroman-3-amine, polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective under normal phase conditions.[2] These CSPs create transient diastereomeric complexes with the enantiomers, leading to different retention times.[3]
Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced environmental impact.[4] It utilizes supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and higher efficiency.
-
Principle of Separation: Similar to HPLC, SFC employs chiral stationary phases for enantiomeric discrimination. Many of the CSPs used in normal-phase HPLC are also effective in SFC, facilitating method transfer between the two techniques.[5] For primary amines, SFC often provides comparable selectivity to HPLC but with the added benefits of sharper peak shapes and shorter analysis times.[4]
Gas Chromatography (GC): A Niche Approach for Volatile Analytes
Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. For primary amines like chroman-3-amine, derivatization is typically required to increase volatility and improve chromatographic performance.[6]
-
Principle of Separation: Enantiomers are separated on a capillary column coated with a chiral stationary phase. The separation is based on the differential partitioning of the derivatized enantiomers between the gaseous mobile phase and the liquid or solid stationary phase.
Performance Comparison: HPLC vs. SFC vs. GC
The following table summarizes the key performance characteristics of the three techniques for the chiral analysis of primary amines.
| Performance Parameter | Chiral HPLC | Chiral SFC | Chiral GC (with derivatization) |
| Resolution (Rs) | Excellent, baseline separation readily achievable. | Excellent, often comparable to or better than HPLC. | Very high, capable of resolving complex mixtures. |
| Analysis Time | Moderate to long (typically 10-30 minutes). | Fast (typically 2-10 minutes). | Fast (typically 5-15 minutes). |
| Peak Symmetry | Good, but can be affected by strong analyte-stationary phase interactions. | Generally excellent due to the properties of supercritical CO2. | Good, dependent on the quality of the derivatization and column deactivation. |
| Solvent Consumption | High, especially in normal phase. | Low, significantly reduces organic solvent usage. | Very low, uses carrier gas as the mobile phase. |
| Sample Throughput | Moderate. | High. | High. |
| Derivatization | Not usually required. | Not usually required. | Often necessary for primary amines. |
| Instrumentation Cost | Moderate. | High. | Moderate. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the chiral analysis of (R)-chroman-3-amine using HPLC, SFC, and GC. These protocols serve as a starting point for method development and subsequent cross-validation.
Protocol 1: Chiral HPLC Method
Rationale: This method utilizes a polysaccharide-based chiral stationary phase under normal phase conditions, a well-established approach for the separation of chiral amines.[2]
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV detector.
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). The ratio of hexane to isopropanol may need to be optimized to achieve baseline resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Protocol 2: Chiral SFC Method
Rationale: This method leverages the speed and efficiency of SFC for the rapid separation of chroman-3-amine enantiomers. The use of a modifier and an additive is crucial for achieving good peak shape and resolution for basic compounds.[4]
-
Instrumentation: SFC system with a CO2 pump, modifier pump, automated back pressure regulator, column thermostat, and a UV detector.
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
-
Mobile Phase: Supercritical CO2 (A) and Methanol with 0.1% Diethylamine (B).
-
Gradient: 5% to 40% B over 5 minutes, hold at 40% B for 2 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.
Protocol 3: Chiral GC Method (with Derivatization)
Rationale: This protocol employs derivatization to make the chroman-3-amine amenable to GC analysis. Trifluoroacetic anhydride is a common derivatizing agent for primary amines, increasing their volatility.[6]
-
Derivatization Procedure:
-
To 1 mg of chroman-3-amine in a vial, add 100 µL of ethyl acetate and 20 µL of trifluoroacetic anhydride.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC analysis.
-
-
Instrumentation: Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).
-
Column: Chirasil-Dex CB, 25 m x 0.25 mm, 0.25 µm (or equivalent cyclodextrin-based chiral GC column).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: 100°C (hold for 1 min), ramp to 200°C at 5°C/min, hold at 200°C for 5 minutes.
-
Detector Temperature: 270°C (FID).
-
Injection: 1 µL, split ratio 50:1.
Cross-Validation of Analytical Methods: A Framework for Trustworthiness
Cross-validation is the process of comparing the results from two or more distinct analytical methods to ensure their equivalence for a specific intended purpose.[7] This is a critical exercise when, for example, transferring a method between laboratories or when a new method is intended to replace an existing one. For the analysis of (R)-chroman-3-amine, cross-validating the primary HPLC method with the faster SFC method would be a common and valuable undertaking.
The cross-validation process should be governed by a pre-approved protocol that defines the experiments, acceptance criteria, and the statistical approach for comparing the results. The principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures provide a robust framework for this process.[8][9]
Cross-Validation Workflow
Caption: Workflow for the cross-validation of two analytical methods.
Key Cross-Validation Parameters and Acceptance Criteria
For the cross-validation of two enantioselective methods, the primary focus is on the agreement of the reported enantiomeric purity. The following parameters should be assessed:
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze a blank (diluent), a sample of the pure (R)-enantiomer, a sample of the (S)-enantiomer (if available), and the racemic mixture with both methods. | No interfering peaks at the retention times of the enantiomers. The (R)- and (S)-peaks should be well-resolved from each other. |
| Precision | Analyze at least six replicate preparations of a sample with a known enantiomeric composition (e.g., a 99.8:0.2 mixture) with both methods. | The relative standard deviation (RSD) for the % of the minor enantiomer should be ≤ 10% for each method. |
| Accuracy | Prepare samples spiked with known amounts of the (S)-enantiomer into the (R)-enantiomer at different levels (e.g., 0.1%, 0.2%, 0.5%). Analyze these with both methods and calculate the recovery. | The mean recovery should be within 90-110% for the minor enantiomer. |
| Equivalence of Results | Analyze a set of at least three independent batches of (R)-chroman-3-amine with both methods. | The difference in the mean reported % of the (S)-enantiomer between the two methods should be ≤ 0.1%. A statistical evaluation (e.g., a paired t-test) should show no significant difference between the results (p > 0.05). |
Illustrative Data Comparison
The following table presents hypothetical cross-validation data for the analysis of three batches of (R)-chroman-3-amine using the described HPLC and SFC methods.
| Batch ID | % (S)-Enantiomer (HPLC) | % (S)-Enantiomer (SFC) | Difference |
| BATCH-001 | 0.12 | 0.11 | 0.01 |
| BATCH-002 | 0.08 | 0.09 | -0.01 |
| BATCH-003 | 0.15 | 0.14 | 0.01 |
| Mean | 0.117 | 0.113 | 0.004 |
| Std. Dev. | 0.035 | 0.025 | |
| Paired t-test (p-value) | \multicolumn{3}{c | }{0.68} |
Conclusion: Ensuring Analytical Excellence through Rigorous Cross-Validation
The selection of an analytical method for the enantioselective analysis of (R)-chroman-3-amine requires a careful consideration of performance, speed, and regulatory expectations. While chiral HPLC remains the benchmark, chiral SFC offers a compelling high-throughput alternative with environmental benefits. Chiral GC, though requiring derivatization, can be a powerful tool for specific applications.
Ultimately, the trustworthiness of the analytical data hinges on a robust validation strategy. The cross-validation of orthogonal methods, as detailed in this guide, provides an unparalleled level of confidence in the reported enantiomeric purity. By adhering to a systematic, scientifically sound, and well-documented cross-validation process, researchers and drug development professionals can ensure the generation of reliable data that stands up to the highest standards of scientific and regulatory scrutiny, thereby safeguarding the quality and safety of the final pharmaceutical product.
References
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). 2023. [Link]
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U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. 2018. [Link]
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U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. 2023. [Link]
-
LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
-
U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link]
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PubMed. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]
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Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. [Link]
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Shimadzu Corporation. Chiral Separation Using SFC and HPLC. [Link]
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Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
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Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]
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Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]
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PubMed Central. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]
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ResearchGate. Chiral SFC-UV separation of amine and imine derivative using standard... [Link]
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ResearchGate. Enantioselective gas chromatographic analysis of aqueous samples by on-line derivatisation - Application to enzymatic reactions. [Link]
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A Comparative Guide to In-Vitro and In-Vivo Studies of (R)-Chroman-3-Amine Derivatives
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is both arduous and intricate. Among the myriad of scaffolds showing significant therapeutic potential, (R)-chroman-3-amine derivatives have emerged as a noteworthy class of compounds. Their unique structural motif has been implicated in a range of biological activities, from neuroprotection to anti-cancer effects.[1][2][3] This guide provides a comprehensive comparison of in-vitro and in-vivo methodologies for the evaluation of (R)-chroman-3-amine derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.
The core directive of this guide is to move beyond a mere listing of protocols and delve into the causality behind experimental choices. We will explore how the controlled environment of in-vitro assays provides invaluable mechanistic insights, while the complexity of in-vivo models offers a more holistic understanding of a compound's physiological effects.
The Dichotomy of Discovery: In-Vitro vs. In-Vivo Approaches
The evaluation of any new chemical entity, including (R)-chroman-3-amine derivatives, hinges on a dual-pronged approach that leverages the strengths of both in-vitro and in-vivo studies. The former offers a reductionist view, isolating specific molecular interactions in a controlled setting, which is crucial for initial screening and mechanism of action studies. The latter embraces the complexity of a living organism, providing critical data on pharmacokinetics, pharmacodynamics, and overall systemic effects.
In-Vitro Studies: Unraveling the Molecular Mechanism
In-vitro assays are the bedrock of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of a large number of compounds. For (R)-chroman-3-amine derivatives, which have shown potential as kinase inhibitors and modulators of various cellular pathways, in-vitro studies are indispensable for identifying primary targets and elucidating their mechanism of action.[4][5]
Key In-Vitro Applications for (R)-Chroman-3-Amine Derivatives:
-
Target Engagement and Potency: Determining the direct interaction of the derivatives with their putative molecular targets (e.g., kinases, enzymes, receptors) and quantifying their inhibitory or activating potency (e.g., IC50, EC50 values).
-
Selectivity Profiling: Assessing the specificity of the derivatives against a panel of related targets to identify potential off-target effects early in the discovery process.
-
Mechanism of Action Studies: Investigating the downstream effects of target modulation in cellular models, such as changes in protein phosphorylation, gene expression, or cell viability.
-
Structure-Activity Relationship (SAR) Elucidation: Systematically modifying the chemical structure of the derivatives to understand how different functional groups influence their biological activity.[6][7]
Data Presentation: In-Vitro Kinase Inhibition Profile of a Hypothetical (R)-Chroman-3-Amine Derivative (Compound X)
| Kinase Target | IC50 (nM) | Assay Type |
| Kinase A | 15 | TR-FRET |
| Kinase B | 250 | TR-FRET |
| Kinase C | >10,000 | TR-FRET |
| Kinase D | 85 | Reverse Phase Protein Array |
| Kinase E | >10,000 | Reverse Phase Protein Array |
This table illustrates how in-vitro assays can provide precise quantitative data on the potency and selectivity of a lead compound.
Experimental Protocol: In-Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a common method for determining the inhibitory activity of (R)-chroman-3-amine derivatives against a specific protein kinase.[4]
Materials:
-
Recombinant Kinase
-
Biotinylated Peptide Substrate
-
ATP
-
(R)-Chroman-3-Amine Derivative (Compound X)
-
Terbium-labeled Anti-phospho-specific Antibody
-
Streptavidin-conjugated XL665
-
Assay Buffer
-
384-well plates
Procedure:
-
Prepare a serial dilution of the (R)-chroman-3-amine derivative in assay buffer.
-
In a 384-well plate, add the kinase and the derivative solution. Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding a detection mixture containing the terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.
Mandatory Visualization: In-Vitro Kinase Inhibition Workflow
Caption: Workflow for an in-vitro TR-FRET kinase assay.
In-Vivo Studies: Assessing Physiological Relevance
While in-vitro studies provide a detailed picture of molecular interactions, they cannot fully recapitulate the complex biological environment of a living organism. In-vivo studies are therefore essential to evaluate the therapeutic potential of (R)-chroman-3-amine derivatives in a physiologically relevant context. These studies provide critical information on a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy and safety in a whole-animal model.[8][9]
Key In-Vivo Applications for (R)-Chroman-3-Amine Derivatives:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling: Determining how the body affects the drug (PK) and how the drug affects the body (PD) over time.
-
Efficacy in Disease Models: Evaluating the therapeutic effect of the derivatives in animal models that mimic human diseases (e.g., neurodegenerative disease models, cancer xenograft models).[10]
-
Toxicology and Safety Assessment: Identifying potential adverse effects and determining the therapeutic window of the derivatives.[11]
-
Biomarker Discovery and Validation: Identifying and measuring biological indicators that can be used to monitor the drug's activity and predict its clinical efficacy.
Data Presentation: In-Vivo Efficacy of Compound X in a Mouse Model of Neurodegeneration
| Treatment Group | N | Neurological Score (Mean ± SEM) | Target Engagement in Brain (%) |
| Vehicle | 10 | 4.2 ± 0.3 | 0 |
| Compound X (10 mg/kg) | 10 | 2.8 ± 0.4* | 65 |
| Compound X (30 mg/kg) | 10 | 1.9 ± 0.2 | 85 |
| Positive Control | 10 | 2.1 ± 0.3 | 80 |
*p < 0.05, **p < 0.01 vs. Vehicle. This table demonstrates how in-vivo studies can provide data on the efficacy and target engagement of a compound in a disease model.
Experimental Protocol: In-Vivo Brain Microdialysis for Pharmacokinetic Analysis
This protocol describes a technique to measure the concentration of an (R)-chroman-3-amine derivative in the brain of a freely moving animal, providing crucial pharmacokinetic data.[12]
Materials:
-
(R)-Chroman-3-Amine Derivative (Compound X)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
LC-MS/MS system for analysis
-
Animal model (e.g., rat)
Procedure:
-
Anesthetize the animal and place it in a stereotaxic apparatus.
-
Surgically implant a guide cannula into the brain region of interest.
-
Allow the animal to recover from surgery for several days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate using a syringe pump.
-
Collect dialysate samples at regular intervals using a fraction collector.
-
Administer the (R)-chroman-3-amine derivative to the animal (e.g., via intravenous or oral administration).
-
Continue collecting dialysate samples for a specified period.
-
Analyze the concentration of the derivative in the dialysate samples using LC-MS/MS.
-
Plot the brain concentration of the derivative over time to determine key pharmacokinetic parameters.
Mandatory Visualization: Comparative In-Vitro to In-Vivo Workflow
Caption: The progression from in-vitro to in-vivo studies.
Synthesizing the Data: Bridging the In-Vitro/In-Vivo Gap
A successful drug discovery program relies on the seamless integration of in-vitro and in-vivo data. A potent inhibitor of a key kinase in an in-vitro assay may fail in an in-vivo model due to poor bioavailability or rapid metabolism. Conversely, a compound with modest in-vitro activity may show significant in-vivo efficacy due to favorable pharmacokinetic properties or the engagement of multiple signaling pathways.
For (R)-chroman-3-amine derivatives, it is crucial to establish a clear correlation between in-vitro potency and in-vivo efficacy. This often involves developing and validating relevant biomarkers that can be measured in both cellular and animal models. For example, if a derivative is shown to inhibit a specific kinase in vitro, measuring the phosphorylation of a downstream substrate of that kinase in both treated cells and in tissue samples from treated animals can provide a critical link between molecular activity and physiological response.
Conclusion
The study of (R)-chroman-3-amine derivatives offers a compelling example of the symbiotic relationship between in-vitro and in-vivo research in drug discovery. While in-vitro assays provide the granular detail necessary to understand molecular interactions and guide medicinal chemistry efforts, in-vivo studies offer the holistic perspective required to assess true therapeutic potential. By strategically employing both approaches and carefully correlating the data they generate, researchers can navigate the complexities of drug development and unlock the full therapeutic promise of this exciting class of compounds.
References
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- Chroman-3-amine Hydrochloride|Research Chemical. (n.d.). BenchChem.
- In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (n.d.).
- In vitro kinase assay. (2022, September 1). Bio-protocol.
- Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays. (2011). Springer Protocols.
- In vitro kinase assay. (2024, May 31). protocols.io.
- Comparative Efficacy of Chroman Derivatives: An In Vitro and In Vivo Analysis. (n.d.). BenchChem.
- Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. (n.d.). New Journal of Chemistry.
- In vitro and in vivo techniques in CNS drug discovery. (2006, February 2). European Pharmaceutical Review.
- Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. (n.d.). MDPI.
- In vivo Neuropathology: Detecting the Neurotoxicity of Candidate Drugs during Early Drug Discovery. (n.d.).
- In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (n.d.). PubMed Central.
- Chroman amide and nicotinyl amide derivatives: inhibition of lipid peroxidation and protection against head trauma. (n.d.). PubMed.
- Design, Synthesis, and Biological Evaluation of Chroman Derivatives as PD-1/PD-L1 Antagonists. (2024, June 24). PubMed.
- Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023, December 11).
- Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. (2015, February 25).
- The Stereochemistry of Substituted Chroman-3-amines: A Technical Guide. (n.d.). BenchChem.
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- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012, July 2). Journal of Medicinal Chemistry.
- Enaminoketones - functional derivatives based on 7-hydroxy-3′,3′-dimethyl-3′H-spiro[chromen-2,1′-isobenzofuran]-8-carbaldehyde with aromatic amines. physicochemical studies and biological activity. (n.d.). ResearchGate.
- Discovery of Thiochroman and Chroman Derivatives as Pure Antiestrogens and Their Structure-Activity Relationship. (n.d.). PubMed.
- Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (n.d.).
- Divergent Pathways for Reactions of 3-Formylchromone with Cyclic Secondary Amines in Alcoholic Media. (2019, December 11).
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). MDPI.
- Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. (n.d.). NIH.
- Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. (2019, April 1). PubMed.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-chroman-3-amine hydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The proper disposal of research chemicals like (R)-chroman-3-amine hydrochloride (CAS No: 211506-59-1) is a critical component of the laboratory workflow. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, grounded in regulatory standards and best practices. The procedures outlined here are designed to be a self-validating system, ensuring safety and compliance at every stage.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is essential. This initial assessment dictates all subsequent actions, from the selection of personal protective equipment to the final disposal pathway. This compound is classified with several key hazards that must be respected.[1]
Table 1: Hazard Profile of this compound
| Hazard Statement | GHS Code | Signal Word | Pictogram | Implications for Handling and Disposal |
|---|---|---|---|---|
| Harmful if swallowed | H302 | Warning | GHS07 (Exclamation Mark) | Avoid ingestion. Do not eat, drink, or smoke in the work area.[1][2] Waste must be securely contained to prevent accidental ingestion by others. |
| Causes skin irritation | H315 | Warning | GHS07 (Exclamation Mark) | Direct skin contact must be avoided.[1][3] Requires the use of appropriate chemical-resistant gloves. Contaminated materials (gloves, weigh boats) are also considered hazardous waste. |
| Causes serious eye irritation | H319 | Warning | GHS07 (Exclamation Mark) | The compound can cause significant eye damage.[1][3] Mandates the use of splash-proof goggles. |
| May cause respiratory irritation | H335 | Warning | GHS07 (Exclamation Mark) | Inhalation of the solid dust must be minimized.[1][3] Handle in a well-ventilated area or chemical fume hood. |
The causality is clear: the compound's irritant and harmful properties mean it cannot be treated as benign waste. Every container, residue, or piece of contaminated labware must enter a controlled hazardous waste stream.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Based on the risk assessment, a specific suite of PPE is required to create a reliable barrier between the researcher and the chemical.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin irritation (H315) upon contact.[3][4] |
| Eye/Face Protection | Splash-proof safety goggles | To protect against serious eye irritation (H319) from dust or splashes.[3] |
| Skin/Body Protection | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a chemical fume hood | To mitigate the risk of respiratory tract irritation (H335) from dust.[3][4] |
Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must follow a systematic process governed by the Resource Conservation and Recovery Act (RCRA) as administered by the U.S. Environmental Protection Agency (EPA) and institutional policies.[5][6][7]
Step 1: Waste Characterization
Based on its GHS hazard statements, this compound must be managed as hazardous chemical waste.[8] This applies to the pure compound, solutions containing it, and any materials contaminated during its use (e.g., pipette tips, gloves, weigh paper, and spill cleanup materials).
Step 2: Segregation and Containment
Proper segregation is a cornerstone of safe waste management.
-
Select a Compatible Container: Use a clean, dry, and chemically compatible container with a secure, leak-proof screw-top cap. The original product container is often a suitable choice for residual material.[9] Do not use containers that could react with amines or hydrochlorides.
-
Collect Waste:
-
Solid Waste: Collect unused or expired this compound and contaminated solids (like weigh paper) in the designated solid waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a designated liquid hazardous waste container.
-
-
Do Not Mix: Never mix this waste stream with other incompatible waste types. This is a critical safety measure to prevent unintended chemical reactions.
Step 3: Labeling
Accurate labeling is a regulatory requirement and essential for safety. The container must be clearly marked with:
-
The words "HAZARDOUS WASTE ".[9]
-
The full chemical name: This compound .
-
The CAS Number: 211506-59-1 .
-
An indication of the hazards (e.g., "Irritant," "Harmful").
-
The date accumulation started.
Step 4: Temporary Storage (Satellite Accumulation Area - SAA)
Laboratories may accumulate waste in designated SAAs at or near the point of generation.[10][11]
-
Location: The SAA must be under the control of the laboratory personnel.
-
Container Management: The waste container must be kept securely closed at all times except when adding waste.[8][9]
-
Volume Limits: Accumulation is limited to 55 gallons of hazardous waste in an SAA.[10][12]
Step 5: Arranging for Final Disposal
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Contact EHS: The only acceptable disposal method is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][11]
-
Schedule Pickup: Follow your institution's specific procedures to request a waste pickup from your SAA.
-
Record Keeping: Maintain accurate records of waste generation and disposal as required by your institution and regulatory bodies.[8]
Spill Management Protocol
In the event of a spill, a prepared response is crucial.
-
Alert and Evacuate: Alert personnel in the immediate area.
-
Don PPE: Before cleanup, don the full PPE detailed in Table 2.
-
Contain and Absorb: For a small, solid spill, gently cover with an inert absorbent material (e.g., vermiculite or sand). Avoid raising dust.
-
Collect: Carefully sweep or scoop the absorbed material and spilled powder into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Chroman-3-amine hydrochloride | 18518-71-3. (n.d.). Appchem. Retrieved January 7, 2026, from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved January 7, 2026, from [Link]
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Hazardous Waste. (n.d.). US EPA. Retrieved January 7, 2026, from [Link]
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Bisley International. Retrieved January 7, 2026, from [Link]
-
Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue College of Engineering. Retrieved January 7, 2026, from [Link]
-
Hazardous Waste. (n.d.). Maryland Department of the Environment. Retrieved January 7, 2026, from [Link]
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3-Chromanamine, hydrochloride | CAS#:59108-53-1. (2025, August 25). Chemsrc. Retrieved January 7, 2026, from [Link]
-
Hazardous Waste. (2025-2026). EHSO Manual. Retrieved January 7, 2026, from [Link]
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Amine Usage Guidelines for High-Purity Amines in Industry. (n.d.). Diplomata Comercial. Retrieved January 7, 2026, from [Link]
-
Worker Exposures to Volatile Amines. (1991, September 23). Occupational Safety and Health Administration (OSHA). Retrieved January 7, 2026, from [Link]
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IDEM: Managing Waste: Hazardous Waste. (n.d.). IN.gov. Retrieved January 7, 2026, from [Link]
-
OSHA. (n.d.). OSHA. Retrieved January 7, 2026, from [Link]
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Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved January 7, 2026, from [Link]
-
Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA. Retrieved January 7, 2026, from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-chroman-3-amine hydrochloride
Navigating the complexities of drug development and chemical synthesis requires a foundational commitment to safety. (R)-chroman-3-amine hydrochloride, a key building block in medicinal chemistry, demands meticulous handling to ensure the well-being of laboratory personnel. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in the specific hazards of the compound and best practices in laboratory safety. Our objective is to empower researchers with the knowledge to create a self-validating system of safety, moving beyond mere compliance to a culture of proactive risk mitigation.
Hazard Assessment: Understanding the Risks
This compound (CAS No: 211506-59-1) is a solid organic compound that presents several key hazards that directly inform PPE selection. A thorough understanding of these risks is the first step in establishing a safe handling protocol.
GHS Hazard Profile:
-
H302: Harmful if swallowed: Ingestion can lead to adverse health effects.
-
H315: Causes skin irritation: Direct contact can cause redness, itching, and inflammation.
-
H319: Causes serious eye irritation: Contact with the eyes can result in significant and potentially lasting damage.
-
H335: May cause respiratory irritation: Inhalation of the dust can irritate the nose, throat, and lungs.
The GHS pictogram associated with this compound is the GHS07 Exclamation Mark , signaling its irritant and acutely harmful properties.
Core Protective Equipment: Your First Line of Defense
Based on the hazard profile, a baseline of PPE is mandatory for any task involving this compound. Engineering controls, such as fume hoods, should always be the primary method of exposure control.[1] PPE serves as the critical final barrier.
Eye and Face Protection
Given the risk of serious eye irritation (H319), standard safety glasses are insufficient.
-
Chemical Splash Goggles: These are required at all times to provide a seal around the eyes, protecting them from airborne dust and potential splashes.[2][3]
-
Face Shield: When handling larger quantities (>10 g) or when there is a significant risk of splashing (e.g., during reaction quenching or filtration), a face shield must be worn in addition to chemical splash goggles to protect the entire face.[2]
Skin and Body Protection
To prevent skin irritation (H315) and contamination, comprehensive body protection is essential.
-
Laboratory Coat: A flame-resistant (FR) lab coat, fully buttoned, is the minimum requirement. Ensure the sleeves are of adequate length to cover the wrists.[1]
-
Chemical-Resistant Apron: For tasks with a higher splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Full-Length Pants and Closed-Toe Shoes: This is a standard and non-negotiable laboratory practice. Shoes must fully cover the feet; porous materials are not acceptable.[1]
Hand Protection
Hands are the most likely part of the body to come into direct contact with the chemical.
-
Gloves: Disposable nitrile gloves are the standard for providing protection against incidental contact.[1] Due to the potential for irritation, it is crucial to:
-
Double-Gloving: Consider wearing two pairs of gloves, especially during transfers or when handling concentrated solutions. This minimizes the risk of exposure if the outer glove is compromised.
-
Immediate Replacement: Change gloves immediately if they become contaminated. Do not reuse disposable gloves.[4]
-
Proper Removal: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Wash hands thoroughly after glove removal.[4]
-
Respiratory Protection
The potential for respiratory irritation (H335) from airborne dust is a primary concern, especially when handling the solid compound.
-
Engineering Controls: All weighing and transfer operations of solid this compound must be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Respirators: If engineering controls are not feasible or are insufficient to control dust, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum level of protection. Use of a respirator requires enrollment in a respiratory protection program, including fit testing and training, as mandated by OSHA.[1]
Operational Plans: PPE for Specific Tasks
The level of PPE required can be adjusted based on the specific procedure and the scale of the operation. The following table outlines the recommended PPE for common laboratory tasks.
| Task | Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquoting Solid | Any | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Preparing Solutions | < 1 L | Goggles | Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Running Reaction | < 1 L | Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Reaction Work-up/Quenching | Any | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Apron | Chemical Fume Hood |
| Handling Waste | Any | Goggles | Nitrile Gloves | Lab Coat | Well-ventilated area |
PPE Selection Workflow
The decision-making process for selecting appropriate PPE can be visualized as a workflow. This ensures that all potential hazards for a given task are considered.
Caption: PPE selection workflow based on task-specific hazards.
Disposal Plan
Proper disposal is a critical component of the handling lifecycle.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a sealed, labeled hazardous waste bag.
-
Chemical Waste: Dispose of this compound and its solutions according to your institution's and local regulations for chemical waste. Do not dispose of it down the drain.
By integrating this expert-driven, safety-first approach into your daily operations, you build a resilient and trustworthy research environment. This commitment not only protects you and your colleagues but also upholds the scientific integrity of your work.
References
-
Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial. [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. Service Caster. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]
-
Chroman-3-amine hydrochloride Product Page. Appchem. [Link]
-
3-Chromanamine, hydrochloride CAS Page. Chemsrc. [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]
-
Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. ResearchGate. [Link]
-
Bis(2-chloroethyl)amine hydrochloride GHS Safety Data Sheet. S D Fine-Chem Limited. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
